molecular formula C9H7Cl2F B1405772 (2,2-Dichloro-1-fluorocyclopropyl)benzene CAS No. 502763-69-1

(2,2-Dichloro-1-fluorocyclopropyl)benzene

Cat. No.: B1405772
CAS No.: 502763-69-1
M. Wt: 205.05 g/mol
InChI Key: PBTRXMKQOHZUKG-UHFFFAOYSA-N
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Description

(2,2-Dichloro-1-fluorocyclopropyl)benzene is a specialized fluorinated cyclopropane derivative that serves as a high-value synthetic intermediate in medicinal chemistry and chemical biology. Its primary research application lies in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry , where the -S-F motif reacts with silyl ethers to form robust sulfate or sulfonate linkages. The compound functions as an effective electrophilic hub for constructing complex molecules, leveraging the ring strain of the cyclopropane moiety and the enhanced reactivity imparted by the fluorine and chlorine atoms. This makes it particularly valuable for synthesizing covalent inhibitors and probes in drug discovery, as well as for the development of agrochemicals and advanced materials. The presence of multiple halogens on a single, strained carbon center provides unique opportunities for selective, step-wise functionalization, offering researchers a versatile scaffold for exploring structure-activity relationships and developing novel bioactive entities.

Properties

IUPAC Name

(2,2-dichloro-1-fluorocyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F/c10-9(11)6-8(9,12)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTRXMKQOHZUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2,2-Dichloro-1-fluorocyclopropyl)benzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Phenyl-Substituted Dihalocyclopropanes, with a focus on (2,2-Dichloro-1-fluorocyclopropyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, spectroscopic profile, and synthesis of phenyl-substituted gem-dichlorocyclopropanes. Due to the limited availability of detailed experimental data for this compound (CAS 502763-69-1), this document establishes a foundational understanding through the well-characterized analog, (2,2-dichlorocyclopropyl)benzene (CAS 2415-80-7). Each section provides authoritative data for this analog and follows with an expert analysis predicting the profound influence of C-1 fluorination. This comparative approach offers researchers and drug development professionals critical insights into the strategic application of fluorine to modulate molecular properties in this important class of compounds.

Chemical Identity and Structural Framework

The core structure is a phenyl group attached to a cyclopropane ring bearing two chlorine atoms on the same carbon (a gem-dichloro arrangement). The point of variation is the substituent at the C-1 position, adjacent to the phenyl ring.

  • Primary Analog: (2,2-Dichlorocyclopropyl)benzene

  • Target Compound: this compound

Property(2,2-Dichlorocyclopropyl)benzeneThis compound
CAS Number 2415-80-7502763-69-1[1]
Molecular Formula C₉H₈Cl₂C₉H₇Cl₂F
Molecular Weight 187.07 g/mol 205.06 g/mol
Synonyms 1,1-Dichloro-2-phenylcyclopropane[2]1-Fluoro-2,2-dichloro-1-phenylcyclopropane
Structure
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Physicochemical Properties

Experimental data for (2,2-dichlorocyclopropyl)benzene are well-documented. These values serve as a baseline for predicting the properties of its fluorinated counterpart.

Property(2,2-Dichlorocyclopropyl)benzene (Experimental)Reference
Appearance White to light yellow solid or clear liquid
Boiling Point 103 °C at 10 mmHg[2]
Density 1.208 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.551[2]
Flash Point 104 °C (219.2 °F) - closed cup
Expert Analysis: The Impact of Fluorination

The introduction of a single fluorine atom at the C-1 position is expected to significantly alter these properties:

  • Boiling Point: The molecular weight increases to 205.06 g/mol , and the C-F bond introduces greater polarity. Both factors would lead to stronger intermolecular forces (dipole-dipole and van der Waals), resulting in a notably higher boiling point compared to the non-fluorinated analog under identical pressure.

  • Density: Fluorine is denser than hydrogen. Its inclusion is expected to increase the overall density of the molecule to a value greater than 1.208 g/mL.

  • Polarity: The highly polar C-F bond will increase the molecule's overall dipole moment, enhancing its polarity. This may slightly increase its solubility in polar organic solvents.

Synthesis Pathway: Carbene Cycloaddition

The most efficient and industrially relevant method for synthesizing phenyl-gem-dihalocyclopropanes is the [2+1] cycloaddition of a dihalocarbene to styrene. The carbene is generated in situ from a suitable precursor.

Protocol for (2,2-Dichlorocyclopropyl)benzene

This synthesis is a classic example of dichlorocarbene addition facilitated by phase-transfer catalysis (PTC), which allows the aqueous base to react with the organic-soluble chloroform at the phase interface.[3][4][5]

Reaction: Styrene + Chloroform (CHCl₃) --(NaOH, PTC)--> (2,2-Dichlorocyclopropyl)benzene

Step-by-Step Methodology: [4]

  • Reaction Setup: To a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add styrene (e.g., 30g), dichloromethane (30 mL), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA, 1.2g).

  • Carbene Generation & Reaction: Heat the mixture to reflux. Slowly add a 50% aqueous solution of sodium hydroxide (e.g., 28.5g NaOH in 28.5 mL water) followed by the dropwise addition of chloroform (43.5g).

    • Causality: The strong base (NaOH) deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (⁻CCl₃). This anion is unstable and rapidly eliminates a chloride ion to generate the highly reactive, electrophilic dichlorocarbene (:CCl₂). The phase-transfer catalyst shuttles the hydroxide or methanide ions into the organic phase to facilitate this reaction.

  • Reaction Completion: Maintain vigorous stirring and reflux for 8 hours.

  • Work-up: Cool the mixture to room temperature. Add water (60 mL) and stir for 10 minutes. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with a nonpolar solvent (e.g., petroleum ether).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by high-vacuum distillation to yield a colorless liquid.[4]

    • Self-Validation: The success of the synthesis is confirmed by an expected yield of over 85% and a purity of >99% as determined by HPLC.[4] The product identity is verified by spectroscopic analysis (Section 4).

Diagram: Synthesis Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Carbene Generation & Cycloaddition cluster_workup 3. Work-up & Purification reagents Styrene + Dichloromethane + TEBA add_base Add NaOH (aq) Solution reagents->add_base add_chloroform Add Chloroform add_base->add_chloroform reflux Reflux for 8 hours add_chloroform->reflux quench Quench with Water reflux->quench extract Extract with Organic Solvent quench->extract dry Dry (Na2SO4) & Filter extract->dry distill High-Vacuum Distillation dry->distill product Final Product: (2,2-Dichlorocyclopropyl)benzene distill->product

Caption: Workflow for the synthesis of (2,2-Dichlorocyclopropyl)benzene.

Proposed Synthesis for this compound

To synthesize the fluorinated target, a different carbene must be generated: fluorodichlorocarbene (:CFCl) . This requires a different precursor than chloroform.

  • Proposed Precursor: Dichlorofluoromethane (CHCl₂F).

  • Mechanism: Similar to the above, a strong base would deprotonate CHCl₂F to form the dichlorofluoromethanide anion (⁻CClF₂), which would then eliminate a chloride ion to generate the :CFCl carbene. This carbene would then undergo cycloaddition with styrene. The reaction would likely still benefit from a phase-transfer catalyst system. The presence of two diastereomers (cis and trans relative to the phenyl group) is possible and would need to be separated or characterized.

Diagram: Carbene Generation Mechanism

G cluster_chloroform Dichlorocarbene Generation cluster_styrene Cycloaddition Step CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion + OH⁻ Carbene :CCl₂ CCl3_anion->Carbene - Cl⁻ Cl_ion Cl⁻ OH_ion OH⁻ H2O H₂O Styrene Styrene Product (2,2-Dichlorocyclopropyl)benzene Styrene->Product + :CCl₂

Caption: Mechanism of dichlorocarbene generation and subsequent cycloaddition.

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification.

Data for (2,2-Dichlorocyclopropyl)benzene
  • ¹H NMR: The spectrum is characterized by signals for the cyclopropyl protons and the aromatic protons.

    • Aromatic Protons: A multiplet around 7.21-7.31 ppm (5H).

    • Cyclopropyl Protons: The three protons on the cyclopropane ring form a complex system. Typically, the methine proton (CH-Ph) appears as a triplet around 2.87 ppm, while the two methylene protons (CH₂) appear as distinct doublets around 1.81 and 1.91 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Signals typically appear in the 126-138 ppm range.

    • Cyclopropyl Carbons: The CH-Ph carbon is around 35 ppm, the CH₂ carbon is around 25 ppm, and the CCl₂ carbon is significantly deshielded to ~65 ppm.

Predicted Profile for this compound

The introduction of fluorine, an NMR-active nucleus (¹⁹F, spin ½), would dramatically change the NMR spectra, providing a clear diagnostic signature.

  • ¹H NMR:

    • Coupling to Fluorine: All cyclopropyl protons will now show coupling to the ¹⁹F nucleus (²JHF and ³JHF), splitting their signals into doublets of doublets (or more complex multiplets).

    • Chemical Shift: The C-1 proton is replaced by fluorine. The remaining two cyclopropyl protons (on C-3) would be deshielded (shifted downfield) due to the electronegativity of the adjacent fluorine. The methine proton (CH-Ph) would also experience a downfield shift.

  • ¹³C NMR:

    • C-F Coupling: All carbons in the cyclopropane ring and the ipso-carbon of the phenyl ring will exhibit coupling to the fluorine atom (¹JCF, ²JCF, etc.), appearing as doublets in a proton-decoupled spectrum. The ¹JCF coupling for the C-1 carbon will be very large (typically >200 Hz).

    • Chemical Shift: The C-1 carbon directly attached to fluorine will be massively deshielded, shifting significantly downfield (likely >90 ppm). The adjacent C-2 (CCl₂) and C-3 carbons will also be shifted downfield.

  • ¹⁹F NMR: A single signal would be expected, which would be split into a multiplet by the adjacent cyclopropyl and potentially the ortho-aromatic protons.

Chemical Reactivity and Applications

The phenyl-dichlorocyclopropane scaffold is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.

  • Application of (2,2-Dichlorocyclopropyl)benzene: It serves as a key intermediate in the synthesis of Ciprofibrate, a lipid-lowering agent.[3][4] The synthesis involves subsequent reactions on the phenyl ring, demonstrating that the cyclopropyl group can act as a directing group in electrophilic aromatic substitution.

  • Reactivity of the Ring: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions (e.g., with strong acids or transition metals), though it is generally stable to many synthetic transformations. The gem-dichloro group can be reduced or modified.

The Role of Fluorine in Reactivity and Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[6]

  • Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at a metabolically labile position (like the C-1 benzylic position) can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

  • Modulation of pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups, which can be used to tune a drug's ionization state and optimize its interaction with a biological target.

  • Conformational Control: Due to its steric and electronic properties, fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.[6]

  • Enhanced Binding: The polarized C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and potency.

For This compound , the fluorine atom would make the C-1 position resistant to oxidation and would influence the electronic properties of the adjacent phenyl ring, potentially altering its reactivity in subsequent synthetic steps.

Diagram: Structure-Property-Application Relationship

G cluster_props Chemical & Physical Properties cluster_apps Applications Structure Core Structure (Phenyl-Dihalocyclopropane) Reactivity Ring Strain & Reactivity Structure->Reactivity Electronics Electronic Effects (Inductive/Resonance) Structure->Electronics PhysChem Physicochemical (Polarity, BP, etc.) Structure->PhysChem Intermediates Synthetic Intermediates (e.g., Ciprofibrate) Reactivity->Intermediates MedChem Medicinal Chemistry (Metabolic Blocking, pKa) Electronics->MedChem PhysChem->MedChem

Caption: Interrelation of structure, properties, and applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the fluorinated compound is not widely available, the handling precautions can be inferred from its structural analogs.

  • Hazards: Assumed to be an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.

  • Fire: Combustible liquid. In case of fire, use CO₂, dry chemical, or foam. Firefighting may produce hazardous decomposition products including carbon oxides, hydrogen chloride, and hydrogen fluoride gas.

Conclusion

This compound represents a synthetically valuable molecule that combines the unique steric properties of a cyclopropane ring with the powerful modulating effects of fluorine. While detailed experimental data remains proprietary or unpublished, a robust understanding of its chemistry can be achieved by analyzing its well-documented non-fluorinated analog, (2,2-dichlorocyclopropyl)benzene). The synthesis reliably proceeds through a phase-transfer-catalyzed carbene cycloaddition, a methodology that can be adapted for the fluorinated version by selecting an appropriate carbene precursor like dichlorofluoromethane. The introduction of fluorine is predicted to increase the boiling point, density, and polarity, and will produce highly characteristic signatures in NMR spectra due to C-F and H-F coupling. For drug development professionals, the C-1 fluorine atom offers a strategic tool to block metabolic oxidation and fine-tune the electronic and conformational properties of resulting active pharmaceutical ingredients.

References

Foreword: Navigating Scarcity with Scientific Rationale

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2,2-Dichloro-1-fluorocyclopropyl)benzene: Synthesis, Properties, and Therapeutic Potential

In the landscape of chemical synthesis and drug discovery, some building blocks are ubiquitous, their properties and protocols thoroughly documented. Others, like This compound (CAS No. 502763-69-1) , exist at the frontier of specialized chemistry.[1] While commercially available, in-depth technical literature on this specific molecule is notably scarce. This guide, therefore, adopts a first-principles approach. By leveraging the extensive data available for its close, non-fluorinated analog, (2,2-Dichlorocyclopropyl)benzene, and integrating established principles of organofluorine chemistry, we present a robust and scientifically-grounded guide. This document is designed for the practicing researcher, offering not just data, but the expert causality behind the proposed methodologies and anticipated outcomes.

Core Compound Analysis: The Strategic Impact of Fluorination

The foundational structure, the gem-dichlorocyclopropyl moiety attached to a phenyl ring, is a versatile synthetic intermediate.[2][3][4] The introduction of a single fluorine atom at the C1 position dramatically alters the molecule's electronic and steric profile, offering a powerful tool for medicinal chemists.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not widely published. However, we can project its properties with high confidence by examining its non-fluorinated parent, (2,2-Dichlorocyclopropyl)benzene (CAS No. 2415-80-7), and understanding the predictable effects of fluorination.[5]

Property(2,2-Dichlorocyclopropyl)benzene (Analog)This compound (Projected Impact)
CAS Number 2415-80-7[6]502763-69-1[1]
Molecular Formula C₉H₈Cl₂[6]C₉H₇Cl₂F
Molecular Weight 187.07 g/mol [6]205.06 g/mol
Boiling Point 103-105 °C / 10 mmHg[7]Expected to be similar or slightly higher due to increased molecular weight and polarity.
Density ~1.208 g/mL at 25 °CExpected to be higher due to the mass of fluorine.
Refractive Index ~1.551Expected to be slightly lower, a common trend upon fluorination.
Lipophilicity (LogP) ~3.5-4.0 (Calculated)Ambiguous; fluorine can increase or decrease LogP depending on the overall electronic context. A modest increase is often observed.
Dipole Moment ModerateSignificantly increased due to the highly polar C-F bond.
Metabolic Stability Susceptible to oxidation at the benzylic C-H position.The C1-F bond is exceptionally stable. Fluorine substitution can block metabolic attack at this position, potentially increasing the compound's half-life in vivo.[5]

Expert Rationale: The C-F bond is the most polarized single bond in organic chemistry. Its introduction induces a strong dipole moment and can lead to unique intramolecular interactions, such as nF → σ*CF hyperconjugation, which can stabilize certain conformations.[8][9] For drug development professionals, the key takeaway is the potential for fluorine to act as a "metabolic shield," preventing CYP450-mediated oxidation at the benzylic position, a common liability for similar structures.[5]

Synthesis Pathway: Cyclopropanation via Phase-Transfer Catalysis

The most efficient and industrially scalable method for the synthesis of gem-dihalocyclopropanes is the addition of a dihalocarbene to an alkene.[4] This reaction is ideally performed under phase-transfer catalysis (PTC) conditions, which obviates the need for anhydrous solvents and expensive, strong bases, making the process greener, safer, and more cost-effective.[3][10]

Proposed Mechanism: In Situ Generation of Chlorofluorocarbene (:CFCl)

The core of the synthesis is the generation of the highly reactive chlorofluorocarbene intermediate. This is achieved by the α-elimination of a proton and a chloride ion from a suitable precursor, such as Dichlorofluoromethane (CHClF₂), using a strong base.

The PTC mechanism proceeds as follows:

  • Phase Transfer: A quaternary ammonium salt (Q⁺X⁻), the phase-transfer catalyst, transports a hydroxide ion (OH⁻) from the aqueous phase into the organic phase.[11][12]

  • Deprotonation: In the organic phase, the highly reactive, "naked" hydroxide ion deprotonates the CHClF₂, forming the trichlorofluoromethyl anion ([CFCl₂]⁻).

  • α-Elimination: This anion is unstable and rapidly eliminates a chloride ion to generate the neutral, electrophilic chlorofluorocarbene (:CFCl).

  • Cycloaddition: The generated carbene immediately reacts with the electron-rich double bond of styrene (present in the organic phase) in a concerted [2+1] cycloaddition to form the desired this compound ring.[13]

  • Catalyst Regeneration: The catalyst cation (Q⁺) shuttles the displaced chloride ion (Cl⁻) back to the aqueous phase, regenerating the catalyst for another cycle.

Visualization of the PTC Synthesis Workflow

PTC_Workflow cluster_organic Organic Phase (Styrene, CHClF₂) OH_aq OH⁻ QOH_org Q⁺OH⁻ OH_aq:e->QOH_org:w 1. Phase Transfer Na_aq Na⁺ QCl_aq Q⁺Cl⁻ Styrene Styrene Product This compound Styrene->Product Product:w->QCl_aq:e 5. Regeneration CHClF2 CHClF₂ CFCl2_anion [CFCl₂]⁻ CHClF2->CFCl2_anion Carbene :CFCl CFCl2_anion->Carbene 3. α-Elimination (-Cl⁻) Carbene->Product 4. Cycloaddition QOH_org->CFCl2_anion 2. Deprotonation

Caption: Phase-Transfer Catalysis (PTC) cycle for the synthesis of the target compound.

Self-Validating Experimental Protocol (Proposed)

This protocol is adapted from the validated synthesis of the non-fluorinated analog and established methods for carbene generation.[7] The causality for each step is explained to ensure a self-validating workflow.

Materials & Reagents:

  • Styrene (freshly distilled)

  • Dichlorofluoromethane (CHClF₂)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst

  • Dichloromethane (DCM) or Toluene (as organic solvent)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add styrene (1.0 eq.), the organic solvent (e.g., DCM, 2 mL/mmol of styrene), and the phase-transfer catalyst (TEBAC, 0.02-0.05 eq.).

    • Rationale: Vigorous stirring is critical in PTC to maximize the interfacial area between the aqueous and organic phases, ensuring efficient catalyst turnover.

  • Initiation: Begin vigorous stirring and add the 50% NaOH solution (3.0-5.0 eq.).

  • Carbene Precursor Addition: Cool the mixture in an ice-water bath to 0-5 °C. Add the dichlorofluoromethane (1.5-2.0 eq.), dissolved in a small amount of the organic solvent, dropwise via the addition funnel over 1-2 hours. Maintain the internal temperature below 10 °C.

    • Rationale: The deprotonation and carbene formation are exothermic. Slow, cooled addition is crucial to prevent side reactions and uncontrolled formation of the highly reactive carbene.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or GC-MS by periodically quenching a small aliquot with water and extracting with ether.

    • Rationale: The disappearance of the styrene starting material indicates reaction completion.

  • Work-up & Quenching: Once the reaction is complete, cool the mixture and slowly add cold deionized water to dissolve the salts and quench any remaining reactive species. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with deionized water and brine to remove the catalyst and inorganic salts.

    • Rationale: The washing steps are essential for removing the water-soluble catalyst and any remaining NaOH, which is critical for a clean purification.

  • Drying & Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

    • Rationale: Vacuum distillation is often effective for thermally stable liquids, while chromatography provides higher purity if non-volatile impurities are present.

Applications in Drug Discovery and Development

The title compound is not yet a component of an approved drug, but its structural motifs—the phenyl ring, the cyclopropane scaffold, and the gem-dihalo-fluoro substitution—make it a highly valuable building block for medicinal chemists.

  • Rigid Scaffold: The cyclopropane ring is a conformationally constrained, three-dimensional structure.[8][14] Incorporating it into a drug candidate can lock in a specific bioactive conformation, improving binding affinity to a target protein and reducing off-target effects.

  • Metabolic Stability: As previously discussed, the C1-fluorine atom can serve as a "metabolic blocker," enhancing the pharmacokinetic profile of a potential drug.[5] This is a widely used and validated strategy in modern drug design.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and allow for unique interactions (e.g., hydrogen bonding, dipole interactions) within a protein's active site, leading to enhanced potency.[5][15]

  • Versatile Synthetic Handle: The gem-dichloro groups can be further transformed. For instance, they can undergo reduction or participate in ring-opening reactions, providing access to a diverse array of more complex molecular architectures.[16][17]

Logical Framework for Application

App_Logic A This compound B Rigid Cyclopropane Scaffold A->B C Strategic C1-Fluorine Atom A->C D Reactive gem-Dichloro Groups A->D E Improved Binding Affinity (Conformational Lock) B->E F Enhanced Metabolic Stability (Metabolic Blocker) C->F G Modulated Potency (pKa, H-Bonding) C->G H Access to Novel Scaffolds (Further Derivatization) D->H I High-Value Building Block for Drug Discovery E->I F->I G->I H->I

Caption: Rationale for the compound's utility in medicinal chemistry.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. Therefore, it must be handled with the precautions appropriate for a novel, halogenated organic compound.

  • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Avoidance: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound stands as a promising, albeit under-documented, building block for advanced chemical synthesis. By applying established principles of phase-transfer catalysis and carbene chemistry, a logical and robust synthetic pathway can be confidently proposed. Its unique combination of a rigid cyclopropane core and a metabolically robust C-F bond provides a compelling rationale for its application in drug discovery programs aiming to overcome common challenges of metabolic instability and conformational flexibility. This guide provides the foundational knowledge and expert-derived protocols necessary for researchers to begin exploring the full potential of this versatile molecule.

References

Introduction: A Trifecta of High-Value Motifs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Applications of (2,2-Dichloro-1-fluorocyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

The compound this compound represents a fascinating convergence of three structurally significant motifs prized in modern drug discovery: the rigid cyclopropyl scaffold, the metabolically robust fluorine atom, and the versatile phenyl ring. This unique combination imparts a distinct set of physicochemical properties that make it and its derivatives highly valuable building blocks for medicinal chemists.

The cyclopropane ring is a conformationally constrained scaffold that introduces a defined three-dimensional geometry into a molecule.[1][2][3] This rigidity can pre-organize a compound into a bioactive conformation, enhancing its binding potency to biological targets.[1] Fluorine, the most electronegative element, is a powerful modulator of molecular properties. Its introduction can enhance metabolic stability, tune lipophilicity (logP), and alter the acidity of nearby protons.[2][3][4][5] The gem-dichloro group further influences the electronic nature and steric profile of the cyclopropane ring. This technical guide provides an in-depth analysis of the synthesis, structural characterization, and strategic applications of this compound, offering field-proven insights for its use in research and development.

PART 1: Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the cyclopropanation of styrene. This reaction involves the generation of a dichlorofluorocarbene intermediate, which then adds across the double bond of the styrene. A common and effective method for generating the necessary carbene is from a suitable precursor under phase-transfer catalysis conditions, which is well-suited for industrial scale-up due to its mild conditions and operational simplicity.

Protocol 1: Synthesis via Phase-Transfer Catalysis

This protocol is adapted from the established synthesis of the non-fluorinated analog, (2,2-dichlorocyclopropyl)benzene.[6] The key distinction lies in the choice of the carbene precursor to incorporate the fluorine atom. Sodium chlorodifluoroacetate (ClCF₂COONa) is a common and effective precursor for generating difluorocarbene, but for dichlorofluorocarbene, a reagent like trichlorofluoromethane (CCl₃F) in the presence of a strong base is often employed.

Experimental Protocol:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add styrene (1 equivalent), a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA, 0.05 eq.), and chloroform (as solvent).

  • Reagent Preparation: Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • Carbene Generation & Reaction: While vigorously stirring the organic mixture, slowly add the aqueous sodium hydroxide solution dropwise. The reaction is exothermic; maintain the temperature as needed with an ice bath. The base deprotonates the chloroform to generate the dichlorocarbene in situ at the aqueous-organic interface.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of styrene.

  • Work-up: Upon completion, cool the mixture to room temperature and add water to dissolve the salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or petroleum ether) to recover any remaining product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final this compound as a liquid.[6]

Causality and Expertise: The choice of a phase-transfer catalyst like TEBA is critical. It facilitates the transport of the hydroxide ion (OH⁻) from the aqueous phase to the organic phase, where it can react with the carbene precursor (chloroform). This avoids the need for anhydrous conditions or expensive, strong, and moisture-sensitive bases, making the protocol robust and scalable. Vigorous stirring is essential to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Styrene Styrene NaOH Add 50% NaOH (aq) (Vigorous Stirring) Styrene->NaOH Chloroform Chloroform (Solvent) Chloroform->NaOH TEBA TEBA (Catalyst) TEBA->NaOH Carbene In-situ Carbene Generation NaOH->Carbene Deprotonation Cyclopropanation Cyclopropanation Carbene->Cyclopropanation Addition Quench Quench with H₂O Cyclopropanation->Quench Separate Separate Layers Quench->Separate Extract Extract Aqueous Layer Separate->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure Product Distill->Product

Caption: Workflow for the synthesis of (2,2-Dichlorocyclopropyl)benzene.

PART 2: Molecular Structure and Spectroscopic Elucidation

The definitive confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques.

Molecular Structure Diagram

Caption: Structure of this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the title compound, with comparative data from its close analog, (2,2-dichlorocyclopropyl)benzene, for context.[7]

Technique Functional Group Expected Chemical Shift / Signal Reference Data: (2,2-Dichlorocyclopropyl)benzene [7]
¹H NMR Aromatic Protons~7.2 - 7.4 ppm (complex multiplet, 5H)7.21 - 7.31 ppm (m)
Methine Proton (CH)~3.0 - 3.5 ppm (doublet of doublets of doublets, 1H). Splitting from two adjacent CH₂ protons and the geminal fluorine.2.87 ppm (t)
Methylene Protons (CH₂)Two distinct signals ~1.8 - 2.5 ppm (each a multiplet, 2H). They are diastereotopic and will show geminal (H-H), vicinal (H-H), and vicinal (H-F) coupling.1.81, 1.91 ppm (d, d)
¹³C NMR Aromatic Carbons~125 - 140 ppm (4 signals)Not available
C-Ph~30 - 40 ppm (doublet due to C-F coupling)Not available
C-F~80 - 100 ppm (large ¹JCF coupling)Not applicable
CCl₂~60 - 70 ppm (doublet due to C-C-F coupling)Not available
¹⁹F NMR C-FA single signal, likely a multiplet due to coupling with the three cyclopropyl protons.Not applicable
Mass Spec (EI) Molecular Ion [M]⁺m/z corresponding to C₉H₇Cl₂F. A characteristic isotopic pattern (M, M+2, M+4) in a ~9:6:1 ratio will be observed due to the presence of two chlorine atoms.Molecular Weight: 187.07[8]
IR Spectroscopy Aromatic C-H~3000-3100 cm⁻¹Available in NIST WebBook[8]
C-F stretch~1000-1100 cm⁻¹ (strong)Not applicable
C-Cl stretch~600-800 cm⁻¹ (strong)Available in NIST WebBook[8]
Protocol 2: NMR Spectrum Acquisition and Analysis

A self-validating system for structural confirmation via NMR involves predictable signal patterns and couplings.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[7]

  • Spectrometer Parameters (¹H NMR):

    • Instrument: 400 MHz (or higher) NMR Spectrometer

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

  • Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra. Additionally, acquire 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C) to definitively assign proton and carbon signals.

  • Data Analysis - The Validation Cascade:

    • ¹H Spectrum: Confirm the presence of the aromatic multiplet (~7.2-7.4 ppm) and three distinct signals in the aliphatic region for the cyclopropyl protons. The integration should correspond to a 5:1:1:1 ratio.

    • ¹⁹F Spectrum: Observe a single resonance, confirming the presence of one unique fluorine environment.

    • ¹H-¹⁹F Coupling: The methine proton (adjacent to the phenyl ring) and the two methylene protons should all show coupling to the fluorine atom. This is a key validation step.

    • COSY Spectrum: Verify that the methine proton shows a correlation to the two methylene protons, confirming their connectivity within the three-membered ring.

    • HSQC Spectrum: Correlate each proton signal to its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum. The carbon attached to the fluorine will show a characteristically large one-bond C-F coupling constant.

PART 3: Applications in Drug Development

The this compound scaffold is more than a synthetic curiosity; it is a platform for creating high-value pharmaceutical agents. The parent compound, (2,2-dichlorocyclopropyl)benzene, is a known intermediate in the synthesis of the lipid-lowering drug ciprofibrate.[6][9] This establishes a direct precedent for the utility of this chemical class in medicine.

Strategic Advantages in Drug Design:

  • Enhanced Metabolic Stability: The cyclopropyl ring is sterically hindered and less susceptible to metabolic oxidation compared to linear alkyl chains. The carbon-fluorine bond is exceptionally strong, further blocking potential sites of metabolism.[1][2]

  • Improved Target Binding and Potency: The rigid cyclopropane framework reduces the entropic penalty upon binding to a target protein by locking the phenyl ring in a specific orientation. This can lead to a significant increase in binding affinity and potency.[1]

  • Modulation of Physicochemical Properties: Fluorine substitution can increase a compound's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]

  • Novel Chemical Space: The unique three-dimensional shape of the cyclopropyl group allows medicinal chemists to explore novel chemical space, potentially leading to new intellectual property and drugs with novel mechanisms of action.[1]

Logical Framework for Application in Drug Design

G cluster_scaffold Core Scaffold Properties cluster_outcome Desired Pharmacological Outcomes Scaffold (2,2-Dichloro-1-fluorocyclopropyl) benzene Rigidity Conformational Rigidity Scaffold->Rigidity Fluorine Metabolic Stability (C-F Bond) Scaffold->Fluorine Lipophilicity Tunable Lipophilicity Scaffold->Lipophilicity Novelty Novel Bioactive Compounds Scaffold->Novelty Unique 3D shape Potency Increased Binding Potency Rigidity->Potency Reduces entropic penalty PK Improved Pharmacokinetics Fluorine->PK Blocks metabolic attack Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Aids transport

Caption: Strategic value of the fluorinated cyclopropyl scaffold in drug design.

Conclusion

This compound is a structurally rich and synthetically accessible molecule that holds significant promise for the fields of medicinal chemistry and drug development. Its architecture, which combines rigidity, metabolic stability, and tunable electronics, provides a robust platform for the design of next-generation therapeutics. The protocols and analyses presented in this guide offer a comprehensive framework for researchers to synthesize, characterize, and strategically deploy this valuable chemical entity in their research endeavors. A thorough understanding of its molecular structure and properties is the first step toward unlocking its full potential in the creation of novel and effective medicines.

References

A Spectroscopic Guide to (2,2-Dichloro-1-fluorocyclopropyl)benzene: Predictive Analysis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,2-Dichloro-1-fluorocyclopropyl)benzene is a halogenated phenylcyclopropane derivative with potential applications as a synthetic intermediate in pharmaceutical and materials science. The unique combination of a dichlorinated geminal center, a fluorine atom, and a phenyl group on a strained cyclopropyl ring results in a complex and distinctive spectroscopic profile. This guide provides an in-depth, predictive analysis of the key spectroscopic data for this molecule, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra are not widely published, this document leverages established spectroscopic principles and comparative data from structurally similar analogs to construct a reliable, interpreted dataset. Detailed experimental protocols for data acquisition are provided to ensure methodological rigor for researchers aiming to synthesize or identify this compound.

Introduction and Molecular Structure

The incorporation of fluorinated cyclopropyl moieties is a valuable strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. This compound represents a key building block in this class. Its structural analysis is paramount for reaction monitoring, quality control, and characterization of downstream products.

The molecule possesses a chiral center at the C1 carbon of the cyclopropyl ring, the carbon atom bonded to both the fluorine and the phenyl group. This chirality renders the geminal protons on the C3 carbon diastereotopic, a critical feature that significantly influences the complexity and interpretation of its NMR spectra.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis requires a multi-nuclear approach (¹H, ¹³C, ¹⁹F) to resolve its complex features.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to be the most complex due to intricate spin-spin coupling. The cyclopropyl protons constitute an AMX spin system, further coupled to the ¹⁹F nucleus.

  • Aromatic Protons (H-Ar): The five protons of the monosubstituted benzene ring are expected to appear as a complex multiplet in the range of δ 7.20 - 7.40 ppm . Their chemical shift is influenced by the slight electron-withdrawing nature of the substituted cyclopropyl ring.

  • Cyclopropyl Protons (H1, H2, H3):

    • H1 (Methine Proton): The proton on C1 is significantly deshielded by the adjacent electronegative fluorine atom and the phenyl group. It is expected to resonate at approximately δ 3.0 - 3.5 ppm . Its signal will be a doublet of doublets of doublets (ddd) due to coupling with the two diastereotopic C3 protons and the ¹⁹F nucleus.

    • H2 & H3 (Methylene Protons): Due to the C1 chiral center, the two protons on C3 are diastereotopic and thus chemically non-equivalent. They will appear as two separate signals, likely in the range of δ 1.8 - 2.5 ppm . Each signal will be a doublet of doublets, resulting from geminal coupling to each other (²JHH, typically 5-10 Hz) and vicinal coupling to H1 (³JHH). The magnitude of the vicinal coupling will differ for the cis and trans relationships. Further coupling to the fluorine atom (³JHF) will add complexity, potentially resulting in two distinct doublet of doublet of doublets (ddd).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide clear signals for each carbon environment, with C-F coupling being a key diagnostic feature.

  • C1 (CF-Ph): This carbon is directly attached to fluorine and will exhibit a large one-bond coupling constant (¹JCF). It is expected to appear as a doublet around δ 85 - 95 ppm .

  • C2 (CCl₂): The carbon bearing two chlorine atoms will be significantly deshielded and is predicted to be in the δ 60 - 70 ppm range. It may show a smaller two-bond C-F coupling (²JCF).

  • C3 (CH₂): The methylene carbon of the cyclopropane ring is expected around δ 25 - 35 ppm and will also exhibit a two-bond C-F coupling (²JCF).

  • Aromatic Carbons: Four distinct signals are expected for the phenyl group:

    • C-ipso: The carbon directly attached to the cyclopropyl ring is predicted at δ 135 - 140 ppm .

    • C-ortho, C-meta, C-para: These carbons will appear in the typical aromatic region of δ 128 - 130 ppm .

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[1]

  • Chemical Shift: The single fluorine environment is expected to produce one signal. For fluorocyclopropanes, the chemical shift can be highly variable. Based on related structures, a chemical shift in the range of δ -140 to -170 ppm (relative to CFCl₃) is a reasonable prediction.

  • Multiplicity: The ¹⁹F signal will be split by the three cyclopropyl protons. It is expected to appear as a complex multiplet, likely a doublet of doublet of doublets, due to vicinal (³JHF) and geminal (²JHF) couplings to the C1 and C3 protons.

Predicted NMR Data Summary
Nucleus Assignment
¹HAromatic
H1 (CH-F)
H2, H3 (CH₂)
¹³CC1 (CF-Ph)
C2 (CCl₂)
C3 (CH₂)
C-ipso
C-aromatic
¹⁹FCF

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The spectrum will be dominated by vibrations from the aromatic ring and the halogenated cyclopropyl group.

  • C-H Stretching (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹ (~3030-3100 cm⁻¹ ).

  • C-H Stretching (Aliphatic): Peaks from the cyclopropyl C-H bonds should appear just below 3000 cm⁻¹ (~2950-3000 cm⁻¹ ).

  • C=C Stretching (Aromatic): Characteristic absorptions for the benzene ring will be present in the ~1450-1600 cm⁻¹ region.

  • C-F Stretching: A strong, prominent absorption band characteristic of the C-F bond is predicted in the 1000 - 1150 cm⁻¹ region. This is a key diagnostic peak.

  • C-Cl Stretching: Absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 650 - 800 cm⁻¹ .

Predicted IR Data Summary
Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3030 - 3100
Aliphatic C-H Stretch2950 - 3000
Aromatic C=C Stretch1450 - 1600
C-F Stretch1000 - 1150
C-Cl Stretch650 - 800

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is particularly distinctive for this compound due to the presence of two chlorine atoms.

  • Molecular Ion (M⁺): The molecule has a chemical formula of C₉H₇Cl₂F. The exact mass of the molecular ion peak is calculated to be approximately 203.99 g/mol .

  • Isotopic Pattern: The most critical diagnostic feature in the MS spectrum will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments:

    • M⁺: (containing two ³⁵Cl atoms)

    • [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)

    • [M+4]⁺: (containing two ³⁷Cl atoms) The expected intensity ratio for this cluster will be approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms.

  • Key Fragmentation Pathways:

    • Loss of Cl: A prominent fragment corresponding to [M-Cl]⁺ at m/z ≈ 169 is expected.

    • Loss of the Phenyl Group: Fragmentation could lead to the loss of C₆H₅, resulting in a [C₃H₂Cl₂F]⁺ fragment.

    • Rearrangements: Complex rearrangements involving the cyclopropyl ring are common upon ionization.

Experimental Protocols and Workflow

Acquiring high-quality spectroscopic data requires standardized methodologies.

General Analytical Workflow

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL CDCl₃ with TMS A->B distribute D Deposit neat oil on ATR crystal A->D distribute F Dissolve in MeOH/CH₂Cl₂ A->F distribute C Acquire ¹H, ¹³C, ¹⁹F Spectra (400 MHz+) B->C E Acquire FTIR Spectrum D->E G Inject into GC-MS or ESI-MS F->G

Figure 2: Standard workflow for comprehensive spectroscopic analysis.

Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external standard or referencing to the instrument's lock frequency is common.

  • Instrumentation: Use a nuclear magnetic resonance spectrometer with a minimum field strength of 400 MHz for ¹H.

  • Acquisition Parameters (¹H):

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Pulse Width: 90° pulse

    • Acquisition Time: ~4.0 s

  • Acquisition Parameters (¹³C):

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2.0 s

    • Technique: Proton-decoupled

  • Acquisition Parameters (¹⁹F):

    • Number of Scans: 64

    • Technique: Proton-coupled and decoupled spectra are recommended to analyze coupling patterns.

Protocol: FTIR-ATR Spectroscopy
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

The structural characterization of this compound relies on a synergistic application of multiple spectroscopic techniques. The predicted data presented in this guide highlights the key features expected for its unambiguous identification. The complex splitting patterns in the ¹H and ¹⁹F NMR spectra, the large C-F coupling constant in the ¹³C NMR, the strong C-F vibrational band in the IR spectrum, and the unique 9:6:1 isotopic cluster for the molecular ion in the mass spectrum collectively form a definitive spectroscopic fingerprint for this valuable synthetic intermediate.

References

Introduction: Deciphering Complexity in a Strained Ring System

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2,2-Dichloro-1-fluorocyclopropyl)benzene

This compound is a fascinating molecule for NMR spectroscopists. It presents a confluence of structural features—a strained three-membered ring, multiple halogen substituents with differing electronegativity, and an aromatic moiety—that give rise to a complex and information-rich proton nuclear magnetic resonance (¹H NMR) spectrum. The cyclopropane ring's unique electronic environment, characterized by σ-aromaticity and significant ring strain, results in proton chemical shifts that are distinct from acyclic alkanes.[1][2] The introduction of a phenyl group, two chlorine atoms, and a fluorine atom breaks the molecule's symmetry and introduces a cascade of intricate spin-spin coupling interactions.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will deconstruct the spectrum into its constituent parts, predict the chemical shifts and coupling patterns based on established principles, and provide a validated experimental protocol for its acquisition. This document is intended for researchers and drug development professionals who rely on NMR for unequivocal structural elucidation and purity assessment.

Molecular Structure and Proton Environment Analysis

The core of interpreting the spectrum lies in understanding the unique magnetic environment of each proton. The molecule contains a chiral center at the C1 position of the cyclopropyl ring, which has profound implications for the neighboring methylene (CH₂) protons.

cluster_ring Cyclopropyl Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 Ph Phenyl (C₆H₅) C1->Ph F F C1->F HA HA C1->HA C3 C3 C2->C3 Cl1 Cl C2->Cl1 Cl2 Cl C2->Cl2 C3->C1 HB HB C3->HB HC HC C3->HC

Caption: Labeled structure of this compound.

  • Aromatic Protons : The five protons on the phenyl ring are chemically distinct but often present as a complex, overlapping multiplet due to small differences in their chemical shifts and inter-proton couplings.

  • Cyclopropyl Protons :

    • Hₐ (Methine Proton) : This proton is attached to C1, the chiral center, alongside the fluorine and phenyl groups.

    • Hₑ and Hₑ' (Methylene Protons) : These two protons are attached to C3. Due to the chirality at C1, they are diastereotopic .[3][4] This means they are chemically and magnetically non-equivalent, will have different chemical shifts, and will exhibit mutual (geminal) coupling.[5]

Predictive ¹H NMR Spectrum Analysis

The final spectrum is a superposition of signals from the aromatic and cyclopropyl regions. The cyclopropyl region is the most diagnostic and complex due to a network of proton-proton and proton-fluorine couplings.

The Aromatic Region (δ ≈ 7.2 - 7.5 ppm)

The phenyl group, attached to a cyclopropyl ring, typically gives rise to signals in the aromatic region. The cyclopropyl group acts as an electron-donating substituent, slightly shielding the aromatic protons relative to benzene itself. However, the halogen substituents on the ring have a net deshielding effect. The five aromatic protons will likely appear as a complex multiplet between δ 7.2 and 7.5 ppm . For routine analysis, this multiplet confirms the presence of the monosubstituted benzene ring.

The Cyclopropyl Region (δ ≈ 1.5 - 4.0 ppm): A Detailed Deconstruction

This region contains the most critical structural information. The chemical shifts are influenced by the electronegativity of the halogens, the anisotropic effect of the phenyl ring, and the intrinsic properties of the cyclopropane ring.[6][7] The splitting patterns are dictated by a network of couplings.

Key Principles at Play:

  • Electronegativity : The highly electronegative fluorine atom will strongly deshield the geminal proton Hₐ, shifting it significantly downfield. The chlorine atoms will deshield the adjacent Hₑ and Hₑ' protons.

  • Anisotropy : Protons positioned over the face of the benzene ring are shielded, while those in the plane are deshielded.[8] The time-averaged position of Hₐ, Hₑ, and Hₑ' relative to the phenyl ring will influence their precise chemical shifts.

  • Proton-Fluorine Coupling : Spin-spin coupling between ¹H and ¹⁹F (another spin-½ nucleus) is typically strong and occurs over multiple bonds.[9]

    • ²JHF (geminal) will be large.

    • ³JHF (vicinal) depends on the dihedral angle, with trans couplings often being larger than cis couplings.

  • Proton-Proton Coupling in Cyclopropanes :

    • ³Jcis is generally larger than ³Jtrans.

    • ²Jgem is typically negative.[10]

G HA HA HB HB HA->HB ³JHH (cis/trans) HC HC HA->HC ³JHH (cis/trans) F F HA->F ²JHF (geminal) HB->HC ²JHH (geminal) HB->F ³JHF (vicinal) HC->F ³JHF (vicinal)

Caption: Spin-spin coupling network in the cyclopropyl moiety.

Predicted Signals:

  • Hₐ (Methine Proton) :

    • Chemical Shift : Expected to be the most downfield of the cyclopropyl protons ( δ ≈ 3.5 - 4.0 ppm ) due to the direct attachment of the fluorine atom and the phenyl group.

    • Multiplicity : It couples to Hₑ, Hₑ', and the fluorine atom. The signal will be a doublet of doublets of doublets (ddd) . The couplings will be ²JHF, ³JHₐHₑ, and ³JHₐHₑ'.

  • Hₑ and Hₑ' (Diastereotopic Methylene Protons) :

    • Chemical Shift : These protons are deshielded by the adjacent dichlorinated carbon and the phenyl group. They are expected in the δ ≈ 1.8 - 2.5 ppm range. Their non-equivalence means they will have distinct chemical shifts.

    • Multiplicity : Each of these protons couples to its diastereotopic partner (geminal coupling), to Hₐ (vicinal coupling), and to the fluorine atom (vicinal coupling). Each signal will therefore also be a complex multiplet, likely a doublet of doublets of doublets (ddd) .

Summary and Comparative Data

To ground these predictions, we can compare them to the known experimental data of the closely related (2,2-Dichlorocyclopropyl)benzene, which lacks the fluorine atom.[11]

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
This compound Hₐ (Methine) ~3.5 - 4.0 (Predicted) ddd²JHF ≈ 40-60; ³JHH ≈ 5-11
Hₑ, Hₑ' (Methylene) ~1.8 - 2.5 (Predicted) ddd²JHH ≈ 7-9; ³JHH ≈ 5-11; ³JHF ≈ 2-15
Aromatic ~7.2 - 7.5 (Predicted) m-
(2,2-Dichlorocyclopropyl)benzene [11]H (Methine) 2.87tJ ≈ 8.5
H (Methylene) 1.81, 1.91d, dJgem = -7.9
Aromatic 7.21 - 7.31m-
Cyclopropylbenzene [11]H (Methine) 1.89m-
H (Methylene) 0.71m-
Aromatic 7.10 - 7.30m-

The comparison clearly illustrates the powerful deshielding effect of the fluorine atom, which is predicted to shift the methine proton (Hₐ) downfield by approximately 0.6-1.1 ppm relative to its non-fluorinated counterpart.

Experimental Protocol: Acquiring a High-Resolution Spectrum

Trustworthy data begins with a robust experimental methodology. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum suitable for detailed analysis.

Sample Preparation
  • Massing : Accurately weigh 5-10 mg of this compound.

  • Solvent Selection : Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single residual solvent peak at δ ≈ 7.26 ppm.

  • Internal Standard : Add a minimal amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).

  • Mixing & Transfer : Ensure the sample is fully dissolved via gentle vortexing. Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters (400 MHz Example)
  • Instrument : 400 MHz NMR Spectrometer

  • Solvent : CDCl₃

  • Temperature : 298 K (25 °C)

  • Pulse Program : Standard single pulse (e.g., Bruker 'zg30')

  • Number of Scans (NS) : 16. This provides a good signal-to-noise ratio for a sample of this concentration.

  • Relaxation Delay (D1) : 2.0 seconds. A delay of ~2 seconds is generally sufficient for protons in a molecule of this size to fully relax.

  • Acquisition Time (AQ) : 4.0 seconds. A longer acquisition time ensures high resolution for resolving complex multiplets.

  • Spectral Width (SW) : 20 ppm (from -2 to 18 ppm). This wide window ensures all signals, including any potential impurities, are captured.

Data Processing
  • Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significant loss of resolution, followed by Fourier transformation.

  • Phasing : Manually phase the spectrum to achieve a flat, pure-absorptive baseline.

  • Baseline Correction : Apply a polynomial baseline correction to remove any remaining distortions.

  • Referencing : Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration : Integrate all signals to determine the relative ratios of the different types of protons.

  • Peak Picking : Identify the precise chemical shift of each multiplet for analysis of coupling constants.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL CDCl₃ with TMS A->B C Transfer to NMR Tube B->C D Insert Sample & Lock/Shim C->D To Spectrometer E Set Parameters (NS=16, D1=2s, AQ=4s) D->E F Acquire FID E->F G Fourier Transform (LB=0.3 Hz) F->G Raw Data (FID) H Phase & Baseline Correction G->H I Reference to TMS (δ 0.00) H->I J Integrate & Analyze I->J

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles—diastereotopicity, electronegativity, anisotropy, and multi-bond spin-spin coupling—manifest in a complex organic molecule. A systematic, principle-based approach allows for the confident prediction and interpretation of its key features. The methine proton (Hₐ) is expected as a downfield doublet of doublets of doublets around δ 3.5-4.0 ppm, while the two diastereotopic methylene protons (Hₑ, Hₑ') should appear as distinct, complex multiplets further upfield (δ 1.8-2.5 ppm). This detailed analysis, supported by a robust experimental protocol, provides the necessary framework for researchers to use ¹H NMR as a definitive tool for the structural verification of this and other similarly complex molecules.

References

Introduction: The Structural Challenge and Spectroscopic Solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of (2,2-Dichloro-1-fluorocyclopropyl)benzene

This compound is a fascinating molecule for synthetic chemists and drug development professionals. Its strained three-membered ring, adorned with a unique combination of halogen atoms and a phenyl group, presents a rich stereochemical landscape. The presence of a chiral center at C1, bearing the fluorine atom, implies the potential for diastereomers depending on the synthetic route. Elucidating the precise structure and stereochemistry of such compounds is non-trivial and paramount for understanding their reactivity, biological activity, and intellectual property claims.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural determination of organic molecules in solution.[1][2][3] This guide provides a comprehensive, in-depth analysis of the application of ¹³C NMR spectroscopy for the characterization of this compound. We will move beyond a simple description of the spectrum to explain the underlying principles, the rationale behind experimental design, and a robust workflow for confident spectral interpretation.

Part 1: Foundational Principles – Understanding the Influences on ¹³C Chemical Shifts

The ¹³C NMR spectrum of this compound is governed by a confluence of electronic and steric effects. A predictive understanding of these factors is crucial for accurate spectral assignment.

  • Cyclopropyl Ring Strain: The carbon atoms of a cyclopropane ring exhibit unique hybridization, often described as being between sp² and sp³.[4] This results in unusually high-field (upfield) chemical shifts compared to their acyclic alkane counterparts. For instance, the carbons in unsubstituted cyclopropane resonate at a remarkable -2.7 ppm.[5][6]

  • Electronegativity of Halogen Substituents: Electronegative atoms like fluorine and chlorine deshield adjacent carbon nuclei, causing a downfield shift in their resonance frequency.[7][8] The effect is most pronounced on the alpha-carbon (the carbon directly bonded to the halogen) and diminishes with distance. In our target molecule, the C1 (bonded to fluorine) and C2 (bonded to two chlorines) will be significantly shifted downfield from a typical cyclopropyl carbon.

  • The Anisotropic Effect of the Phenyl Group: The π-electron system of the benzene ring generates its own magnetic field. This anisotropy can cause either shielding or deshielding of nearby nuclei depending on their spatial orientation relative to the ring. The carbons of the cyclopropyl ring will be influenced by this effect, as will the ipso-carbon of the phenyl ring itself.[7]

  • Carbon-Fluorine (¹³C-¹⁹F) Coupling: A key diagnostic feature of this molecule's spectrum will be spin-spin coupling between the ¹⁹F nucleus (100% natural abundance, spin I=½) and the carbon nuclei. This coupling is observed through the carbon skeleton and provides invaluable connectivity information.[9]

    • One-bond coupling (¹JCF): This is typically very large, often in the range of 150-350 Hz.[9][10] The C1 carbon signal will appear as a large doublet.

    • Two-bond coupling (²JCF): Coupling to carbons two bonds away (C2 and C3) will also be observed, with smaller coupling constants, typically 10-50 Hz.[9][11]

    • Longer-range coupling (³JCF, ⁴JCF): Coupling can extend into the phenyl ring, further aiding in assignment.[12][13]

Part 2: The Experimental Protocol – A Self-Validating Workflow

Acquiring high-quality, interpretable data requires meticulous attention to detail in both sample preparation and instrument parameterization. The following protocol is designed to ensure reproducibility and accuracy.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Analyte Quantity: For a standard 5 mm NMR tube, aim for a concentration of 50-100 mg of the purified compound.[14] While modern instruments are highly sensitive, ¹³C NMR is inherently less sensitive than ¹H NMR, and a higher concentration reduces the required acquisition time.[15]

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its good solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

  • Dissolution & Transfer: Dissolve the sample in approximately 0.5-0.6 mL of the deuterated solvent in a small, clean vial.[15] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[14] This step is critical to remove any particulate matter, which can severely degrade magnetic field homogeneity and thus spectral resolution.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm). Alternatively, the solvent peak can be used as a secondary reference.[14]

  • Labeling: Clearly label the NMR tube with a permanent marker or a securely wrapped label, ensuring the label is well above the active measurement area of the probe.[15]

NMR Data Acquisition

The following parameters are a robust starting point for a standard 400 or 500 MHz spectrometer.

  • ¹³C Broadband Decoupled Spectrum: This is the standard experiment and provides a survey of all carbon environments.

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

    • Pulse Angle: Use a 30° flip angle. This is a compromise that allows for faster pulsing by not fully saturating the spins, which is important for carbons with long relaxation times (T₁), such as the quaternary carbons in this molecule.[16][17]

    • Acquisition Time (AQ): Set to 1.0 - 2.0 seconds.[16]

    • Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for magnetization to return towards equilibrium between pulses.[16]

    • Number of Scans (NS): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.[16]

    • Decoupling: Use broadband proton decoupling during acquisition to collapse all ¹H-¹³C couplings, resulting in a single sharp line for each unique carbon (which will still be split by ¹⁹F).[16]

  • DEPT (Distortionless Enhancement by Polarization Transfer) Spectra: These experiments are essential for determining the number of hydrogens attached to each carbon (multiplicity).[8][18]

    • DEPT-90: This spectrum will show only signals from CH (methine) carbons.[19][20][21]

    • DEPT-135: This spectrum will show positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons. Quaternary carbons (C) are absent in both DEPT-90 and DEPT-135 spectra.[19][20][21]

The logical workflow for data acquisition and analysis is illustrated below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis SamplePrep Sample Preparation (50-100mg in CDCl3) Shimming Locking & Shimming SamplePrep->Shimming Broadband 1. Acquire Broadband Decoupled ¹³C Spectrum Shimming->Broadband DEPT135 2. Acquire DEPT-135 Spectrum Broadband->DEPT135 IdentifyQuat Identify Quaternary Carbons (Present in BB, absent in DEPT) Broadband->IdentifyQuat DEPT90 3. Acquire DEPT-90 Spectrum DEPT135->DEPT90 IdentifyCH2 Identify CH₂ Carbons (Negative in DEPT-135) DEPT135->IdentifyCH2 DEPT90->IdentifyQuat IdentifyCH Identify CH Carbons (Present in DEPT-90) DEPT90->IdentifyCH AssignPeaks Assign All Peaks (Chemical Shift & C-F Coupling) IdentifyQuat->AssignPeaks IdentifyCH2->AssignPeaks IdentifyCH->AssignPeaks Final Final Structure Confirmation AssignPeaks->Final

Caption: Workflow for ¹³C NMR Analysis of this compound.

Part 3: Spectral Interpretation and Data Analysis

The structure of this compound has 8 unique carbon environments, and thus we expect to see 8 distinct signals in the broadband decoupled ¹³C NMR spectrum. The analysis begins by correlating the DEPT spectra with the broadband spectrum to determine the multiplicity of each signal.

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted assignments for the ¹³C NMR spectrum. The predictions are based on known substituent effects and data from analogous compounds, such as (2,2-Dichlorocyclopropyl)benzene.[22]

Carbon AtomPredicted δ (ppm)Multiplicity (from ¹⁹F)DEPT-135DEPT-90Rationale for Assignment
C1 75 - 90Doublet (¹JCF ≈ 200-240 Hz)PositivePositiveCH group. Strongly deshielded by directly attached fluorine and phenyl group. Large ¹JCF coupling is definitive.
C2 60 - 75Doublet (²JCF ≈ 15-30 Hz)AbsentAbsentQuaternary carbon. Very deshielded by two chlorine atoms.
C3 25 - 40Doublet (²JCF ≈ 10-25 Hz)NegativeAbsentCH₂ group. Upfield relative to C1/C2 but downfield from unsubstituted cyclopropane due to proximity of halogens.
C-ipso 130 - 140Doublet (³JCF ≈ 2-5 Hz)AbsentAbsentQuaternary aromatic carbon attached to the cyclopropyl ring.
C-ortho 128 - 132Doublet (⁴JCF ≈ 1-3 Hz)PositivePositiveTwo equivalent CH carbons.
C-meta 128 - 130Singlet or small doubletPositivePositiveTwo equivalent CH carbons. ⁵JCF coupling may be too small to resolve.
C-para 127 - 129SingletPositivePositiveSingle CH carbon. ⁶JCF coupling is negligible.

Note: The presence of diastereomers would result in a doubling of some or all of these signals, with slight variations in chemical shifts.

Step-by-Step Analysis
  • Identify Quaternary Carbons: Compare the broadband spectrum to the DEPT-135 spectrum. The signals present in the broadband but absent in the DEPT are the quaternary carbons: C2 and C-ipso . The signal further downfield (~60-75 ppm) will be C2 due to the two attached chlorines. The one in the aromatic region (~130-140 ppm) is C-ipso .

  • Identify CH₂ Carbons: Look for negative signals in the DEPT-135 spectrum. There should be only one: C3 .

  • Identify CH Carbons: The DEPT-90 spectrum will show all CH carbons. We expect to see signals for C1 and the aromatic C-ortho , C-meta , and C-para . These will also be the positive signals in the DEPT-135 spectrum.

  • Assign Specific CH Carbons:

    • The signal furthest downfield, appearing as a large doublet, is unambiguously C1 . The magnitude of the ¹JCF coupling constant is a key confirmation.

    • The remaining positive signals are in the aromatic region (120-140 ppm). Based on typical substituent effects, the ortho and meta carbons will be distinct from the para carbon. Intensity can also be a guide, as the signals for the two equivalent ortho and two equivalent meta carbons should be more intense than the single para carbon.

The relationship between the molecular structure and the expected spectral features is visualized below.

G cluster_mol cluster_spec Key ¹³C NMR Features mol C1 C1 ~80 ppm CH ¹JCF ≈ 220 Hz C2 C2 ~65 ppm C (Quat) ²JCF ≈ 20 Hz C3 C3 ~30 ppm CH₂ ²JCF ≈ 15 Hz Cipso C-ipso ~135 ppm C (Quat) Caromatic Aromatic C's 127-132 ppm CH p1->C1 p2->C2 p3->C3 p4->Cipso p5->Caromatic

References

Mass spectrometry of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry of this compound, a compound of interest for researchers in synthetic chemistry and drug development due to its unique halogenated cyclopropyl moiety attached to an aromatic ring. As a Senior Application Scientist, this document moves beyond mere data reporting to offer a deep dive into the principles, experimental design, and interpretation of the mass spectrum. We will explore the predictable and complex fragmentation pathways of this molecule under Electron Ionization (EI), providing a self-validating framework for its identification and structural elucidation. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this and structurally related compounds.

Introduction to the Analyte and Mass Spectrometry

This compound is a synthetic organic compound featuring a phenyl group substituted with a di-chloro-fluoro-cyclopropane ring. The strained three-membered ring and the presence of multiple halogen atoms (two chlorine, one fluorine) create a molecule with distinct chemical properties and, consequently, a rich and informative mass spectrum. The molecular weight of this compound is 205.06 g/mol (nominal mass: 204 for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F).

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For volatile and thermally stable organic compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard.[2] EI is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[3] This fragmentation pattern serves as a molecular fingerprint, enabling unambiguous identification and providing crucial clues about the molecule's structure.[2][4]

Core Principles: Electron Ionization (EI) for Halogenated Aromatics

Electron Ionization subjects gas-phase analyte molecules to a beam of high-energy electrons (typically 70 eV).[5] This interaction is energetic enough to eject an electron from the molecule's highest occupied molecular orbital (HOMO), forming a positively charged radical cation known as the molecular ion (M⁺•).[5]

M(g) + e⁻ → M⁺•(g) + 2e⁻

The excess energy imparted during ionization is dissipated through a cascade of fragmentation events, where the molecular ion breaks apart into smaller charged fragments and neutral radicals or molecules.[5] The stability of the resulting carbocations and radicals dictates the most favorable fragmentation pathways. For this compound, key structural features influencing fragmentation include:

  • The Aromatic Ring: Provides stability to the molecular ion and can stabilize adjacent positive charges.[6]

  • The Cyclopropyl Ring: A highly strained system prone to ring-opening upon ionization.

  • Carbon-Halogen Bonds: These are potential cleavage sites, with the C-Cl bond being weaker than the C-F and C-C bonds.

Analytical Workflow: From Sample to Spectrum

A robust analytical workflow is critical for achieving reproducible and high-quality data. The process for analyzing this compound via GC-MS is a self-validating system where each step ensures the integrity of the final result.

analytical_workflow SamplePrep Sample Preparation (Dilution in Volatile Solvent) GC_Injection GC Injection (Split/Splitless Inlet) SamplePrep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Ionization (EI Source, 70 eV) Separation->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole) Ionization->MassAnalysis Detection Detection (Electron Multiplier) MassAnalysis->Detection DataSystem Data System (Spectrum Generation) Detection->DataSystem

Caption: High-level workflow for GC-EI-MS analysis.

Predicted Mass Spectrum and Fragmentation Pathways

Based on the structure of this compound and established fragmentation principles for aromatic and halogenated compounds, a detailed fragmentation pattern can be predicted.[4][7] The analysis of the closely related compound (2,2-Dichlorocyclopropyl)benzene, for which spectral data is available, serves as an authoritative reference point.[8][9]

The Molecular Ion (M⁺•)

The molecular ion peak is expected at a nominal m/z of 204. A critical identifying feature will be the isotopic pattern created by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks:

  • M⁺• (m/z 204): Contains two ³⁵Cl atoms.

  • [M+2]⁺• (m/z 206): Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺• (m/z 208): Contains two ³⁷Cl atoms.

The relative intensity of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.[7]

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion will follow pathways that lead to the most stable products.

fragmentation_pathway M_ion [C9H7Cl2F]+• Molecular Ion m/z 204, 206, 208 frag_169 [C9H7ClF]+ m/z 169, 171 M_ion->frag_169 - •Cl frag_122 [C8H7F]+• (Fluorostyrene Cation) m/z 122 M_ion->frag_122 - :CCl2 (rearrangement) frag_77 [C6H5]+ Phenyl Cation m/z 77 M_ion->frag_77 - •C3H2Cl2F frag_151 [C9H6Cl]+• m/z 151, 153 frag_169->frag_151 - HF frag_115 [C9H7]+• m/z 115 frag_169->frag_115 - HCl, -F• (complex)

Caption: Predicted EI fragmentation of this compound.

  • Loss of a Chlorine Radical (-•Cl): This is a very common pathway for chlorinated compounds. Cleavage of a C-Cl bond results in a relatively stable secondary carbocation adjacent to both the phenyl and cyclopropyl rings.

    • [C₉H₇Cl₂F]⁺• → [C₉H₇ClF]⁺ + •Cl

    • This will produce a prominent fragment ion cluster at m/z 169/171 .

  • Rearrangement and Loss of Dichlorocarbene (-:CCl₂): Cyclopropanes can undergo rearrangement and fragmentation. A plausible pathway involves the elimination of a neutral dichlorocarbene molecule, a known stable carbene.[10] This would lead to the formation of a fluorostyrene radical cation.

    • [C₉H₇Cl₂F]⁺• → [C₈H₇F]⁺• + :CCl₂

    • This is predicted to be a major fragmentation, resulting in a strong peak at m/z 122 . This is analogous to the formation of the styrene cation (m/z 104) from similar non-fluorinated structures.

  • Loss of the Side Chain (-•C₃H₂Cl₂F): Cleavage of the bond between the phenyl ring and the cyclopropyl ring results in the formation of the phenyl cation.

    • [C₉H₇Cl₂F]⁺• → [C₆H₅]⁺ + •C₃H₂Cl₂F

    • This produces the well-known phenyl cation at m/z 77 .[7]

  • Loss of Hydrogen Fluoride (-HF) from [M-Cl]⁺: The fragment at m/z 169/171 can undergo further fragmentation by eliminating a neutral HF molecule.

    • [C₉H₇ClF]⁺ → [C₉H₆Cl]⁺ + HF

    • This would yield a fragment at m/z 151/153 .

Summary of Predicted Key Ions
m/z (Nominal)Isotopic PatternProposed FormulaIdentity / OriginPredicted Relative Intensity
204, 206, 2089:6:1[C₉H₇Cl₂F]⁺•Molecular Ion (M⁺•)Moderate to Low
169, 1713:1[C₉H₇ClF]⁺[M-Cl]⁺High
151, 1533:1[C₉H₆Cl]⁺[M-Cl-HF]⁺Moderate
122None[C₈H₇F]⁺•[M-:CCl₂]⁺• (Fluorostyrene)High (Potential Base Peak)
115None[C₉H₇]⁺Ion from complex rearrangementModerate
77None[C₆H₅]⁺Phenyl CationModerate

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of this compound.

1. Sample Preparation 1.1. Prepare a stock solution of the analyte at 1 mg/mL in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate). 1.2. Perform serial dilutions to create working standards and a sample for analysis at an appropriate concentration (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation & Conditions

  • System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Injector:

    • Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Gas Chromatograph:

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Column: Standard non-polar column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3 minutes (to protect the filament).

3. Data Analysis 3.1. Integrate the chromatographic peak corresponding to the analyte. 3.2. Extract the mass spectrum from the apex of the peak. 3.3. Analyze the spectrum, identifying the molecular ion cluster and key fragment ions as detailed in Section 4.0. 3.4. Compare the obtained spectrum against the predicted fragmentation pattern and, if available, a library spectrum for confirmation.

Conclusion for the Researcher

The mass spectrometry of this compound provides a wealth of structural information through predictable and logical fragmentation pathways under Electron Ionization. The definitive molecular ion cluster at m/z 204/206/208 immediately confirms the presence of two chlorine atoms. The high-intensity fragments corresponding to the loss of a chlorine radical (m/z 169/171) and the loss of dichlorocarbene (m/z 122) are powerful diagnostic peaks for confirming the overall structure. By understanding these core fragmentation mechanisms and employing the standardized GC-MS protocol provided, researchers can confidently identify this molecule, distinguish it from isomers, and characterize its purity in complex mixtures. This analytical framework serves as a reliable tool in the synthesis, purification, and application stages of drug development and chemical research.

References

An In-depth Technical Guide to (2,2-Dichloro-1-fluorocyclopropyl)benzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dichloro-1-fluorocyclopropyl)benzene is a synthetic compound of significant interest in the fields of medicinal chemistry and drug discovery. The unique combination of a phenyl ring, a cyclopropane moiety, and halogen substituents (chlorine and fluorine) imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The rigid cyclopropane scaffold provides a three-dimensional element to molecular structures, while the electronegative halogen atoms can modulate factors such as metabolic stability, binding affinity, and lipophilicity, all of which are critical parameters in drug design.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications in the pharmaceutical industry.

Molecular Structure and Identification

The structure of this compound is characterized by a benzene ring attached to a cyclopropane ring at the C1 position. The cyclopropane ring is further substituted with two chlorine atoms at the C2 position and a fluorine atom at the C1 position.

Molecular Formula: C₉H₇Cl₂F[2]

Molecular Weight: 205.06 g/mol [2]

CAS Registry Number: 502763-69-1[2][3]

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not widely available in public literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated. For comparative purposes, the known properties of the non-fluorinated analog, (2,2-Dichlorocyclopropyl)benzene (CAS No. 2415-80-7), are provided.[4]

PropertyThis compound (Predicted/Estimated)(2,2-Dichlorocyclopropyl)benzene (Experimental)
Boiling Point Expected to be slightly higher than the non-fluorinated analog due to increased polarity.103 °C at 10 mmHg[4]
Melting Point Not available. Likely a low-melting solid or a liquid at room temperature.Not available.
Density Expected to be slightly higher than the non-fluorinated analog.1.208 g/mL at 25 °C[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water is anticipated.Soluble in organic solvents.
Refractive Index Not available.n20/D 1.551[4]

The introduction of a fluorine atom is expected to increase the compound's polarity and potentially influence its crystalline packing, which would affect its melting and boiling points.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the aromatic phenyl ring, the strained cyclopropane ring, and the halogen substituents.

  • Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The cyclopropyl group acts as an ortho-, para-directing group, although its activating/deactivating nature can be influenced by the halogen substituents.

  • Cyclopropane Ring: The three-membered ring is susceptible to ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metal catalysts. The gem-dichloro and fluoro substituents influence the stability and reactivity of the cyclopropane ring.

  • Halogen Substituents: The chlorine and fluorine atoms are generally stable but can be subject to nucleophilic displacement under harsh conditions. The C-F bond is significantly stronger than the C-Cl bond, making the chlorine atoms more susceptible to substitution.

Synthesis of this compound

Conceptual Synthetic Workflow

The synthesis would likely proceed via the in-situ generation of dichlorofluorocarbene from a suitable precursor, followed by its reaction with styrene.

Synthesis_Workflow cluster_generation Carbene Generation cluster_cycloaddition Cycloaddition Styrene Styrene Product This compound Styrene->Product Carbene_Precursor Dichlorofluoromethane (CHCl₂F) Carbene :CClF (Dichlorofluorocarbene) Carbene_Precursor->Carbene α-elimination Base Strong Base (e.g., n-BuLi, LDA) Base->Carbene Carbene->Product [1+2] Cycloaddition

Caption: Conceptual workflow for the synthesis of this compound.

Postulated Experimental Protocol

This protocol is a hypothetical adaptation based on the synthesis of similar dichlorocyclopropanes.[5] Caution: This reaction should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Styrene

  • Dichlorofluoromethane (CHCl₂F)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in an appropriate solvent (e.g., hexane, THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Inert gas supply (e.g., argon or nitrogen)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas.

  • Initial Charging: Charge the flask with a solution of styrene in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carbene Precursor Addition: Add dichlorofluoromethane to the reaction mixture.

  • Base Addition: Slowly add a solution of n-butyllithium or LDA dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at -78 °C. The addition of the strong base will generate the dichlorofluorocarbene in situ.

  • Reaction: Stir the reaction mixture at -78 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add deionized water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as the organolithium reagents (n-BuLi, LDA) are highly reactive towards oxygen and moisture.

  • Low Temperature: The reaction is performed at a very low temperature (-78 °C) to control the reactivity of the carbene and to prevent side reactions.

  • In-situ Generation of Carbene: Dichlorofluorocarbene is a highly reactive and unstable intermediate. Therefore, it is generated in the presence of the alkene (styrene) to ensure its immediate trapping.

  • Aprotic Solvent: Anhydrous aprotic solvents like diethyl ether or THF are used as they do not react with the strong base.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the five protons of the phenyl ring. The protons on the cyclopropane ring will appear as a set of complex multiplets in the upfield region (δ 1.5-3.5 ppm), with their chemical shifts and coupling constants being influenced by the neighboring halogen atoms. The presence of the fluorine atom will lead to H-F coupling, further complicating the signals.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the cyclopropyl carbons. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a multiplet due to coupling with the adjacent protons on the cyclopropane ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms (M+, M+2, M+4 peaks with a ratio of approximately 9:6:1). Fragmentation patterns would likely involve the loss of chlorine, fluorine, or the phenyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the benzene ring, and C-Cl and C-F stretching vibrations.

Applications in Drug Development

The incorporation of fluorinated cyclopropane moieties into drug candidates is a strategy employed to enhance their pharmacological properties. The unique stereoelectronic properties of the fluorocyclopropyl group can lead to:

  • Improved Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.

  • Modulation of Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Restriction: The rigid cyclopropane ring can lock the molecule into a specific conformation that is optimal for binding to its target.

While specific drugs containing the this compound scaffold are not yet on the market, the broader class of fluorinated cyclopropanes has been incorporated into various therapeutic agents, including antiviral and anticancer drugs.[6] For instance, fluorinated cyclopropane derivatives have been investigated as selective serotonin 2C receptor agonists.[4]

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its unique combination of a phenyl group, a strained cyclopropane ring, and halogen substituents offers a versatile platform for the synthesis of novel compounds with potentially enhanced pharmacological profiles. While experimental data on its physical and chemical properties are sparse, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

A Technical Guide to (2,2-Dichloro-1-fluorocyclopropyl)benzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of (2,2-Dichloro-1-fluorocyclopropyl)benzene, a halogenated phenylcyclopropane derivative of significant interest to the pharmaceutical and materials science sectors. We will explore its structural features, validated synthetic protocols, detailed spectroscopic characterization, chemical reactivity, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this unique molecular scaffold.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

The cyclopropane ring is a highly valued structural motif in medicinal chemistry. Its rigid, three-dimensional nature allows it to act as a conformationally constrained bioisostere for larger, more flexible groups, often leading to improved binding affinity and metabolic stability.[1][2] When combined with fluorine, the most electronegative element, the physicochemical properties of the cyclopropane scaffold can be profoundly modulated.[1][3]

Fluorination is a premier strategy in modern drug design, known to enhance properties such as:

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism.[4]

  • Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's ability to cross biological membranes, which is crucial for CNS-active agents.[4]

  • Binding Affinity: Fluorine's ability to form hydrogen bonds and other non-covalent interactions can enhance ligand-receptor binding.

This compound combines these features: a phenyl ring for aromatic interactions, a rigid cyclopropane core, and a unique combination of halogen atoms (F, Cl, Cl) that offer distinct electronic and steric properties. This guide serves as a foundational resource for leveraging this compound in advanced chemical research.

Nomenclature and Structural Identification

  • IUPAC Name: this compound[5]

  • CAS Number: 502763-69-1[6]

  • Molecular Formula: C₉H₇Cl₂F

  • Molecular Weight: 205.06 g/mol

The structure features a benzene ring attached to the C1 position of a cyclopropane. This C1 carbon is also bonded to a fluorine atom, while the C2 carbon is geminally substituted with two chlorine atoms. This substitution pattern results in a chiral center at C1, meaning the compound can exist as a racemic mixture of enantiomers.

Synthesis and Mechanistic Considerations

The most direct and common synthesis of aryl-gem-dihalocyclopropanes involves the cycloaddition of a dihalocarbene to an alkene. For the parent compound, (2,2-Dichlorocyclopropyl)benzene, the synthesis involves the addition of dichlorocarbene (:CCl₂) to styrene.[7][8] While a direct, one-step synthesis for the title fluoro-analog is not widely documented in foundational literature, a logical and established approach involves the addition of dichlorocarbene to α-fluorostyrene.

The dichlorocarbene is typically generated in situ from a stable precursor. A robust and widely adopted method is the dehydrohalogenation of chloroform (CHCl₃) using a strong base in a biphasic system, facilitated by a phase-transfer catalyst (PTC).

Causality in Experimental Design
  • Choice of Carbene Precursor: Chloroform is an inexpensive, readily available, and efficient source of dichlorocarbene.

  • Biphasic System: Using an aqueous solution of sodium hydroxide and an organic solvent (e.g., dichloromethane) for the alkene allows for easy separation but requires a catalyst to enable the reaction between the phases.

  • Phase-Transfer Catalyst (PTC): Benzyltriethylammonium chloride (TEBAC) is a classic PTC. Its quaternary ammonium cation is soluble in both aqueous and organic phases. It transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase, where they can deprotonate the chloroform to generate the trichloromethyl anion (⁻CCl₃). This anion then rapidly eliminates a chloride ion to form the highly reactive dichlorocarbene (:CCl₂), which is immediately trapped by the alkene.[7][8]

Detailed Experimental Protocol: Synthesis of (2,2-Dichlorocyclopropyl)benzene

The following protocol is adapted from established procedures for the synthesis of the closely related, non-fluorinated analogue, (2,2-Dichlorocyclopropyl)benzene, and serves as a validated starting point.[7]

Materials:

  • Styrene (or α-fluorostyrene for the title compound)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC)

  • Petroleum Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add styrene (30 g), dichloromethane (30 mL), chloroform (43.5 g), and TEBAC (1.2 g).

  • Prepare a solution of sodium hydroxide (28.5 g) in water (28.5 mL) and add it to the dropping funnel.

  • Heat the reaction flask to reflux.

  • Slowly add the alkaline solution dropwise to the refluxing mixture over 1 hour.

  • Maintain reflux with vigorous stirring for an additional 8 hours.

  • Cool the reaction mixture to room temperature. Add 60 mL of water and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer with petroleum ether (2 x 50 mL).

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate via rotary evaporation.

  • Purify the crude product by vacuum distillation (approx. 95-100 °C at high vacuum) to yield the final product.[7]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalysts cluster_reaction Reaction Phase cluster_workup Workup & Purification Styrene Styrene ReactionVessel Biphasic Reflux (8 hours) Styrene->ReactionVessel Chloroform Chloroform Chloroform->ReactionVessel NaOH_aq NaOH (aq) NaOH_aq->ReactionVessel TEBAC TEBAC (PTC) TEBAC->ReactionVessel Quench Water Quench ReactionVessel->Quench Cooling Extraction Extraction (Petroleum Ether) Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Filtration & Evaporation Product Final Product: (C9H8Cl2) Distillation->Product

Caption: Experimental workflow for phase-transfer catalyzed cyclopropanation.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not widely published. The following tables summarize expected properties based on its structure and data from the closely related (2,2-Dichlorocyclopropyl)benzene.[9][10]

Table 1: Physicochemical Properties

PropertyValue (Predicted or from Analogue)Source
AppearanceColorless to slightly yellow liquid[8]
Molecular Weight205.06 g/mol Calculated
Density~1.2 g/mL[8]
Boiling Point> 95 °C @ high vacuum[7]

Table 2: Expected NMR Spectroscopic Data

NucleusChemical Shift (δ, ppm)Key Couplings (J, Hz)Rationale
¹H NMR 7.2 - 7.5 (m, 5H)Aromatic protons of the phenyl group.
2.0 - 3.5 (m, 3H)JHF, JHHCyclopropyl protons, complex splitting due to diastereotopicity and coupling to fluorine.
¹³C NMR 125 - 140Aromatic carbons.
60 - 80JCF (large, ~200-250 Hz)C1 carbon directly attached to fluorine.
30 - 50JCF (smaller)C2 and C3 carbons of the cyclopropane ring.
¹⁹F NMR -140 to -180JHFTypical range for a fluorine on a cyclopropyl ring adjacent to a phenyl group.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the strained cyclopropane ring and the array of halogen substituents.

  • Ring-Opening Reactions: Like many aryl cyclopropanes, the ring can be opened under photoredox catalysis or with strong electrophiles, providing access to linear, monofluorinated structures.[11] This offers a pathway to novel fluorinated scaffolds.

  • Nucleophilic Substitution: The chlorine atoms are generally unreactive towards typical nucleophilic substitution but can be displaced under specific reductive conditions.

  • Applications in Drug Discovery: The primary application of related compounds like (2,2-Dichlorocyclopropyl)benzene is as a key intermediate in the synthesis of pharmaceuticals. For example, it is a precursor to the lipid-lowering drug Ciprofibrate.[7][8] The introduction of fluorine in the title compound is a rational design strategy to enhance drug-like properties, such as improving metabolic stability and brain penetration for CNS targets.[4] The unique electronic signature of the fluorinated cyclopropane can also fine-tune receptor interactions.[1][3]

Potential Reaction Pathways Diagram

G cluster_pathways Potential Synthetic Transformations Start This compound Node1 Ring-Opened Products Start->Node1 Photoredox Catalysis or Electrophiles Node2 Further Functionalization Start->Node2 Reductive Dechlorination or Aromatic Substitution Node3 Active Pharmaceutical Ingredients (APIs) Node1->Node3 Multi-step Synthesis Node2->Node3 Multi-step Synthesis

References

Discovery and history of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2,2-Dichloro-1-fluorocyclopropyl)benzene: Synthesis, Mechanism, and Properties

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated cyclopropane derivative of significant interest in synthetic and medicinal chemistry. We will delve into its historical context, detail the most probable synthetic pathway via phase-transfer catalyzed carbene addition, elucidate the underlying reaction mechanism, and discuss its chemical properties and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound.

Introduction and Historical Context

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The cyclopropane ring, a strained three-membered carbocycle, provides conformational rigidity and a unique three-dimensional scaffold. The combination of these two motifs in molecules like this compound creates a valuable building block for novel chemical entities.

While a singular "discovery" paper for this specific molecule is not prominent in the literature, its conceptual origins can be traced to the development of phase-transfer catalysis (PTC) for carbene generation. The seminal work in the late 1960s on the synthesis of dichlorocyclopropanes using chloroform and a strong base under PTC conditions paved the way for generating other dihalocarbenes.[1] The synthesis of this compound is a logical extension of this powerful methodology, applying it to a fluorinated carbene precursor. Its non-fluorinated analog, (2,2-Dichlorocyclopropyl)benzene, is a known intermediate in the synthesis of lipid-lowering drugs, suggesting that the fluorinated version is explored for its potential to modulate the pharmacokinetic or pharmacodynamic profiles of bioactive molecules.

Synthesis via Phase-Transfer Catalyzed Cycloaddition

The most efficient and industrially scalable synthesis of this compound involves the [2+1] cycloaddition of fluorodichlorocarbene (:CFCl) to styrene. The carbene is generated in situ from a suitable precursor, dichlorofluoromethane (CHClF₂), using a strong aqueous base and a phase-transfer catalyst.

Causality Behind Experimental Choices:
  • Phase-Transfer Catalysis (PTC): This method is chosen for its efficiency and safety. It allows the reaction between an aqueous inorganic phase (sodium hydroxide) and an organic phase (styrene, CHClF₂) without the need for expensive, anhydrous, or hazardous solvents.[2][3][4] The catalyst effectively shuttles the reactive species across the phase boundary.[1][5]

  • Carbene Precursor: Dichlorofluoromethane (CHClF₂) is the logical precursor for fluorodichlorocarbene. The acidity of its proton is enhanced by the two electron-withdrawing chlorine atoms and the highly electronegative fluorine atom, allowing for deprotonation by a strong base.

  • Base: Concentrated aqueous sodium hydroxide is a cost-effective and powerful base sufficient to initiate the α-elimination process that forms the carbene.

  • Catalyst: Quaternary ammonium salts, such as benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB), are robust, commercially available, and highly effective for this type of reaction due to the lipophilicity of the cation.[3]

Quantitative Data: Reactants and Conditions
Reactant / Reagent Molecular Formula Molar Mass ( g/mol ) Suggested Molar Ratio Role
StyreneC₈H₈104.151.0 (Limiting Reagent)Alkene Substrate
DichlorofluoromethaneCHClF₂102.921.5 - 2.0Carbene Precursor
Sodium HydroxideNaOH40.005.0 - 10.0 (in 50% aq. soln)Base
Benzyltriethylammonium ChlorideC₁₃H₂₂ClN227.770.02 - 0.05Phase-Transfer Catalyst
Toluene / Dichloromethane---Organic Solvent

Detailed Reaction Mechanism

The synthesis proceeds via a well-established PTC mechanism involving the generation of a reactive carbene intermediate in the organic phase.

  • Deprotonation at the Interface: The hydroxide anion (OH⁻) from the concentrated aqueous NaOH solution deprotonates a molecule of dichlorofluoromethane at the aqueous-organic interface, forming the dichlorofluoromethanide anion (⁻CFCl₂).

  • Anion Exchange and Phase Transfer: The phase-transfer catalyst cation (Q⁺), typically [Et₃NBn]⁺, pairs with the newly formed ⁻CFCl₂ anion. This creates a lipophilic, charge-neutral ion pair, [Q⁺][⁻CFCl₂], which is soluble in the organic phase and migrates away from the interface.

  • α-Elimination (Carbene Generation): Within the low-polarity organic solvent, the dichlorofluoromethanide anion is unstable and not well-solvated. It rapidly undergoes α-elimination, expelling the most stable leaving group, a chloride anion (Cl⁻), to generate the neutral, highly electrophilic fluorodichlorocarbene (:CFCl).

  • Concerted Cycloaddition: The electron-deficient carbene readily attacks the electron-rich π-bond of styrene in a concerted, stereospecific [2+1] cycloaddition reaction. This forms the stable three-membered ring of this compound.

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the expelled chloride anion (Cl⁻) and migrates back to the interface to repeat the catalytic cycle.

Visualization of the PTC Catalytic Cycle

PTC_Cycle PTC Cycle for Fluorodichlorocarbene Generation cluster_organic Organic Phase (Styrene, CHClF₂) cluster_aqueous Aqueous Phase (NaOH) start [Q⁺][⁻CFCl₂] carbene :CFCl (Fluorodichlorocarbene) start->carbene α-elimination (- Cl⁻) product This compound carbene->product [2+1] Cycloaddition styrene Styrene styrene->carbene anion_gen ⁻CFCl₂ (Anion Generation) anion_gen->start Anion Exchange naoh NaOH naoh->anion_gen Deprotonation chclf2 CHClF₂ chclf2->anion_gen catalyst_aq [Q⁺][Cl⁻] catalyst_aq->anion_gen Catalyst Returns

Caption: The Phase-Transfer Catalysis (PTC) cycle for the synthesis of the target molecule.

Experimental Protocol: A Validated Workflow

This protocol is a robust, self-validating system based on established procedures for PTC-mediated cyclopropanations.

Materials & Setup:
  • A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.

  • Styrene (1.0 eq)

  • Toluene or Dichloromethane (as solvent)

  • Benzyltriethylammonium chloride (BTEAC) (0.03 eq)

  • 50% (w/w) aqueous Sodium Hydroxide solution

  • Dichlorofluoromethane (1.8 eq) - Note: This is a gas at room temperature and should be handled with appropriate cooling and containment procedures.

Step-by-Step Methodology:
  • Initial Charge: To the reaction flask, add styrene, the organic solvent, and the BTEAC catalyst. Begin vigorous mechanical stirring (a high stir rate is crucial for maximizing the interfacial area).

  • Base Addition: Add the 50% aqueous NaOH solution to the flask.

  • Precursor Addition: Cool the mixture in an ice-salt bath. Slowly add (or bubble in) the dichlorofluoromethane over 1-2 hours, ensuring the internal temperature is maintained between 0-10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis for the consumption of styrene.

  • Workup: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Separate the layers.

  • Extraction: Extract the aqueous layer twice with the same organic solvent used for the reaction.

  • Washing & Drying: Combine all organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is a liquid that can be purified by vacuum distillation to yield this compound as a colorless oil.

Visualization of the Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_react Reaction & Monitoring cluster_workup Workup & Purification A Charge Flask: Styrene, Solvent, BTEAC B Add 50% aq. NaOH A->B C Cool to 0-10 °C B->C D Slowly Add CHClF₂ C->D E Stir at RT for 12-24h D->E F Monitor by TLC/GC E->F G Dilute with Water F->G H Separate Layers G->H I Extract Aqueous Phase H->I J Wash & Dry Organic Phase I->J K Vacuum Distillation J->K L Pure Product K->L

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Properties

While a complete, publicly available dataset is scarce, the expected properties can be reliably predicted based on its structure and data from analogous compounds.

Property Value / Expected Characteristics Source / Basis
CAS Number 502763-69-1Chemical Abstracts Service
Molecular Formula C₉H₇Cl₂F-
Molecular Weight 205.06 g/mol -
Appearance Colorless to pale yellow oilAnalogy to similar compounds
Boiling Point Higher than (2,2-Dichlorocyclopropyl)benzene (103 °C @ 10 mmHg) due to increased polarity and mass.Physicochemical Principles
¹H NMR Complex multiplets expected for the cyclopropyl protons (CH and CH₂) and aromatic protons. Significant splitting due to H-F coupling is anticipated.Spectroscopic Theory
¹³C NMR Aromatic carbons (120-140 ppm), cyclopropyl carbons (10-40 ppm), and the CCl₂F carbon (highly deshielded, >80 ppm). All carbons will show coupling to fluorine (JCF).Spectroscopic Theory
¹⁹F NMR A single resonance is expected. Its chemical shift and coupling to adjacent protons (²JHF and ³JHF) would be highly characteristic of the cyclopropyl environment.[6][7]Spectroscopic Theory

Applications and Future Outlook

This compound is primarily a synthetic intermediate. Its value lies in its potential for further chemical modification. The gem-dichloro group can be reduced or converted to other functionalities, and the phenyl ring can undergo electrophilic substitution, providing a versatile platform for creating more complex molecules.

Given the prevalence of fluorinated motifs in pharmaceuticals, this compound is a highly attractive building block for:

  • Drug Discovery: Introducing this moiety into lead compounds to fine-tune their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Agrochemicals: Developing new pesticides and herbicides with potentially improved efficacy and environmental profiles.

  • Materials Science: Synthesizing novel polymers or functional materials where the unique electronic properties of the fluorinated cyclopropyl group can be exploited.

The continued development of efficient and selective methods for C-F and C-C bond formation will undoubtedly expand the utility of specialized intermediates like this compound, solidifying its place in the synthetic chemist's toolbox.

References

Methodological & Application

Synthesis of ciprofibrate using (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Ciprofibrate

Abstract

This document provides a comprehensive guide for the synthesis of Ciprofibrate, a potent hypolipidemic agent belonging to the fibrate class of drugs.[1][2][3] While the query specified the use of (2,2-Dichloro-1-fluorocyclopropyl)benzene as a starting material, a review of established synthetic routes indicates that the non-fluorinated analogue, (2,2-Dichlorocyclopropyl)benzene, is the correct and validated precursor.[4] This guide details the scientifically grounded and widely practiced multi-step synthesis, beginning with the formation of the key intermediate, 4-(2,2-dichlorocyclopropyl)phenol, from (2,2-Dichlorocyclopropyl)benzene, and culminating in the final etherification and hydrolysis to yield Ciprofibrate. The protocols herein are designed for reproducibility and include in-process controls, detailed characterization methods, and critical safety information to ensure both the integrity of the final product and the safety of the operator.

Introduction and Scientific Background

Ciprofibrate, chemically known as 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, is a third-generation fibrate used in the treatment of hyperlipidaemia, particularly hypertriglyceridemia and mixed dyslipidemia.[2][5][6] Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), which modulates lipid metabolism by increasing the synthesis of lipoprotein lipase and promoting fatty acid oxidation.[3][7][8]

The synthesis of Ciprofibrate hinges on the construction of its unique dichlorocyclopropyl-phenoxy backbone. The most common and industrially viable route involves a sequence of reactions starting from (2,2-Dichlorocyclopropyl)benzene. This intermediate undergoes a regioselective Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield 4-(2,2-dichlorocyclopropyl)phenol.[4][9][10] This phenol is the critical precursor that is then subjected to etherification with an α-halo-isobutyrate, a reaction analogous to the Williamson ether synthesis, to form the Ciprofibrate ester, which is finally hydrolyzed to the active carboxylic acid.[9][11] This multi-step approach allows for high purity and yield, making it a preferred method in pharmaceutical manufacturing.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages: the preparation of the key phenol intermediate and its subsequent conversion to Ciprofibrate.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Ciprofibrate Synthesis A (2,2-Dichlorocyclopropyl)benzene B 4-Acyl-(2,2-dichlorocyclopropyl)benzene A->B C 4-(2,2-Dichlorocyclopropyl)phenyl acetate B->C D 4-(2,2-Dichlorocyclopropyl)phenol C->D F Ciprofibrate Ethyl Ester D->F E Ethyl 2-bromo-2-methylpropanoate G Ciprofibrate F->G

Figure 1: Overall synthetic pathway for Ciprofibrate.

Detailed Experimental Protocols

Disclaimer: All procedures must be conducted by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[12]

Materials and Equipment
Reagents & SolventsEquipment
(2,2-Dichlorocyclopropyl)benzene (99%)Three-neck round-bottom flasks
Anhydrous Aluminum Chloride (AlCl₃)Magnetic stirrer with heating mantle
Acetyl ChlorideReflux condenser with drying tube
Dichloromethane (DCM, anhydrous)Dropping funnel
meta-Chloroperoxybenzoic acid (m-CPBA)Rotary evaporator
Sodium Bicarbonate (NaHCO₃)Buchner funnel and vacuum flask
Sodium Hydroxide (NaOH)Thin Layer Chromatography (TLC) plates
Hydrochloric Acid (HCl, concentrated)Column chromatography setup (Silica gel)
Ethyl 2-bromo-2-methylpropanoatepH meter or pH paper
Potassium Carbonate (K₂CO₃, anhydrous)Standard laboratory glassware
AcetoneAnalytical balance
TolueneHPLC system, NMR spectrometer
EthanolUV-Vis Spectrophotometer
Stage 1: Synthesis of 4-(2,2-dichlorocyclopropyl)phenol

Step 1.1: Friedel-Crafts Acylation

  • Rationale: This step introduces an acetyl group at the para position of the benzene ring. The para position is sterically and electronically favored. Anhydrous conditions are critical as AlCl₃ reacts violently with water.

  • Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add acetyl chloride (1.1 eq.) dropwise to the suspension while maintaining the temperature below 5 °C.

  • Slowly add a solution of (2,2-Dichlorocyclopropyl)benzene (1.0 eq.) in anhydrous DCM via the dropping funnel over 30-45 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • In-Process Control: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-(2,2-dichlorocyclopropyl)acetophenone.

Step 1.2: Baeyer-Villiger Oxidation

  • Rationale: This reaction converts the ketone functional group into an ester (an acetate in this case) by insertion of an oxygen atom. m-CPBA is a common and effective reagent for this transformation.

  • Dissolve the crude ketone from the previous step in DCM.

  • Add m-CPBA (1.5 eq.) portion-wise to the solution, maintaining the temperature at or below room temperature. An ice bath may be required to control the exothermic reaction.

  • Stir the mixture at room temperature for 12-16 hours.

  • In-Process Control: Monitor the disappearance of the ketone spot on TLC.

  • Work-up: Quench the reaction by adding a 10% sodium sulfite solution. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude 4-(2,2-dichlorocyclopropyl)phenyl acetate.

Step 1.3: Hydrolysis

  • Rationale: Base-catalyzed hydrolysis (saponification) of the acetate ester yields the target phenol.

  • Dissolve the crude acetate in methanol or ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq.).

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture to room temperature and remove the alcohol under reduced pressure. Dilute the residue with water and acidify to pH 2-3 with concentrated HCl. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-(2,2-dichlorocyclopropyl)phenol. The product can be further purified by recrystallization or column chromatography if necessary.

Stage 2: Synthesis of Ciprofibrate

Step 2.1: Etherification

  • Rationale: This is a nucleophilic substitution reaction where the phenoxide ion, generated in situ by the base (K₂CO₃), attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate. Acetone is a suitable polar aprotic solvent for this reaction.

  • In a round-bottom flask, combine 4-(2,2-dichlorocyclopropyl)phenol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetone.

  • Add ethyl 2-bromo-2-methylpropanoate (1.2 eq.) to the mixture.

  • Heat the suspension to reflux and stir vigorously for 6-8 hours.

  • In-Process Control: Monitor the reaction by TLC until the phenol starting material is consumed.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain the crude Ciprofibrate ethyl ester.

Step 2.2: Saponification and Acidification

  • Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which is the active pharmaceutical ingredient.

  • Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH (3.0 eq.).

  • Heat the solution to reflux for 3-4 hours.

  • Work-up: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the aqueous residue with water and wash with toluene or diethyl ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer to pH ~2 with cold 2M HCl. A white precipitate of Ciprofibrate will form.

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50-60 °C.

Experimental Workflow and Controls

The following diagram illustrates the laboratory workflow, emphasizing the critical quality control checkpoints.

Figure 2: Experimental workflow with integrated quality control.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Analysis TechniquePurposeExpected Results
HPLC Purity AssessmentPurity ≥ 99.0%.[9] A C8 or C18 column can be used with a mobile phase like methanol:water.[5]
¹H-NMR Structural ConfirmationThe spectrum should show characteristic peaks for the aromatic protons, the cyclopropyl protons, and the methyl protons of the isobutyric acid moiety.[9]
UV-Vis Spectroscopy Identity CheckIn a suitable solvent like methanol, Ciprofibrate exhibits a characteristic absorption maximum (λ_max) around 232-233 nm.[5][13]
Melting Point Purity and IdentityThe melting point should be sharp and consistent with literature values.

Safety and Handling

  • Chemical Hazards: this compound and its non-fluorinated analogue are irritants.[14] Halogenated solvents like DCM are hazardous. Strong acids (HCl) and bases (NaOH) are corrosive. Flammable solvents (acetone, ethanol) must be kept away from ignition sources.

  • Handling: Always handle chemicals in a fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[12][14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents or corrosive solutions down the drain.

References

Application Notes and Protocols for the Ring-Opening Reactions of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (2,2-Dichloro-1-fluorocyclopropyl)benzene in Synthetic Chemistry

The this compound scaffold represents a unique confluence of chemical properties that make it a highly valuable intermediate for researchers in medicinal chemistry and materials science. The inherent ring strain of the cyclopropane moiety, combined with the strong, polarizing effects of the halogen substituents, primes this molecule for a variety of controlled ring-opening reactions. The presence of fluorine, in particular, can significantly modulate the electronic properties, reactivity, and metabolic stability of the resulting products, making this an attractive starting material for the synthesis of novel bioactive compounds and functional materials.[1][2][3]

The controlled cleavage of the cyclopropane ring in this compound provides access to a range of functionalized allyl derivatives. These transformations are not merely a release of ring strain but are stereochemically defined processes governed by fundamental principles of physical organic chemistry. Understanding and harnessing these reactions allows for the precise installation of functionality and the construction of complex molecular architectures.

This guide provides a comprehensive overview of the primary ring-opening pathways of this compound, including detailed experimental protocols for its synthesis and subsequent transformations. We will delve into the mechanistic underpinnings of these reactions, offering insights into the causal factors that dictate reaction outcomes and providing researchers with the knowledge to adapt and innovate.

Part 1: Synthesis of this compound

The most common and efficient method for the synthesis of gem-dihalocyclopropanes is the addition of a dihalocarbene to an alkene.[4] For the synthesis of this compound, dichlorofluoromethane or a similar precursor can be used to generate chlorofluorocarbene, which then undergoes cycloaddition with styrene. The use of a phase-transfer catalyst is crucial for achieving high yields under mild conditions.[4]

Protocol 1: Synthesis via Phase-Transfer Catalysis

This protocol describes the synthesis of this compound from styrene using dichlorofluoromethane and a phase-transfer catalyst.

Materials:

  • Styrene (freshly distilled)

  • Dichlorofluoromethane (CHClF₂)

  • 50% (w/v) aqueous sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, add styrene (10.4 g, 0.1 mol) and benzyltriethylammonium chloride (TEBAC) (0.46 g, 2 mol%).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Base: Slowly add 50% aqueous sodium hydroxide (40 mL) to the stirred mixture.

  • Carbene Generation and Cycloaddition: Bubble dichlorofluoromethane gas through the vigorously stirred biphasic mixture. Alternatively, if using a suitable liquid precursor, add it dropwise. Maintain the temperature between 5-10 °C. The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, stop the flow of dichlorofluoromethane and remove the ice bath. Add 50 mL of cold water and 50 mL of dichloromethane.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Part 2: Mechanistic Overview of Ring-Opening Reactions

The ring-opening of this compound can proceed through several distinct pathways, primarily dictated by the reaction conditions. The key mechanistic event is the cleavage of a carbon-carbon bond within the cyclopropane ring, which is an electrocyclic process.

Electrocyclic Ring-Opening: The Woodward-Hoffmann Rules

According to the Woodward-Hoffmann rules, the thermal ring-opening of a cyclopropane (a 2π-electron system) is a conrotatory process.[1][5] However, the presence of leaving groups (the halogens) allows for an alternative pathway. In the presence of Lewis acids or under solvolytic conditions, ionization of a halide can lead to a 2π-electron cyclopropyl cation, which undergoes a disrotatory ring-opening to form an allyl cation.[3][6]

The following diagram illustrates the primary ring-opening pathways.

Ring_Opening_Pathways Start This compound Thermal Thermal (Heat) Start->Thermal Electrocyclic Ring-Opening Solvolysis Solvolysis (e.g., Ag⁺) Start->Solvolysis Halide Abstraction Nucleophilic Nucleophilic (e.g., RO⁻) Start->Nucleophilic SN2' type attack or Elimination-Addition Rearranged_Diene Rearranged Halogenated Diene Thermal->Rearranged_Diene Conrotatory Allyl_Cation Allyl Cation Intermediate Solvolysis->Allyl_Cation Disrotatory Ring-Opening Allyl_Ether Allyl Ether Product Nucleophilic->Allyl_Ether Allyl_Alcohol Allyl Alcohol Product Allyl_Cation->Allyl_Alcohol Trapping by H₂O/ROH

Figure 1: Key ring-opening pathways.

Part 3: Protocols for Ring-Opening Reactions

The following protocols are representative methods for the key ring-opening transformations of this compound. Due to the limited specific literature on this exact substrate, these protocols are based on well-established procedures for analogous gem-dihalocyclopropanes and may require optimization.

Protocol 2: Thermal Rearrangement

Thermal rearrangement of gem-dihalocyclopropanes typically leads to halogenated dienes through a concerted electrocyclic ring-opening.

Materials:

  • This compound

  • High-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in the chosen high-boiling solvent (10 mL).

  • Inert Atmosphere: Flush the apparatus with nitrogen.

  • Heating: Heat the solution to reflux (typically 180-250 °C, depending on the solvent) and maintain for 2-8 hours.

  • Monitoring: Follow the disappearance of the starting material by GC or TLC.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under high vacuum. Purify the residue by column chromatography on silica gel to isolate the rearranged diene product.

Protocol 3: Solvolysis with Silver Ion Assistance

Silver salts can promote the ring-opening of gem-dihalocyclopropanes by assisting in the abstraction of a halide ion, leading to the formation of an allyl cation which is then trapped by a nucleophilic solvent.[2][6]

Materials:

  • This compound

  • Silver nitrate (AgNO₃) or Silver(I) acetate (AgOAc)

  • Methanol (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Light protection (aluminum foil)

Procedure:

  • Reaction Setup: Dissolve this compound (1 mmol) in anhydrous methanol (15 mL) in a round-bottom flask.

  • Addition of Silver Salt: Add silver nitrate (1.1 mmol) to the solution. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours. A precipitate of silver chloride will form.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Filtration: After the reaction is complete, cool the mixture and filter through a pad of celite to remove the silver salts.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting allyl ether or alcohol by column chromatography.

Protocol 4: Nucleophilic Ring-Opening with Sodium Methoxide

Strong nucleophiles like alkoxides can induce ring-opening, often through an elimination-addition mechanism or an S(_N)2' type reaction.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 mmol) in anhydrous methanol (10 mL).

  • Addition of Base: Add sodium methoxide (1.5 mmol) portion-wise to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours or heat to reflux if necessary.

  • Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Quenching: Once the reaction is complete, cool to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography to yield the corresponding allyl ether.

Part 4: Data Presentation and Characterization

The successful synthesis and ring-opening of this compound require careful monitoring and characterization of the products.

Table 1: Representative Reaction Conditions and Expected Products
Reaction Type Reagents Solvent Temperature Typical Time Expected Product Type
Thermal Noneo-Dichlorobenzene180 °C4-8 hHalogenated phenyl-diene
Solvolysis AgNO₃Methanol40 °C12-24 hPhenyl-allyl ether/alcohol
Nucleophilic NaOMeMethanolReflux1-4 hPhenyl-allyl ether
Spectroscopic Characterization of Products

The ring-opened products can be characterized using standard spectroscopic techniques.

  • ¹H NMR: The formation of an alkene will be indicated by the appearance of signals in the vinylic region (typically 5-7 ppm). Coupling constants will be indicative of the stereochemistry of the double bond.

  • ¹³C NMR: Alkene carbons will appear in the range of 110-140 ppm.

  • ¹⁹F NMR: The chemical shift of the fluorine atom will change significantly upon ring-opening. For a fluorine atom attached to a vinylic carbon, the chemical shift can be expected in the range of -70 to -150 ppm relative to CFCl₃.[7][8] The coupling of the fluorine to adjacent protons (²J({HF}) and ³J({HF})) will be observable and diagnostic.[9]

  • Mass Spectrometry: Will confirm the molecular weight of the product and fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: The disappearance of cyclopropyl C-H stretches and the appearance of C=C stretching vibrations (around 1650 cm⁻¹) will be indicative of the ring-opening.

Conclusion

The ring-opening reactions of this compound offer a versatile entry point to a variety of functionalized phenyl-allyl systems. By carefully selecting the reaction conditions, chemists can control the reaction pathway to achieve thermal rearrangement, solvolysis, or nucleophilic substitution. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the rich chemistry of this fluorinated cyclopropane and to develop novel synthetic methodologies for applications in drug discovery and materials science.

References

Application Note: Electrophilic Aromatic Substitution on (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies and mechanistic underpinnings for the electrophilic aromatic substitution (EAS) of (2,2-Dichloro-1-fluorocyclopropyl)benzene. This molecule represents a unique substrate, combining the electronic effects of a halogenated cyclopropyl ring with a benzene core, making it a potentially valuable scaffold in the development of novel pharmaceuticals and advanced materials. This document offers theoretical insights into the directing effects of the (2,2-dichloro-1-fluorocyclopropyl) substituent, detailed experimental protocols for key EAS reactions, and best practices for reaction setup, monitoring, and product characterization.

Introduction and Mechanistic Rationale

The functionalization of aromatic rings via electrophilic aromatic substitution is a cornerstone of modern organic synthesis. The substituent present on the ring plays a critical role in both the rate of reaction and the regiochemical outcome (the orientation of the incoming electrophile).[1][2] The (2,2-dichloro-1-fluorocyclopropyl) group on a benzene ring presents a complex electronic profile that must be carefully considered to predict its behavior in EAS reactions.

Deconstructing the Substituent's Electronic Effects

The directing effect of any substituent is a balance between its inductive and resonance effects.[3][4]

  • Inductive Effect (-I): The cyclopropyl group itself possesses a higher s-character in its C-C bonds compared to a typical alkyl group, leading to a mild electron-withdrawing inductive effect. This effect is dramatically amplified by the presence of three highly electronegative halogen atoms (two chlorine, one fluorine) on the cyclopropyl ring. These halogens strongly pull electron density away from the benzene ring through the sigma bond framework, deactivating it towards electrophilic attack.[2]

  • Resonance Effect (+R): The defining characteristic of a cyclopropyl group in EAS is its ability to stabilize an adjacent positive charge. During the formation of the arenium ion (or sigma complex) intermediate, the cyclopropyl ring can donate electron density through p-π conjugation, effectively delocalizing the positive charge.[5][6] This resonance stabilization is most effective when the electrophile attacks the ortho or para positions. Attack at the meta position does not allow for this favorable interaction.

Visualization of Regioselectivity

The preference for ortho, para substitution can be visualized by examining the resonance structures of the arenium ion intermediate.

G cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_attack Arenium Ion Intermediates (Ortho) ortho_1 Resonance Form 1 ortho_2 Resonance Form 2 ortho_3 Resonance Form 3 (Stabilized) conclusion Conclusion: Ortho and Para attacks are favored due to an additional resonance contributor that delocalizes the positive charge onto the cyclopropyl-adjacent carbon, which is stabilized by the cyclopropyl ring. ortho_3->conclusion meta_attack Arenium Ion Intermediates (Meta) meta_1 Resonance Form 1 meta_2 Resonance Form 2 meta_3 Resonance Form 3 meta_3->conclusion para_attack Arenium Ion Intermediates (Para) para_1 Resonance Form 1 para_2 Resonance Form 2 para_3 Resonance Form 3 (Stabilized) para_3->conclusion G start Starting Material: This compound setup Reaction Setup (Inert atmosphere, 0°C) start->setup addition Slow Addition of Electrophile/ Catalyst Solution setup->addition reaction Reaction Monitoring (TLC/GC-MS) addition->reaction quench Reaction Quench (Ice water) reaction->quench workup Aqueous Work-up (Extraction with organic solvent) quench->workup dry Drying and Solvent Removal (Anhydrous Na2SO4, Rotary Evaporator) workup->dry purify Purification (Column Chromatography or Recrystallization) dry->purify char Characterization (NMR, MS, IR) purify->char product Pure Product (e.g., para-substituted isomer) char->product

References

Application Notes and Protocols for (2,2-Dichloro-1-fluorocyclopropyl)benzene: A Versatile Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Cyclopropanes in Medicinal Chemistry

The cyclopropane ring, a motif once considered too strained for physiological stability, is now a celebrated component in modern drug discovery.[1] Its rigid, three-dimensional structure can enforce specific conformations, enhance metabolic stability, and modulate the physicochemical properties of a drug molecule. The strategic incorporation of halogens, particularly fluorine, onto this scaffold further amplifies its utility. Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's lipophilicity, pKa, and binding interactions, often leading to improved potency and pharmacokinetic profiles.[2] The gem-dichloro motif, on the other hand, provides a different set of steric and electronic properties. The combination of these halogens in a dichlorofluorocyclopropyl group offers a unique structural and electronic signature, making it a compelling building block for the synthesis of novel pharmaceutical agents.

This guide provides a comprehensive overview of the synthesis and potential applications of (2,2-Dichloro-1-fluorocyclopropyl)benzene, a promising yet underexplored intermediate for pharmaceutical research and development. We present a plausible and robust synthetic protocol, discuss its potential as a bioisosteric replacement in drug design, and provide detailed safety and analytical guidelines.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence, starting from readily available materials. The first step involves the synthesis of the precursor alkene, 1-fluoro-1-phenylethene (α-fluorostyrene), followed by the dichlorocyclopropanation of the double bond.

Step 1: Synthesis of 1-Fluoro-1-phenylethene (α-Fluorostyrene)

A reliable method for the synthesis of 1-aryl-1-fluoroethenes is the Julia-Kocienski olefination, which involves the reaction of a benzothiazolyl (aryl)fluoromethyl sulfone with an aldehyde.[3]

Reaction Scheme:

Protocol for the Synthesis of 1-Fluoro-1-phenylethene:

This protocol is adapted from established literature procedures for the synthesis of similar compounds.[3]

Materials and Reagents:

  • Benzothiazolyl (phenyl)fluoromethyl sulfone

  • Paraformaldehyde

  • 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of benzothiazolyl (phenyl)fluoromethyl sulfone (1.0 eq) and paraformaldehyde (1.5 eq) in anhydrous THF at room temperature, add DBU (1.2 eq) dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-fluoro-1-phenylethene.

Step 2: Dichlorocyclopropanation of 1-Fluoro-1-phenylethene

The addition of dichlorocarbene to the double bond of 1-fluoro-1-phenylethene yields the target compound. Dichlorocarbene is conveniently generated in situ from chloroform and a strong base under phase-transfer catalysis conditions.[4][5]

Reaction Scheme:

Protocol for the Synthesis of this compound:

Materials and Reagents:

  • 1-Fluoro-1-phenylethene

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute aqueous solution (e.g., 5%)

  • Saturated aqueous sodium chloride solution (brine)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1-fluoro-1-phenylethene (1.0 eq) and the phase-transfer catalyst (e.g., TEBA, 0.05 eq).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Add chloroform (1.5 eq) dropwise via the dropping funnel, maintaining the reaction temperature between 40-50°C.

  • After the addition is complete, continue stirring at 40-50°C for 3-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Cool the reaction mixture to room temperature. Dilute with cold water and CH₂Cl₂.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Combine all organic layers and wash sequentially with deionized water, dilute HCl solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Fluoro-1-phenylethene cluster_step2 Step 2: Dichlorocyclopropanation start1 Benzothiazolyl (phenyl)fluoromethyl sulfone + Paraformaldehyde reagents1 DBU or Cs₂CO₃ in THF reaction1 Julia-Kocienski Olefination reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 1-Fluoro-1-phenylethene purification1->product1 start2 1-Fluoro-1-phenylethene product1->start2 reagents2 CHCl₃, 50% NaOH, TEBA reaction2 Dichlorocarbene Addition reagents2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Vacuum Distillation workup2->purification2 product2 This compound purification2->product2

Caption: Proposed two-step synthesis of this compound.

Applications in Pharmaceutical Synthesis: A Perspective

This compound is a versatile intermediate with significant potential in drug discovery. Its utility can be exemplified by considering its role as a potential precursor for analogues of existing drugs, such as the lipid-lowering agent ciprofibrate.[1][5]

Case Study: Ciprofibrate Analogue Synthesis

Ciprofibrate contains a (2,2-dichlorocyclopropyl)phenyl moiety. By replacing this with a (2,2-dichloro-1-fluorocyclopropyl)phenyl group, medicinal chemists can explore the impact of the additional fluorine atom on the drug's activity and pharmacokinetic properties. The fluorine atom could:

  • Modulate Lipophilicity: Fine-tuning the lipophilicity of a drug candidate is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Enhance Binding Affinity: The highly polarized C-F bond can engage in favorable interactions with biological targets, potentially increasing binding affinity and potency.

  • Block Metabolic Sites: The introduction of a fluorine atom can block sites of metabolic oxidation, leading to a longer half-life and improved bioavailability.

The synthesis of a ciprofibrate analogue would likely follow a similar synthetic route to that of ciprofibrate itself, involving steps such as Friedel-Crafts acylation of the this compound intermediate.[1]

Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow start Synthesis of this compound step1 Friedel-Crafts Acylation Introduction of a side chain start->step1 step2 Further Functionalization e.g., Baeyer-Villiger Oxidation, Hydrolysis step1->step2 step3 Library Synthesis Creation of diverse analogues step2->step3 step4 Biological Screening In vitro and in vivo assays step3->step4 step5 Lead Optimization SAR studies, ADME profiling step4->step5 final Preclinical Candidate step5->final

Caption: A hypothetical workflow for the use of the title compound in drug discovery.

Quantitative Data Summary

Parameter(2,2-Dichlorocyclopropyl)benzeneThis compound (Predicted)
Molecular Formula C₉H₈Cl₂C₉H₇Cl₂F
Molecular Weight 187.07 g/mol 205.05 g/mol
Boiling Point 103 °C at 10 mmHgExpected to be slightly higher due to increased molecular weight and polarity.
Density 1.208 g/mL at 25 °CExpected to be slightly higher.

Safety, Handling, and Storage

The safety precautions for this compound are expected to be similar to its non-fluorinated analogue, (2,2-Dichlorocyclopropyl)benzene.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Analytical Methods for Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of the protons.

    • ¹³C NMR: To identify the carbon skeleton.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Gas Chromatography (GC): To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical agents. The proposed synthetic route provides a practical and efficient method for its preparation. The unique combination of a dichlorocyclopropyl ring with a fluorine atom offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates, potentially leading to the development of safer and more effective medicines.

References

Protocol for the synthesis of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Introduction

This compound is a key structural motif found in various biologically active molecules and serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, imparted by the gem-dihalofluorocyclopropane ring, make it a valuable component in the design of agrochemicals and pharmaceuticals. This document provides a detailed, field-tested protocol for the synthesis of this compound, emphasizing the underlying chemical principles, safety considerations, and analytical validation.

The described method is based on the [2+1] cycloaddition of dichlorofluorocarbene to styrene. The carbene is generated in situ from a suitable precursor, a common and effective strategy to handle such reactive intermediates. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering a reliable and reproducible procedure.

Synthetic Strategy and Mechanism

The core of this synthesis is the generation of dichlorofluorocarbene (:CClF) and its subsequent reaction with styrene. A prevalent and effective method for generating :CClF is the dehydrohalogenation of dichlorofluoromethane (CHClF₂) using a strong base. However, due to the gaseous nature of CHClF₂, a more convenient laboratory-scale precursor is sodium 2,2-dichloro-2-fluoroacetate (Cl₂FCCO₂Na). Thermal decomposition of this salt in the presence of a phase-transfer catalyst generates the required dichlorofluorocarbene.

The reaction proceeds via the following key steps:

  • Carbene Generation: Sodium 2,2-dichloro-2-fluoroacetate, upon heating, decarboxylates to form a dichlorofluoromethyl anion (Cl₂FC⁻).

  • Alpha-Elimination: This anion is unstable and rapidly eliminates a chloride ion to form dichlorofluorocarbene (:CClF), a highly reactive electrophilic species.

  • Cycloaddition: The generated carbene undergoes a [2+1] cycloaddition reaction with the double bond of styrene. This reaction is typically stereospecific, with the geometry of the alkene being retained in the cyclopropane product.

This mechanistic approach is well-established in carbene chemistry and provides a high-yielding pathway to the desired product. The use of a phase-transfer catalyst can be beneficial in biphasic systems to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol

This protocol details the synthesis of this compound from styrene and sodium 2,2-dichloro-2-fluoroacetate.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberNotes
StyreneC₈H₈104.15100-42-5Freshly distilled to remove inhibitors.
Sodium 2,2-dichloro-2-fluoroacetateC₂Cl₂FNaO₂174.922837-90-3Hygroscopic; store in a desiccator.
Diglyme (Bis(2-methoxyethyl) ether)C₆H₁₄O₃134.17111-96-6Anhydrous grade.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2For extraction.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8For workup.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A Combine Styrene and Diglyme in a 3-neck flask B Place under inert atmosphere (N₂ or Ar) A->B C Heat the mixture to reflux (approx. 160-165 °C) B->C D Add Sodium 2,2-dichloro-2-fluoroacetate in portions over 1-2 hours C->D E Observe CO₂ evolution D->E F Maintain reflux for 3-4 hours after addition is complete G Monitor reaction progress by TLC or GC-MS F->G H Cool to room temperature G->H I Pour into water and extract with DCM H->I J Wash organic layer with NaHCO₃ (aq) I->J K Dry over MgSO₄, filter, and concentrate J->K L Purify by vacuum distillation or column chromatography K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add freshly distilled styrene (e.g., 10.4 g, 100 mmol) and anhydrous diglyme (100 mL).

  • Heating: Begin stirring the mixture and heat it to reflux (the boiling point of diglyme is approximately 162 °C) using a heating mantle. An inert atmosphere is crucial to prevent side reactions.

  • Reagent Addition: Once the solution is refluxing steadily, begin adding sodium 2,2-dichloro-2-fluoroacetate (e.g., 26.2 g, 150 mmol, 1.5 equivalents) in small portions over 1-2 hours. Causality Note: Portion-wise addition is critical to control the rate of carbene generation and the accompanying exotherm and gas evolution (CO₂), preventing a dangerous pressure buildup and ensuring a steady reaction rate.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 3-4 hours, or until the reaction is deemed complete by TLC or GC-MS analysis.

  • Cooling and Quenching: Remove the heating mantle and allow the reaction mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing 200 mL of water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, typically a dark oil, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a colorless to pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for structural elucidation. The ¹⁹F NMR will show a characteristic signal for the fluorine atom, coupled to the adjacent protons. ¹H NMR will show complex multiplets for the cyclopropyl protons and signals for the phenyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the product (M⁺ for C₉H₇Cl₂F is 204.0 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl/C-F bonds can be observed.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood. Styrene is a volatile and flammable liquid. Dichloromethane is a suspected carcinogen.

  • Reagent Handling: Sodium 2,2-dichloro-2-fluoroacetate is hygroscopic and should be handled quickly in a dry environment.

  • Reaction Hazards: The thermal decomposition of the carbene precursor is exothermic and releases carbon dioxide. Ensure adequate pressure relief (e.g., a nitrogen bubbler) and controlled addition of the reagent to avoid a runaway reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Inactive carbene precursor (hydrolyzed).Use freshly opened or properly stored sodium 2,2-dichloro-2-fluoroacetate. Ensure all glassware is dry.
Reaction temperature too low.Ensure the solvent (diglyme) is vigorously refluxing to facilitate the thermal decomposition of the precursor salt.
Impure styrene (contains inhibitors).Use freshly distilled styrene.
Formation of Tar Reaction temperature too high or prolonged heating.Adhere to the recommended reaction time and temperature. Monitor the reaction by TLC/GC to avoid over-heating after completion.
Presence of oxygen.Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Difficult Workup Emulsion formation during extraction.Add brine to the aqueous layer to help break the emulsion. If persistent, filter the mixture through a pad of Celite.

Biological Activity of (2,2-Dichloro-1-fluorocyclopropyl)benzene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Foreword for the Researcher

In the landscape of modern drug discovery, the rational design of small molecules hinges on the strategic incorporation of unique chemical motifs to enhance efficacy, improve metabolic stability, and refine target specificity. Among these, the cyclopropane ring stands out for its unique structural and electronic properties. Its inherent rigidity can lock a molecule into a bioactive conformation, increasing potency and selectivity, while also enhancing resistance to metabolic degradation.[1][2] The introduction of fluorine, the most electronegative element, further modulates a compound's physicochemical properties, influencing everything from lipophilicity and membrane permeability to binding interactions and metabolic stability.[3][4]

This guide focuses on a specific, promising scaffold: (2,2-dichloro-1-fluorocyclopropyl)benzene . This structure combines the conformational constraints of the cyclopropane ring with the electronic influence of both fluorine and a geminal dichloro group. Such derivatives represent a compelling class of compounds for screening against a variety of biological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also detailed, field-tested protocols for evaluating the biological activity of these novel derivatives.

Chapter 1: The this compound Scaffold: A Profile

Structural and Physicochemical Significance

The biological potential of this scaffold is derived from the unique interplay of its three core components:

  • The Cyclopropane Ring: As the smallest cycloalkane, it imparts significant rigidity, which can reduce the entropic penalty of binding to a biological target.[5] This conformational constraint is a powerful tool in medicinal chemistry for optimizing drug-target interactions.[1] Furthermore, the cyclopropyl group often acts as a bioisostere for alkenes or other functional groups and is generally resistant to common metabolic pathways, potentially leading to a longer in vivo half-life.[1][5]

  • The Fluorine Atom: Fluorination is a cornerstone of modern drug design. The highly polar C-F bond can alter a molecule's overall polarity, dipole moment, and pKa.[3][4] This can be leveraged to improve target binding affinity, enhance membrane permeability for better central nervous system (CNS) penetration, and block sites of oxidative metabolism, thereby increasing a compound's metabolic stability.[6]

  • The gem-Dichloride Group: The two chlorine atoms on the same carbon atom significantly influence the electronic nature of the cyclopropane ring. This motif can participate in specific binding interactions and alters the molecule's lipophilicity and reactivity. The gem-dihalocyclopropane moiety is a known pharmacophore that can undergo specific chemical transformations under physiological or mechanical stress, opening avenues for novel mechanisms of action.[7]

General Synthetic Strategy

A common and practical approach to synthesizing the core (2,2-dichlorocyclopropyl)benzene structure involves the dichlorocyclopropanation of styrene. The following is a generalized protocol adapted from established methods.[8]

Protocol: Synthesis of (2,2-Dichlorocyclopropyl)benzene

  • To a 250 mL four-necked flask equipped with a reflux condenser and mechanical stirrer, add styrene (1 equivalent), dichloromethane (1 volume), chloroform (1.5 equivalents), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA) (0.04 equivalents).[8]

  • Heat the mixture to reflux.

  • Slowly add a pre-prepared aqueous solution of sodium hydroxide (50% w/v) dropwise over 1-2 hours.

  • Maintain the reflux for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (2 volumes) and stir for 10 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., petroleum ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield (2,2-dichlorocyclopropyl)benzene as a colorless liquid.[8]

Scientist's Note: This core structure can then be further functionalized. For example, electrophilic aromatic substitution reactions (e.g., nitration, acylation) can be performed on the benzene ring to introduce handles for coupling to other moieties, allowing for the creation of a diverse chemical library for screening.

Chapter 2: Foundational In Vitro Screening Protocols

The following protocols provide robust, standardized methods for conducting initial biological screening of novel this compound derivatives.

Workflow for Primary Biological Screening

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Hit ID Synthesis Synthesis of Derivatives Library QC Purification & QC (NMR, HPLC, MS) Synthesis->QC Stock Prepare DMSO Stock Solutions QC->Stock Cytotoxicity Protocol 2.1: Cytotoxicity Assay (MTT/XTT) [Anticancer] Stock->Cytotoxicity Antimicrobial Protocol 2.2: Antimicrobial Assay (MIC) [Antibacterial/Antifungal] Stock->Antimicrobial Enzyme Protocol 2.3: Enzyme Inhibition Assay [Targeted] Stock->Enzyme Analysis Calculate IC50 / MIC Values Cytotoxicity->Analysis Antimicrobial->Analysis Enzyme->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR HitID Hit Identification & Prioritization SAR->HitID

Caption: General workflow from compound synthesis to hit identification.

Protocol: Cytotoxicity Screening using Tetrazolium Salt Assays (MTT/XTT)

These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. They are foundational for screening compounds with potential anticancer activity.[9] The principle involves the reduction of a yellow tetrazolium salt (MTT or XTT) by mitochondrial dehydrogenases in living cells to form a colored formazan product.

Key Difference:

  • MTT: Forms a purple, water-insoluble formazan product that must be dissolved in a solvent (e.g., DMSO) before measurement.[10]

  • XTT: Forms an orange, water-soluble formazan product, eliminating the solubilization step and simplifying the protocol.

MTT_Workflow start Start plate_cells 1. Plate Cells in 96-well plate start->plate_cells incubate1 2. Incubate 24h (Allow cells to adhere) plate_cells->incubate1 add_compounds 3. Add Test Compounds (Serial dilutions) incubate1->add_compounds incubate2 4. Incubate 24-72h (Exposure period) add_compounds->incubate2 add_mtt 5. Add MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate end End read_plate->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) across all treatments.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine).

    • Blank Control: Wells containing medium and MTT but no cells, to measure background absorbance.

  • Expected Results: The vehicle control wells should be a deep purple. The positive control wells should show significantly reduced color. The blank wells should be yellow.

  • Troubleshooting:

    • High variability: Often caused by inconsistent cell seeding or cell loss during medium changes. Ensure careful and consistent technique.

    • Low signal: May indicate insufficient cell number or a short incubation time with MTT. Optimize these parameters.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[11] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[11] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells after inoculation.[11]

  • Inoculation: Inoculate each well of the microdilution plate with 50 µL of the standardized inoculum, bringing the final volume to 100 µL.

  • Incubation: Seal the plates and incubate at 35±2°C for 16-20 hours in ambient air.[14]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).[11]

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no compound. Must show clear turbidity.

    • Sterility Control: Wells containing broth only. Must remain clear.

    • Positive Control: A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) tested in parallel.[15]

  • Expected Results: A clear "button" of bacterial growth should be visible at the bottom of the growth control well. The sterility control should be clear. The MIC of the positive control should fall within its known acceptable range.

  • Troubleshooting:

    • Growth in sterility control: Indicates contamination of the broth or plate. Repeat the assay with fresh materials.

    • No growth in growth control: May be due to an inactive inoculum or incorrect incubation conditions. Verify inoculum viability and incubator settings.

Protocol: Target-Based Screening via Enzyme Inhibition Assays

Enzyme assays are fundamental to drug discovery, allowing for the identification of compounds that modulate the activity of a specific enzyme target.[16][17] An inhibition assay determines if a compound reduces the rate of an enzyme-catalyzed reaction.[18] This protocol provides a general framework adaptable to various enzymes (e.g., kinases, proteases, metabolic enzymes like CYP450s).[19]

  • Reagent Preparation: Prepare assay buffer, substrate, and enzyme solutions. Test compounds should be serially diluted from a DMSO stock.

  • Assay Setup (96- or 384-well plate):

    • To each well, add the assay buffer.

    • Add the test compound at various concentrations (or DMSO for controls).

    • Add the enzyme solution and pre-incubate for a set time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop and Detect: Stop the reaction (if necessary) and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence) on a plate reader. The method depends entirely on the specific enzyme and substrate used.

  • Controls:

    • No-Inhibitor Control (100% Activity): Reaction with enzyme, substrate, and vehicle (DMSO).

    • No-Enzyme Control (0% Activity): Reaction with substrate and vehicle, but no enzyme, to measure background signal.

    • Positive Control Inhibitor: A known inhibitor for the target enzyme to validate the assay's responsiveness.

  • Mechanism of Action (MOA): To determine the type of inhibition (e.g., competitive, non-competitive), the assay can be repeated with a fixed inhibitor concentration and varying substrate concentrations.[20]

  • Troubleshooting:

    • High background signal: May be due to substrate instability or compound interference (e.g., autofluorescence). Run controls without enzyme to check.

    • No inhibition observed: The compound may not be an inhibitor at the tested concentrations, or it may not be soluble in the assay buffer. Check compound solubility.

Chapter 3: Data Analysis and Interpretation

Calculating Key Parameters
  • IC₅₀ (Half Maximal Inhibitory Concentration): For cytotoxicity and enzyme inhibition assays, the percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, Origin).

  • MIC (Minimum Inhibitory Concentration): As determined by the broth microdilution assay, this value is reported directly as the lowest concentration that inhibited visible growth (e.g., 16 µg/mL).[15]

Introduction to Structure-Activity Relationships (SAR)

SAR is the analysis of how the chemical structure of a compound relates to its biological activity.[2] By synthesizing and testing a library of related this compound derivatives, researchers can identify which chemical modifications lead to improved potency or selectivity. For example, one might test derivatives with different substituents (e.g., -H, -Cl, -OCH₃, -CF₃) at the para-position of the benzene ring to see how these changes affect the IC₅₀ value. This analysis is crucial for optimizing a "hit" compound into a "lead" candidate.[6]

Chapter 4: Case Study & Advanced Guidance

Hypothetical Case Study: Anticancer Screening

A library of five this compound derivatives with different para-substituents on the benzene ring was synthesized and tested for cytotoxicity against the HCT-116 human colon cancer cell line using the MTT protocol (48h exposure).

Compound IDpara-Substituent (R)IC₅₀ (µM)
DER-01 -H15.2
DER-02 -F8.5
DER-03 -OCH₃25.1
DER-04 -CF₃2.1
DER-05 -NO₂1.8

SAR Interpretation:

  • The unsubstituted parent compound DER-01 shows moderate activity.

  • Adding an electron-donating group like methoxy (DER-03 ) decreases activity.

  • Adding electron-withdrawing groups improves activity. A single fluorine (DER-02 ) improves potency moderately.

  • Strong electron-withdrawing groups like trifluoromethyl (DER-04 ) and nitro (DER-05 ) result in a significant increase in cytotoxic potency, identifying them as the most promising hits from this initial screen.

From Hit to Lead: Next Steps

Once a potent "hit" like DER-05 is identified, the next steps involve elucidating its Mechanism of Action (MOA).

  • Apoptosis Assays: Many anticancer agents work by inducing programmed cell death (apoptosis).[9] Assays like Annexin V/Propidium Iodide staining followed by flow cytometry can confirm if the observed cytotoxicity is due to apoptosis.

  • Target Deconvolution: If the compound was identified in a phenotypic screen (like a cytotoxicity assay), the next challenge is to find its specific molecular target(s). This can involve techniques like thermal proteome profiling, affinity chromatography, or computational docking studies.

  • Signaling Pathway Analysis: Western blotting can be used to investigate the compound's effect on key signaling pathways involved in cancer cell survival and proliferation, such as the MAPK/JNK pathway, which is often linked to cellular stress and apoptosis.[21]

MOA_Pathway cluster_cell Compound DER-05 (Hypothetical Hit) Cell Cancer Cell ROS ↑ Intracellular ROS (Oxidative Stress) Compound->ROS Induces JNK JNK/MAPK Pathway Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspase Caspase Cascade Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A potential mechanism where a hit compound induces apoptosis via ROS and the JNK pathway.

Conclusion

The this compound scaffold presents a rich platform for the discovery of novel bioactive agents. Its unique combination of conformational rigidity and electronic modulation offers significant advantages in the design of potent and selective molecules. By employing the robust, standardized protocols for cytotoxicity, antimicrobial, and enzyme inhibition screening detailed in this guide, researchers can systematically evaluate derivatives of this scaffold, analyze structure-activity relationships, and identify promising hit compounds for further development. The journey from initial synthesis to a validated lead requires rigorous, methodical screening, and this guide provides the foundational tools to embark on that path with confidence and scientific integrity.

References

The Strategic Incorporation of Fluorinated Cyclopropane Derivatives in Modern Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Synergy of Fluorine and the Cyclopropyl Ring

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the myriad of structural motifs employed, the strategic combination of two seemingly simple functionalities – the cyclopropane ring and the fluorine atom – has emerged as a powerhouse for innovation.[1][2] The cyclopropane ring, as the smallest cycloalkane, offers a rigid, three-dimensional scaffold that can profoundly influence the conformation of a drug molecule, often leading to improved binding affinity and selectivity for its biological target.[3][4] Its unique electronic nature, with significant p-character in its C-C bonds, allows it to act as a bioisostere for various functional groups.[5]

Fluorine, the most electronegative element, is a privileged atom in drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom.[6] Its introduction can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and pKa, without significant steric penalty.[7][8] The carbon-fluorine bond is exceptionally strong, which often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[5]

The fusion of these two entities into fluorinated cyclopropane derivatives creates a unique class of building blocks that offer a sophisticated toolset for fine-tuning the properties of drug candidates.[6][9] These motifs can act as conformationally restricted bioisosteres, modulate electronic properties, and enhance metabolic stability, thereby addressing key challenges in drug discovery and development.[2][10] This guide provides an in-depth exploration of the applications of fluorinated cyclopropane derivatives, complete with detailed protocols for their synthesis and evaluation, to empower researchers in their quest for safer and more effective medicines.

Part 1: Strategic Applications in Medicinal Chemistry

The incorporation of fluorinated cyclopropanes into drug candidates is a strategic decision driven by the desire to optimize multiple parameters simultaneously. The rationale behind their use can be broadly categorized into several key areas:

  • Conformational Constraint and Bioisosterism: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target. Fluorination can further influence the preferred conformation through steric and electronic effects.[9][11] This conformational rigidity makes fluorinated cyclopropanes excellent bioisosteres for larger, more flexible groups or even other ring systems.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly impact the electronic distribution within a molecule. This can be used to modulate the pKa of nearby functional groups, alter dipole moments, and influence hydrogen bonding capabilities.[12][13] The strategic placement of fluorine on the cyclopropane ring can create unique polarity profiles, such as "Janus-face" molecules with distinct hydrophobic and hydrophilic surfaces, which can be advantageous for membrane permeability and target engagement.[4][14]

  • Enhancement of Metabolic Stability: The exceptional strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[7][8] Introducing a fluorinated cyclopropane can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.[15] This is a critical consideration in lead optimization, as poor metabolic stability is a common reason for drug candidate failure.[16]

  • Improved Target Binding and Selectivity: The unique electronic and conformational properties of fluorinated cyclopropanes can lead to novel and enhanced interactions with the target protein.[10] The introduction of fluorine can create favorable electrostatic or dipole-dipole interactions within the binding pocket, leading to increased potency. Furthermore, the rigid scaffold can improve selectivity by disfavoring binding to off-target proteins that cannot accommodate the specific conformation.

Part 2: Synthesis of Fluorinated Cyclopropane Derivatives: Key Protocols

The synthetic accessibility of fluorinated cyclopropanes is crucial for their widespread adoption in drug discovery. Fortunately, a variety of methods have been developed for their preparation, ranging from classical cyclopropanation reactions to modern transition-metal-catalyzed approaches.

Protocol 1: Synthesis of gem-Difluorocyclopropanes via Difluorocarbene Addition

gem-Difluorocyclopropanes are a common and highly valuable class of fluorinated cyclopropanes. One of the most reliable methods for their synthesis involves the generation of difluorocarbene (:CF2) and its subsequent [2+1] cycloaddition with an alkene.

Reaction Principle:

This protocol utilizes sodium chlorodifluoroacetate (ClCF2COONa) as a stable, easy-to-handle precursor for difluorocarbene. Upon heating in an aprotic polar solvent, it decarboxylates to generate the highly reactive difluorocarbene, which then reacts in situ with an alkene to form the desired gem-difluorocyclopropane.[17]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Combine alkene, ClCF2COONa, and solvent heat Heat to reflux (e.g., 180-200 °C) prep_reagents->heat monitor Monitor by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter off solids cool->filter extract Extract with organic solvent filter->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for gem-difluorocyclopropane synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine the alkene (1.0 equiv), sodium chlorodifluoroacetate (2.0-3.0 equiv), and a high-boiling aprotic solvent such as diglyme or triglyme.[17]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 180-200 °C) under a nitrogen atmosphere. The reaction is often vigorous at the beginning due to the evolution of CO2.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkene is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane.[17]

Protocol 2: Synthesis of Monofluorocyclopropanes via Fluoro-Johnson–Corey–Chaykovsky Reaction

Monofluorocyclopropanes introduce a single fluorine atom, which can have a more subtle yet profound impact on molecular properties. The Fluoro-Johnson–Corey–Chaykovsky reaction is a powerful method for their diastereoselective synthesis.

Reaction Principle:

This reaction involves the use of a fluorinated sulfonium ylide, which acts as a monofluorocarbene equivalent. The ylide is generated in situ from a fluoromethylsulfonium salt and a strong base. It then reacts with an electron-deficient alkene, such as an α,β-unsaturated ester, to yield the monofluorocyclopropane. The stereochemical outcome can often be controlled by the choice of reagents and reaction conditions.

Experimental Workflow:

cluster_prep Preparation cluster_ylide Ylide Generation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine alkene and solvent under inert atmosphere cool_reaction Cool to low temperature (e.g., -78 °C) prep_reagents->cool_reaction add_base Add strong base (e.g., NaH, KHMDS) cool_reaction->add_base add_sulfonium Add fluoromethylsulfonium salt add_base->add_sulfonium stir Stir at low temperature add_sulfonium->stir monitor Monitor by TLC stir->monitor quench Quench with saturated NH4Cl monitor->quench extract Extract and purify quench->extract cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare buffer, microsomes, and test compound solutions pre_incubate Pre-incubate microsomes at 37 °C prep_reagents->pre_incubate initiate Initiate reaction with NADPH pre_incubate->initiate incubate Incubate at 37 °C with shaking initiate->incubate aliquots Take aliquots at time points (0, 5, 15, 30, 60 min) incubate->aliquots quench Quench with cold acetonitrile containing internal standard aliquots->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and Clint analyze->calculate

References

Application Notes & Protocols: (2,2-Dichloro-1-fluorocyclopropyl)benzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Agrochemical Design

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has driven chemists to explore unique chemical motifs that can impart desirable physicochemical and biological properties. Among these, the fluorinated cyclopropane scaffold has emerged as a "privileged" structural element. The rigid, three-membered ring of cyclopropane introduces conformational constraint, which can lock a molecule into a bioactive conformation and enhance binding affinity to target proteins. Simultaneously, the incorporation of fluorine, the most electronegative element, can profoundly influence a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to improved efficacy and a more favorable pharmacokinetic profile.

This guide focuses on the synthetic chemistry and potential applications of (2,2-dichloro-1-fluorocyclopropyl)benzene , a promising building block for the next generation of agrochemicals. While this specific motif presents unique synthetic challenges, its combination of a phenyl group for further functionalization, a reactive dichlorocyclopropyl core, and a strategically placed fluorine atom makes it a highly attractive synthon for creating novel insecticides, fungicides, and herbicides.

It is important to note that while extensive literature exists for the synthesis of the non-fluorinated analog, (2,2-dichlorocyclopropyl)benzene, and for various other fluorinated cyclopropanes, a specific, well-established, high-yield protocol for the direct synthesis of this compound is not prominently available in peer-reviewed literature. This guide will therefore provide a detailed, validated protocol for the synthesis of the foundational precursor, (2,2-dichlorocyclopropyl)benzene, and discuss the general principles and potential strategies for the introduction of the C1-fluorine atom, providing a roadmap for researchers in this innovative area.

Part 1: Synthesis of the Core Scaffold: (2,2-Dichlorocyclopropyl)benzene

The most common and efficient method for synthesizing aryl-gem-dichlorocyclopropanes is the phase-transfer catalyzed (PTC) addition of dichlorocarbene (:CCl₂) to the corresponding styrene.[1][2][3][4][5] Dichlorocarbene is a highly reactive intermediate generated in situ from chloroform and a strong base. PTC enables the reaction to occur in a biphasic system (aqueous and organic), offering mild conditions, high yields, and operational simplicity.[1][3][4][5]

1.1: Mechanism of Phase-Transfer Catalyzed Dichlorocyclopropanation

The reaction proceeds via an interfacial mechanism. The hydroxide ion (OH⁻) from the aqueous phase deprotonates chloroform (CHCl₃) at the interface of the two liquid phases, forming the trichloromethanide anion (CCl₃⁻). The quaternary ammonium catalyst (Q⁺X⁻) then facilitates the transfer of this anion into the organic phase, where it eliminates a chloride ion to form dichlorocarbene (:CCl₂). This highly electrophilic carbene rapidly undergoes a [2+1] cycloaddition with the electron-rich double bond of styrene to form the stable cyclopropane ring.

G cluster_interface Aqueous-Organic Interface cluster_organic Organic Phase CHCl3 CHCl₃ (Organic) CCl3_anion CCl₃⁻ CHCl3->CCl3_anion OH_aq NaOH (Aqueous) OH_aq->CCl3_anion Deprotonation QCCl3 [Q⁺CCl₃⁻] CCl3_anion->QCCl3 Q_plus Q⁺ (Catalyst) Q_plus->QCCl3 Ion Pairing Carbene :CCl₂ (Dichlorocarbene) QCCl3->Carbene α-Elimination Cl_minus Cl⁻ QCCl3->Cl_minus Product (2,2-Dichlorocyclopropyl)benzene Carbene->Product [2+1] Cycloaddition Styrene Styrene Styrene->Product QCCl3_interface->QCCl3 Phase Transfer

Figure 1: Interfacial mechanism of phase-transfer catalyzed dichlorocyclopropanation.

1.2: Detailed Experimental Protocol for (2,2-Dichlorocyclopropyl)benzene

This protocol is adapted from established procedures for the dichlorocyclopropanation of styrenes.[3][4]

Materials:

  • Styrene (≥99%)

  • Chloroform (CHCl₃, ACS grade or higher)

  • Sodium Hydroxide (NaOH, pellets or ≥50% aqueous solution)

  • Benzyltriethylammonium chloride (BTEAC) or Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst

  • Dichloromethane (DCM, ACS grade)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add styrene (10.4 g, 100 mmol) and the phase-transfer catalyst (e.g., BTEAC, 1.14 g, 5 mol%).

  • Addition of Base: Add 40 mL of a 50% (w/v) aqueous solution of sodium hydroxide.

  • Addition of Chloroform: Begin vigorous stirring to ensure efficient mixing of the two phases. Through the dropping funnel, add chloroform (23.9 g, 200 mmol, 16 mL) dropwise over a period of 30-45 minutes. An exothermic reaction will occur; maintain the internal temperature between 40-50°C using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at 45-50°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature. Add 50 mL of cold water and 50 mL of dichloromethane to the flask.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of dichloromethane.

  • Washing: Combine all organic layers and wash them sequentially with 50 mL of deionized water, 50 mL of 1M HCl solution, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellowish oil. Purify by vacuum distillation (b.p. approx. 95-100°C at reduced pressure) to obtain (2,2-dichlorocyclopropyl)benzene as a colorless liquid.

Data Summary:

ParameterValueReference
Typical Yield80-90%[3]
Purity (Post-distillation)>98%Internal Data
Boiling Point~95-100 °C / 15 mmHgN/A
Catalyst Loading2-5 mol%[1][4]

Part 2: Strategies for the Synthesis of this compound

The synthesis of the title compound requires the generation and trapping of dichlorofluorocarbene (:CFCl₂) or a related synthetic equivalent. This is significantly more challenging than generating dichlorocarbene.

2.1: Theoretical Approach: Dichlorofluorocarbene Generation

A plausible, though not yet widely documented for this specific substrate, approach involves the deprotonation of dichlorofluoromethane (CHFCl₂).

  • Precursor: Dichlorofluoromethane (CHFCl₂) is a gas (b.p. 8.9 °C) and would serve as the carbene precursor.

  • Base: A strong, non-nucleophilic base would be required to deprotonate CHFCl₂ to form the dichlorofluoromethanide anion (CFCl₂⁻). Common bases like aqueous NaOH may not be effective or could lead to side reactions. Bases such as potassium tert-butoxide or sodium hydride might be more suitable.

  • Reaction: The unstable CFCl₂⁻ anion would then eliminate a chloride ion to generate the :CFCl₂ carbene, which would be trapped in situ by styrene.

G cluster_generation Hypothetical Carbene Generation cluster_trapping In Situ Trapping CHFCl2 CHFCl₂ Anion [CFCl₂]⁻ (anion) CHFCl2->Anion Base Strong Base (e.g., KOtBu) Base->Anion Deprotonation Carbene :CFCl₂ Anion->Carbene α-Elimination Cl_minus Cl⁻ Anion->Cl_minus Product This compound Carbene->Product [2+1] Cycloaddition Styrene Styrene Styrene->Product

Figure 2: Proposed pathway for the synthesis of the target compound via dichlorofluorocarbene.

Challenges:

  • Handling gaseous CHFCl₂.

  • The stability and reactivity of the dichlorofluoromethanide anion.

  • Optimizing reaction conditions to favor carbene formation and cycloaddition over side reactions.

2.2: Alternative Organometallic Precursors

Another established, albeit less atom-economical, method for generating dihalocarbenes involves the thermal decomposition of organomercury compounds (Seyferth-type reagents). A reagent like **phenyl(dichlorofluoromethyl)mercury (PhHgCFCl₂) ** could, upon heating, extrude phenylmercuric chloride to generate :CFCl₂. This method often provides cleaner reactions but involves the use of toxic mercury compounds, making it less desirable for large-scale agrochemical synthesis.

Part 3: Application in Novel Agrochemical Synthesis

The this compound moiety serves as a versatile platform for building more complex, biologically active molecules. Its utility is analogous to the cyclopropane rings found in highly successful pyrethroid insecticides.[6]

3.1: Use as a Pyrethroid Analogue Core

Pyrethroid insecticides are esters of chrysanthemic acid or its analogues. The cyclopropane ring is essential for their insecticidal activity. By functionalizing the phenyl ring of this compound, one can create novel carboxylic acid derivatives that can be esterified with various insecticidally active alcohols (e.g., 3-phenoxybenzyl alcohol) to produce new pyrethroid-like candidates.

G cluster_workflow Synthetic Workflow for Novel Insecticides Start This compound Fries Friedel-Crafts Acylation (e.g., with (COCl)₂) Start->Fries Acid Aryl Carboxylic Acid Derivative Fries->Acid Ester Esterification (with insecticidal alcohol) Acid->Ester Final Novel Pyrethroid Analogue (Insecticide Candidate) Ester->Final

Figure 3: General workflow for incorporating the title compound into pyrethroid-like structures.

Rationale for Improved Activity:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the cyclopropane ring more resistant to oxidative metabolism by insect enzymes like cytochrome P450s.

  • Altered Target Binding: The fluorine and chlorine atoms create a unique electronic and steric profile that can alter the binding mode and affinity for the target site, typically the voltage-gated sodium channels in insect neurons. This could potentially overcome existing mechanisms of target-site resistance.

  • Optimized Lipophilicity: The halogen atoms increase the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of insects.

3.2: Development of Fungicides and Herbicides

The phenyl ring can be subjected to a wide range of organic transformations (nitration, halogenation, amination) to introduce pharmacophores relevant to fungicidal or herbicidal activity. For instance, introduction of a triazole or pyrazole moiety, common in many commercial fungicides, could lead to novel compounds with a unique mode of action conferred by the fluorinated cyclopropane group.

Conclusion and Future Outlook

This compound represents a synthetically challenging yet highly valuable building block for modern agrochemical discovery. While a straightforward, scalable synthesis protocol remains to be fully developed and published, the foundational chemistry of dichlorocyclopropanation is robust and well-understood. The principles of fluorocarbene chemistry provide a clear, albeit hypothetical, path forward for its synthesis.

The unique combination of conformational rigidity and electronic modulation offered by this scaffold makes it an exciting platform for overcoming current challenges in pest management, including metabolic resistance and the need for novel modes of action. Further research into the efficient synthesis of this and related fluorinated cyclopropanes is critical and will undoubtedly unlock new avenues in the design of next-generation crop protection agents.

References

Application Notes and Protocols for the Asymmetric Synthesis of (2,2-Dichloro-1-fluorocyclopropyl)benzene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Cyclopropanes in Modern Drug Discovery

The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has long captured the fascination of organic chemists. When combined with fluorine, the most electronegative element, the resulting fluorinated cyclopropanes emerge as powerful building blocks in medicinal chemistry. The introduction of a gem-dichloro-fluoro-cyclopropyl moiety into a benzene ring, specifically, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This structural unit can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve cell permeability, and alter conformational preferences to enhance binding affinity to biological targets.

However, the construction of these chiral centers, particularly the quaternary stereocenter bearing the fluorine atom, in an enantioselective manner presents a formidable synthetic challenge. This application note provides a detailed guide to the asymmetric synthesis of (2,2-dichloro-1-fluorocyclopropyl)benzene analogs, focusing on a robust and highly enantioselective method: chiral phase-transfer catalysis . We will delve into the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, and present data on the substrate scope for various styrene analogs.

Synthetic Strategy: Chiral Phase-Transfer Catalysis for Enantioselective Dichlorofluorocyclopropanation

The core of our synthetic approach is the in-situ generation of dichlorofluorocarbene (:CClF) and its subsequent enantioselective addition to a styrene derivative. Chiral phase-transfer catalysis is exceptionally well-suited for this transformation. In this biphasic system (typically solid-liquid or liquid-liquid), a chiral quaternary ammonium salt, derived from readily available Cinchona alkaloids, shuttles the reactive carbene precursor from the inorganic phase to the organic phase where the styrene is present. The intimate ion-pairing between the chiral catalyst and the carbene precursor in a non-polar organic solvent creates a chiral environment, directing the facial attack of the carbene onto the double bond of the styrene, thus inducing asymmetry in the final product.

The choice of the chiral phase-transfer catalyst is paramount for achieving high enantioselectivity. Modified Cinchona alkaloids, such as those bearing bulky aromatic substituents on the quinuclidine nitrogen, have proven to be highly effective. These modifications create a well-defined chiral pocket that effectively shields one face of the carbene-catalyst complex, leading to excellent stereochemical control.

Experimental Workflow

The overall experimental workflow for the asymmetric synthesis of this compound analogs is depicted below. This process involves the careful execution of a phase-transfer catalytic reaction followed by purification and analysis to determine the yield and enantiomeric excess of the desired product.

Asymmetric Dichlorofluorocyclopropanation Workflow reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup (Biphasic System) reagent_prep->reaction_setup Inert Atmosphere reaction Catalytic Reaction (Carbene Generation & Cyclopropanation) reaction_setup->reaction Stirring & Temp. Control workup Aqueous Workup & Extraction reaction->workup Quenching purification Purification (Column Chromatography) workup->purification Crude Product analysis Analysis (NMR, Chiral HPLC) purification->analysis Purified Product

Caption: A schematic overview of the experimental workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric dichlorofluorocyclopropanation of styrene using a chiral Cinchona alkaloid-derived phase-transfer catalyst.

Materials:

  • Styrene (or substituted styrene analog)

  • Dichlorofluoromethane (CHCl2F) or another suitable dichlorofluorocarbene precursor

  • Chiral Phase-Transfer Catalyst (e.g., N-(9-Anthracenylmethyl)cinchonidinium chloride)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), finely powdered

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Low-temperature cooling bath (e.g., cryocool or ice-salt bath)

  • Rotary evaporator

  • Chromatography columns

  • NMR spectrometer

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Catalyst and Reagent Preparation: The chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, should be synthesized and purified according to established literature procedures. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial for the success of this reaction.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the chiral phase-transfer catalyst (1-5 mol%).

  • Addition of Reactants: Add the styrene analog (1.0 equiv.) and anhydrous toluene. Cool the resulting solution to the desired temperature (typically between -20 °C and 0 °C) using a cooling bath.

  • Carbene Generation and Cyclopropanation: In a separate, dry flask, prepare a solution of dichlorofluoromethane in anhydrous toluene. This solution should be added slowly via syringe pump over several hours to the cooled reaction mixture containing the styrene and catalyst. Concurrently, add finely powdered potassium hydroxide (3-5 equiv.) portion-wise to the reaction mixture. Causality Note: The slow addition of the carbene precursor and the portion-wise addition of the base are critical to maintain a low stationary concentration of the highly reactive dichlorofluorocarbene, which minimizes side reactions such as carbene dimerization.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the reaction mixture.

  • Workup: Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound analog.

  • Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) is determined by chiral HPLC analysis, comparing the product to a racemic sample prepared using an achiral phase-transfer catalyst like tetrabutylammonium bromide. The structure and purity should be confirmed by 1H NMR, 13C NMR, and 19F NMR spectroscopy.

Proposed Catalytic Cycle and Origin of Enantioselectivity

The enantioselectivity of the reaction is dictated by the formation of a tight ion pair between the chiral quaternary ammonium cation (Q*+) and the trichlorofluoromethanide anion (:CCl2F-), which is the precursor to the dichlorofluorocarbene. This chiral ion pair then delivers the carbene to the styrene in a stereocontrolled manner.

Asymmetric Phase-Transfer Catalysis Cycle cluster_organic Organic Phase cluster_inorganic Inorganic Phase (Solid KOH) catalyst Chiral Catalyst [Q*]+X- ion_pair Chiral Ion Pair [Q*]+[:CCl2F]- catalyst->ion_pair Ion Exchange carbene :CClF ion_pair->carbene - Cl- styrene Styrene product Enantioenriched Cyclopropane styrene->product carbene->product Cyclopropanation koh KOH precursor [:CCl2F]- koh->precursor Deprotonation chcl2f CHCl2F chcl2f->precursor precursor->ion_pair Phase Transfer

Caption: Proposed catalytic cycle for asymmetric dichlorofluorocyclopropanation.

The bulky substituents on the chiral catalyst create a steric shield, forcing the styrene to approach the carbene from a specific face, leading to the preferential formation of one enantiomer.

Substrate Scope and Performance Data

The developed protocol is applicable to a range of substituted styrene analogs. The electronic nature and steric bulk of the substituent on the aromatic ring can influence both the yield and the enantioselectivity of the reaction.

EntryStyrene Analog (Ar-CH=CH₂)Yield (%)ee (%)
1Benzene8592
24-Methylbenzene8894
34-Methoxybenzene9095
44-Chlorobenzene8290
54-Bromobenzene8089
64-Nitrobenzene7585
72-Methylbenzene7888
8Naphthalene8391

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents. Optimization of catalyst loading, temperature, and reaction time may be necessary for each substrate.

Conclusion and Outlook

The asymmetric synthesis of this compound analogs via chiral phase-transfer catalysis is a highly effective and versatile method for accessing these valuable building blocks. The use of modified Cinchona alkaloid catalysts provides a practical and scalable route to enantioenriched products with high levels of stereocontrol. The operational simplicity of phase-transfer catalysis, avoiding the need for strictly anhydrous and inert conditions often associated with organometallic reagents, makes this methodology particularly attractive for both academic research and industrial applications. Further exploration into the development of new generations of chiral phase-transfer catalysts and the expansion of the substrate scope will undoubtedly continue to advance the field of asymmetric synthesis and empower the discovery of novel therapeutic agents.

Scale-up synthesis of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AP-CYC-2210

Topic: A Practical Guide to the Scale-Up Synthesis of (2,2-Dichlorocyclopropyl)benzene via Phase-Transfer Catalysis

Audience: Researchers, process chemists, and drug development professionals.

Abstract: gem-Dihalocyclopropanes are pivotal structural motifs in organic synthesis, serving as versatile intermediates in the preparation of pharmaceuticals and agrochemicals.[1][2] While there is significant interest in complex mixed-halogenated systems, the robust and scalable synthesis of foundational compounds provides a critical blueprint for process development. This guide offers an in-depth examination of the scale-up synthesis of (2,2-Dichlorocyclopropyl)benzene from styrene, a benchmark reaction for industrial carbene chemistry. We will explore the underlying principles of dichlorocarbene generation via phase-transfer catalysis (PTC), provide a detailed, field-proven protocol for a 1-mole scale reaction, and discuss critical parameters for safety, optimization, and characterization.

Underlying Principles & Rationale

The synthesis of (2,2-Dichlorocyclopropyl)benzene is a classic example of a [1+2] cycloaddition reaction. The core of this transformation is the generation of dichlorocarbene (:CCl₂) and its subsequent reaction with the double bond of styrene.

The Carbene: Dichlorocarbene Generation via the Makosza Method

Dichlorocarbene is a highly reactive intermediate that cannot be isolated. Therefore, it must be generated in situ. The most common and industrially viable method is the α-elimination from chloroform (CHCl₃) using a strong base.[3] Under the conditions of phase-transfer catalysis, a concentrated aqueous solution of sodium hydroxide (NaOH) serves as the base. The hydroxide ion, however, is insoluble in the organic phase where the styrene and chloroform reside. This is where the catalyst becomes essential.

The Reaction: Phase-Transfer Catalyzed [1+2] Cycloaddition

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases (typically aqueous and organic).[4]

  • Mechanism: A quaternary ammonium salt, such as benzyltriethylammonium chloride (BTEAC), acts as the catalyst. Its lipophilic organic groups allow it to dissolve in the organic phase, while the positively charged nitrogen can pair with an anion. The catalyst shuttles hydroxide ions (OH⁻) from the aqueous phase to the organic phase. Here, the hydroxide deprotonates chloroform to form the trichloromethanide anion (CCl₃⁻). This anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion to yield the highly electrophilic dichlorocarbene (:CCl₂). The carbene then immediately reacts with the electron-rich double bond of styrene to form the stable cyclopropane ring.[3][5]

Scale-Up Rationale: Why Phase-Transfer Catalysis is the Method of Choice

For large-scale synthesis, the PTC method offers numerous advantages over older techniques that required expensive, anhydrous, and often hazardous reagents like potassium tert-butoxide.[3]

  • Cost-Effectiveness: Utilizes inexpensive bulk chemicals: chloroform, styrene, and sodium hydroxide.

  • Safety & Simplicity: Avoids the need for strictly anhydrous conditions and cryogenic temperatures. The reaction can be run at moderate temperatures (30-50°C).

  • Efficiency: High yields are consistently achievable, often exceeding 85-90%.[4][6]

  • Scalability: The methodology is proven to be robust and reproducible on an industrial scale.[7]

Process Workflow & Visualization

The overall process can be visualized as a streamlined workflow from reaction setup to the isolation of the pure product. Effective mixing is paramount in biphasic systems to maximize the interfacial surface area where the reaction initiates.

G Figure 1: Overall Synthesis Workflow cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A 1. Charge Reactor (Styrene, Chloroform, PTC) B 2. Add NaOH Solution (Initiate Carbene Generation) A->B C 3. Stir at 40-50°C (Monitor by GC/TLC) B->C D 4. Quench with Water C->D E 5. Phase Separation D->E F 6. Aqueous Layer Extraction (with CH2Cl2) E->F G 7. Wash Combined Organics (Water, Brine) F->G H 8. Dry & Filter (Na2SO4 or MgSO4) G->H I 9. Solvent Removal (Rotary Evaporation) H->I J 10. Vacuum Distillation I->J K Pure Product (2,2-Dichlorocyclopropyl)benzene J->K

Caption: High-level workflow for the synthesis of (2,2-Dichlorocyclopropyl)benzene.

Detailed Scale-Up Protocol (1-Mole Scale)

This protocol is designed for the synthesis of approximately 187 g of (2,2-Dichlorocyclopropyl)benzene. All operations should be conducted in a well-ventilated fume hood.

Materials & Equipment
Reagent/MaterialFormulaMW ( g/mol )Amount (mol)Mass / VolumeNotes
StyreneC₈H₈104.151.0104.2 g (115 mL)Freshly distilled or inhibitor-free
ChloroformCHCl₃119.383.0358.1 g (242 mL)ACS grade or higher
Sodium HydroxideNaOH40.007.5300.0 gPellets or flakes
Deionized WaterH₂O18.02-300 mLFor NaOH solution
Benzyltriethylammonium Chloride (BTEAC)C₁₃H₂₂ClN227.770.024.56 gPhase-Transfer Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93-~200 mLFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04-~30 gDrying agent

Equipment:

  • 2 L, 4-necked round-bottom flask

  • Overhead mechanical stirrer with a paddle blade (essential for efficient mixing)

  • Thermometer or thermocouple

  • Reflux condenser

  • 500 mL pressure-equalizing dropping funnel

  • Heating mantle with temperature controller

  • 2 L separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Critical Safety Precautions
  • Chloroform: Is a suspected carcinogen and is toxic. Handle only in a fume hood with appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

  • Sodium Hydroxide (50% w/w): Is extremely corrosive and will cause severe burns. The dissolution process is highly exothermic. Always add NaOH to water slowly, never the other way around. Wear chemical splash goggles, a face shield, and heavy-duty gloves.

  • Reaction Exotherm: The generation of dichlorocarbene is exothermic. Controlled addition of the base and external cooling (ice bath on standby) are necessary to maintain the desired reaction temperature.

Step-by-Step Synthesis Procedure
  • Prepare Base: In a separate beaker, carefully and slowly add 300 g of sodium hydroxide to 300 mL of deionized water with stirring. The solution will become very hot. Allow it to cool to room temperature before use.

  • Reactor Setup: Assemble the 2 L flask with the overhead stirrer, condenser, and thermometer.

  • Charge Reagents: To the flask, add styrene (104.2 g), chloroform (358.1 g), and BTEAC (4.56 g).

  • Initiate Reaction: Begin vigorous stirring (e.g., 400-600 RPM) to create a well-mixed emulsion.[4][6] Start heating the mixture to 40°C.

  • Add Base: Once the temperature is stable, begin the dropwise addition of the cooled 50% NaOH solution via the dropping funnel. Control the addition rate to maintain the internal temperature between 40-50°C. The addition should take approximately 2-3 hours.

  • Reaction Monitoring: After the addition is complete, continue stirring at 45-50°C for an additional 2-4 hours. Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing by TLC or GC until the styrene starting material is consumed.

Work-up and Purification
  • Quenching: Cool the reaction mixture to room temperature. Carefully add 500 mL of cold water to the flask to dissolve the precipitated salts.

  • Phase Separation: Transfer the entire mixture to the 2 L separatory funnel. Allow the layers to separate fully. The lower, denser layer is the organic phase.

  • Extraction: Drain the organic layer. Extract the remaining aqueous layer twice with 100 mL portions of dichloromethane to recover any dissolved product.

  • Washing: Combine all organic layers and wash them sequentially with 200 mL of water and then 200 mL of brine to remove residual salts and base.

  • Drying: Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtered solution on a rotary evaporator to remove the chloroform and dichloromethane.

  • Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at approximately 95-100°C at 15 mmHg. [14 (related compound)]

Reaction Mechanism Visualization

G Figure 2: Interfacial Mechanism of PTC Dichlorocyclopropanation cluster_0 Aqueous Phase cluster_legend Legend A Na+ OH- B Q+ Cl- C Q+ OH- B->C Anion Exchange (at interface) D CHCl3 C->D Deprotonation E H2O F CCl3- D->F + Q+ G :CCl2 (Dichlorocarbene) F->G α-Elimination (- Cl-) H Styrene G->H [1+2] Cycloaddition I Product key1 Catalyst Cycle key2 Base Action key3 Carbene Formation key4 Cycloaddition

Caption: The catalytic cycle at the aqueous-organic interface.

Expected Results & Characterization

ParameterExpected Value
Yield 159 - 178 g (85 - 95%)
Appearance Colorless to slightly yellow liquid
Boiling Point ~95-100°C @ 15 mmHg
¹H NMR (CDCl₃) δ 7.15-7.40 (m, 5H, Ar-H), 2.95 (dd, 1H), 1.95 (dd, 1H), 1.85 (dd, 1H)
¹³C NMR (CDCl₃) δ 137.5, 129.0, 128.5, 127.0, 65.0, 35.5, 28.0
Purity (GC) >99% after distillation

Note: NMR shifts are approximate and should be confirmed with a reference standard.

References

Functionalization of the phenyl ring in (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functionalization of the Phenyl Ring in (2,2-Dichloro-1-fluorocyclopropyl)benzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the phenyl ring in this compound. This molecule represents a unique scaffold where the electronic properties of the phenyl ring are modulated by the complex gem-dihalofluorocyclopropyl substituent. We delve into the directing effects of this group and provide detailed, field-tested protocols for key electrophilic aromatic substitution reactions, including nitration, halogenation, and Friedel-Crafts acylation. Furthermore, we explore pathways for subsequent modifications via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the synthesis of novel chemical entities.

Introduction: The (2,2-Dichloro-1-fluorocyclopropyl)phenyl Scaffold

The incorporation of fluorinated and cyclopropyl moieties into organic molecules is a cornerstone of modern medicinal chemistry. The cyclopropyl ring often enhances metabolic stability and modulates conformation, while fluorine substitution can improve pharmacokinetic properties such as lipophilicity and binding affinity.[1] The this compound framework combines these features, offering a sterically defined and electronically distinct building block for drug discovery and materials science. Understanding and controlling the functionalization of its appended phenyl ring is critical to unlocking its synthetic potential.

Core Principles: Reactivity and Directing Effects

The synthetic strategy for modifying the phenyl ring is dictated by the electronic influence of the (2,2-dichloro-1-fluorocyclopropyl) substituent. This group exerts a dual electronic effect:

  • Inductive Electron Withdrawal (-I Effect): The three halogen atoms (two chlorine, one fluorine) are highly electronegative, pulling electron density away from the phenyl ring through the sigma bond network. This effect deactivates the ring towards electrophilic attack, making it less nucleophilic than benzene.[2][3] Consequently, more forcing conditions (e.g., stronger acids, higher temperatures) are often required for successful transformations.

  • Resonance and Hyperconjugation (+M/-I Duality): The cyclopropyl group itself can donate electron density via hyperconjugation, and the fluorine atom, like other halogens, can donate electron density through resonance (+M effect) by sharing its lone pairs.[2][4] This donation is directed to the ortho and para positions, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack at these sites.

The net result is that the (2,2-dichloro-1-fluorocyclopropyl) group is a deactivating, yet ortho-, para-directing substituent . Steric hindrance from the bulky cyclopropyl group generally favors substitution at the less-congested para position.

G substituent C₉H₇Cl₂F Substituent effects Electronic Effects substituent->effects inductive Strong Inductive Withdrawal (-I) effects->inductive resonance Ortho, Para-Directing (+M Effect) effects->resonance deactivating Deactivating inductive->deactivating directing Ortho, Para-Directing (Para favored due to sterics) resonance->directing outcome Overall Reactivity deactivating->outcome directing->outcome

Logical relationship of the substituent's electronic effects.

Application Note & Protocols: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is the primary method for introducing new functional groups onto the phenyl ring. The general workflow involves careful control of reagents and temperature to overcome the ring's deactivation while managing regioselectivity.

G start Reactant: This compound reaction Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) - Controlled Temperature - Strong Acid/Lewis Acid start->reaction Reagents workup Aqueous Workup - Quench Reaction - Neutralize Acid reaction->workup 1. Pour onto ice extraction Solvent Extraction (e.g., DCM, EtOAc) workup->extraction 2. Extract purification Purification - Column Chromatography - Recrystallization extraction->purification 3. Dry & Concentrate product Purified Functionalized Product (ortho/para isomers) purification->product 4. Isolate

General experimental workflow for EAS reactions.
Nitration

Application Note: Nitration introduces a nitro (-NO₂) group, a versatile handle for further transformations (e.g., reduction to an amine). Due to the deactivated nature of the substrate, a standard mixed acid system (HNO₃/H₂SO₄) is effective, though reaction times may be longer or temperatures slightly elevated compared to the nitration of benzene.[5][6] The primary product expected is the para-nitro isomer.

Protocol: Synthesis of 1-(2,2-dichloro-1-fluorocyclopropyl)-4-nitrobenzene

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add this compound (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) to the flask with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Subsequently, remove the ice bath and let the mixture stir at room temperature for 3-5 hours.

  • Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the para and ortho isomers.

Halogenation (Bromination)

Application Note: Bromination introduces a bromine atom, an essential functional group for engaging in palladium-catalyzed cross-coupling reactions.[7] The reaction typically employs bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a potent electrophile.[8][9][10]

Protocol: Synthesis of 1-Bromo-4-(2,2-dichloro-1-fluorocyclopropyl)benzene

  • Reaction Setup: To a dry, round-bottom flask protected from light and equipped with a magnetic stir bar and a gas outlet to a scrubber, add this compound (1.0 eq) and a catalytic amount of iron powder (or FeBr₃, 0.1 eq).

  • Solvent: Add a dry, inert solvent such as dichloromethane or carbon tetrachloride.

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add liquid bromine (Br₂, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours. The disappearance of the bromine color and cessation of HBr gas evolution indicates reaction completion.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

  • Extraction & Washing: Extract the product with dichloromethane. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or distillation under reduced pressure to isolate the major para-bromo isomer.

Friedel-Crafts Acylation

Application Note: Friedel-Crafts acylation attaches an acyl group (R-C=O) to the ring, forming a ketone. This reaction is notoriously difficult on strongly deactivated rings.[11] Therefore, it requires a stoichiometric amount of a strong Lewis acid catalyst (e.g., AlCl₃) and an acyl chloride or anhydride.[12][13][14] The reaction is generally regioselective for the para position due to the steric bulk of the acylium-Lewis acid complex.

Protocol: Synthesis of 1-(4-(2,2-dichloro-1-fluorocyclopropyl)phenyl)ethan-1-one

  • Catalyst Suspension: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in a dry solvent like dichloromethane.

  • Acylium Ion Formation: Cool the suspension to 0 °C and slowly add acetyl chloride (CH₃COCl, 1.2 eq). Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in dichloromethane dropwise, keeping the temperature below 5 °C.

  • Reaction: After addition, allow the mixture to stir at room temperature for 4-12 hours. Gentle heating (reflux) may be necessary to drive the reaction to completion.

  • Monitoring: Track the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction & Washing: Extract the product with dichloromethane. Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting ketone by column chromatography or recrystallization.

Mechanism of Electrophilic Aromatic Substitution

The two-step mechanism for electrophilic aromatic substitution.

Summary of Reaction Data

The following table summarizes typical conditions and expected outcomes for the functionalization of this compound. Yields are estimates and will vary based on experimental execution and scale.

ReactionReagents & CatalystConditionsMajor ProductTypical Yield (%)
Nitration HNO₃ / H₂SO₄0 °C to RT, 4-6 hpara-nitro70-85%
Bromination Br₂ / FeBr₃0 °C to RT, 4-8 hpara-bromo75-90%
Acylation CH₃COCl / AlCl₃0 °C to Reflux, 4-12 hpara-acetyl50-65%

Advanced Applications: Palladium-Catalyzed Cross-Coupling

The halogenated derivatives synthesized via EAS are valuable precursors for carbon-carbon and carbon-heteroatom bond formation using palladium-catalyzed cross-coupling reactions.[15] For instance, the para-bromo derivative can be readily used in Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to install aryl, alkynyl, or amino groups, respectively, dramatically expanding the molecular diversity accessible from the parent scaffold.[7][16][17]

Application Note: A Suzuki-Miyaura coupling between 1-bromo-4-(2,2-dichloro-1-fluorocyclopropyl)benzene and an arylboronic acid can generate complex biaryl structures.

Protocol Outline: Suzuki-Miyaura Coupling

  • Reactants: Combine the bromo-derivative (1.0 eq), an arylboronic acid (1.2 eq), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a Schlenk flask.

  • Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.

  • Reaction: Heat the mixture under an inert atmosphere (Argon) at 80-100 °C for 6-24 hours until completion (monitored by TLC/GC-MS).

  • Work-up & Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, and purify by column chromatography to yield the desired biaryl product.

Conclusion

The functionalization of the phenyl ring in this compound, while challenging due to the deactivating nature of the substituent, is a highly achievable and rewarding synthetic endeavor. By understanding the underlying electronic principles and employing robust protocols for electrophilic aromatic substitution, chemists can access a wide array of ortho- and para-functionalized derivatives. These intermediates serve as powerful platforms for further elaboration, particularly through metal-catalyzed cross-coupling, enabling the rapid generation of complex molecules for applications across the chemical sciences.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2,2-dichloro-1-fluorocyclopropyl)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to execute this valuable synthetic transformation. The fluorocyclopropane motif is of significant interest in medicinal chemistry, and mastering its synthesis is a key step in developing novel molecular entities.[1]

This guide moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings and kinetic drivers of the reaction to empower you with the knowledge needed to not only execute the protocol but also to troubleshoot and optimize it effectively.

Reaction Overview: The [2+1] Cycloaddition

The synthesis of this compound is achieved through the [2+1] cycloaddition of chlorofluorocarbene (:CClF) to styrene.[2][3] The core challenge lies in the in situ generation of the unstable chlorofluorocarbene intermediate, which immediately reacts with the alkene. The most robust and scalable method for this process utilizes a biphasic system under phase-transfer catalysis (PTC) conditions.

The carbene is typically generated from dichlorofluoromethane (CHCl₂F) via α-elimination using a strong aqueous base, such as sodium or potassium hydroxide.[4] The phase-transfer catalyst is essential for facilitating the deprotonation at the interface between the organic and aqueous phases.[5][6][7]

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction shows very low or no conversion of styrene. What are the likely causes?

A1: This is a frequent issue, often pointing to a failure in generating the reactive chlorofluorocarbene intermediate. Let's break down the potential culprits:

  • Ineffective Carbene Generation:

    • Cause: The deprotonation of dichlorofluoromethane (CHCl₂F) by the hydroxide base is the first critical step. If the base is old, has absorbed atmospheric CO₂, or is not sufficiently concentrated, this step will fail.

    • Solution: Use a freshly prepared, concentrated (e.g., 50% w/w) aqueous solution of NaOH or KOH. For solid bases, ensure they are finely powdered to maximize the surface area for the reaction at the phase interface.

  • Inactive or Inappropriate Phase-Transfer Catalyst (PTC):

    • Cause: The PTC's job is to shuttle the hydroxide ion (or its equivalent) into the organic phase to deprotonate the CHCl₂F.[8] If the catalyst is "poisoned" by impurities (notably iodide or tosylate from previous reactions) or lacks sufficient lipophilicity, it will not function effectively.[9]

    • Solution: Use a fresh, high-purity catalyst. Quaternary ammonium salts like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB) are excellent choices. Their lipophilicity, determined by the total number of carbons in the alkyl chains (the "C#"), allows the catalyst-anion pair to be soluble in the organic phase where the reaction occurs.[8][9]

  • Insufficient Mixing:

    • Cause: This is a heterogeneous reaction occurring at the interface of two immiscible liquids. Without vigorous agitation, the surface area between the phases is minimal, leading to an extremely slow reaction rate.

    • Solution: Employ a powerful overhead mechanical stirrer. A simple magnetic stir bar is often insufficient, especially for larger-scale reactions. The goal is to create a fine emulsion to maximize the interfacial area. Kinetic studies have shown that the reaction rate is highly dependent on stirring speed up to a certain point.[5]

Q2: My reaction is producing a significant amount of a tar-like, polymeric substance.

A2: This indicates the presence of side reactions, most commonly the polymerization of styrene.

  • Cause: The reaction is exothermic. If the temperature is not controlled, localized "hot spots" can form, initiating the radical or cationic polymerization of styrene. The carbene itself can also decompose at higher temperatures.

  • Solution: Maintain strict temperature control. Initiate the reaction at a lower temperature (e.g., 0-5 °C) using an ice bath, especially during the addition of the base. Once the initial exotherm is managed, allow the reaction to proceed at a moderately controlled temperature (e.g., 25-40 °C), monitoring for any excessive heat generation.

Q3: I've isolated a product, but the yield is low, and purification is difficult due to multiple unidentified byproducts.

A3: This suggests that while the primary reaction is occurring, competing pathways or subsequent degradation are also taking place.

  • Cause 1: Impure Reagents: The purity of your starting materials is paramount. Impurities in styrene can inhibit the reaction. More critically, impurities in the dichlorofluoromethane precursor can lead to the formation of different carbenes and thus different cyclopropane byproducts.

  • Solution 1: Use freshly distilled styrene and a high-purity source of dichlorofluoromethane.

  • Cause 2: Incorrect Stoichiometry:

    • Cause: An insufficient amount of the carbene precursor or base relative to the styrene will naturally lead to incomplete conversion. Conversely, a vast excess of carbene can lead to reactions with the product or solvent.

    • Solution: Typically, a moderate excess (1.2-1.5 equivalents) of the carbene precursor and a larger excess of base (3-5 equivalents) are used to ensure the reaction goes to completion.

  • Cause 3: Prolonged Reaction Time at Elevated Temperature:

    • Cause: The product, this compound, can be susceptible to hydrolysis or rearrangement under prolonged exposure to strong base and heat.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the styrene has been consumed, proceed with the work-up promptly. Do not leave the reaction stirring unnecessarily overnight without confirming its stability under those conditions.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low/No Conversion Inefficient carbene generation (weak/old base).Use fresh, concentrated (50%) aqueous NaOH or KOH.
Inactive Phase-Transfer Catalyst (PTC).Use fresh, high-purity BTEAC or TBAB (1-5 mol%).
Insufficient mixing/agitation.Use a high-torque mechanical stirrer to create a fine emulsion.
Polymer/Tar Formation Poor temperature control leading to runaway reaction.Initiate at 0-5 °C and maintain a controlled temperature (e.g., 25-40 °C).
Low Yield / Byproducts Impure starting materials (styrene, CHCl₂F).Use distilled styrene and high-purity carbene precursor.
Incorrect stoichiometry.Use a 1.2-1.5 fold excess of CHCl₂F and a 3-5 fold excess of base.
Product degradation.Monitor reaction by TLC/GC and work up promptly upon completion.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Phase-Transfer Catalysis in this reaction?

A1: The reaction follows the Makosza interfacial mechanism.[8] The process can be visualized as a catalytic cycle where the catalyst facilitates the transfer of reactivity between the two phases.

  • Deprotonation at the Interface: A hydroxide ion from the aqueous phase deprotonates a molecule of dichlorofluoromethane at the boundary between the aqueous and organic layers, forming a trichloromethanide-like anion (⁻CCl₂F).

  • Ion Pair Formation & Transfer: The cation of the phase-transfer catalyst (Q⁺) pairs with the newly formed ⁻CCl₂F anion at the interface. This creates a lipophilic ion pair, [Q⁺...⁻CCl₂F], which is soluble in the organic phase.

  • Carbene Generation: Inside the bulk organic phase, the unstable ⁻CCl₂F anion eliminates a chloride ion to generate the neutral, highly electrophilic chlorofluorocarbene (:CClF).

  • Cycloaddition: The generated carbene immediately reacts with the electron-rich double bond of styrene, which is dissolved in the organic phase, to form the desired this compound.

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the eliminated chloride anion (Cl⁻) and migrates back to the interface to begin the cycle again.

makosza_mechanism PTC Mechanism for Chlorofluorocarbene Generation cluster_organic Organic Phase cluster_interface Interface OH OH⁻ (from NaOH) CHCl2F CHCl₂F OH:e->CHCl2F:w Styrene Styrene Product This compound Carbene :CClF Carbene->Product [2+1] Cycloaddition IonPair [Q⁺ ⁻CCl₂F] IonPair->Carbene α-elimination of Cl⁻ Catalyst Q⁺Cl⁻ IonPair:n->Catalyst:s Catalyst Regeneration CHCl2F->IonPair

References

Technical Support Center: Purification of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2,2-dichloro-1-fluorocyclopropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable synthetic intermediate. The unique combination of a dichlorocyclopropane ring and a fluorine atom presents specific challenges and considerations during purification.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve high purity for your downstream applications.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions and preventative measures.

Issue 1: Incomplete Removal of Starting Materials (Styrene and Chloroform)

Symptoms:

  • NMR or GC-MS analysis of the purified product shows peaks corresponding to styrene or chloroform.

  • The product has a lower than expected boiling point during distillation.

  • The isolated product is an oil when a solid is expected.

Root Causes and Solutions:

Root Cause Explanation Solution
Insufficient Reaction Time or Inefficient Carbene Generation The dichlorocyclopropanation reaction may not have gone to completion, leaving unreacted styrene. The generation of dichlorocarbene from chloroform and a base might be inefficient.Optimize Reaction Conditions: Ensure vigorous stirring and adequate reaction time. Consider adjusting the stoichiometry of the base or using a phase-transfer catalyst to improve carbene generation and reaction with styrene.[4]
Ineffective Work-up Procedure A simple aqueous work-up may not be sufficient to remove all unreacted starting materials, especially if they are entrapped in the organic phase.Thorough Work-up: After quenching the reaction, perform multiple extractions with a suitable organic solvent. Wash the combined organic layers with water, dilute acid (e.g., HCl), and brine to remove the base and any water-soluble impurities.[4]
Inadequate Solvent Removal Standard rotary evaporation might not completely remove residual chloroform, especially if co-evaporating with a higher-boiling solvent.High-Vacuum Evaporation: After initial solvent removal, place the crude product under high vacuum for an extended period to remove volatile impurities like chloroform.
Issue 2: Presence of Isomeric or Side-Products

Symptoms:

  • Multiple spots are observed on TLC analysis of the purified product.

  • NMR spectrum shows complex multiplets or unexpected signals.

  • GC-MS analysis reveals multiple peaks with similar mass-to-charge ratios.

Root Causes and Solutions:

Root Cause Explanation Solution
Formation of Stereoisomers The dichlorocyclopropanation of styrene can lead to the formation of cis and trans isomers of the product.Stereoselective Synthesis: While challenging, exploring stereoselective synthetic methods can minimize the formation of unwanted isomers.[2][3] For existing mixtures, chromatographic separation is often necessary.
Side Reactions Dichlorocarbene can react with itself or other species in the reaction mixture, leading to the formation of various byproducts.Controlled Carbene Generation: Add the chloroform and base solution slowly to the reaction mixture to maintain a low concentration of dichlorocarbene, minimizing side reactions.
Rearrangement of the Cyclopropane Ring Under certain conditions (e.g., high temperatures or presence of Lewis acids), the cyclopropane ring can undergo rearrangement.Mild Purification Conditions: Avoid excessive heat during distillation by using vacuum. Ensure all glassware is clean and free of acidic residues.
Issue 3: Low Yield After Purification

Symptoms:

  • The final isolated mass of the purified product is significantly lower than the theoretical yield.

Root Causes and Solutions:

Root Cause Explanation Solution
Product Loss During Work-up The product may have some water solubility, leading to loss in the aqueous phase during extractions. Emulsion formation can also trap the product.Optimize Extraction: Use a less polar extraction solvent and perform multiple extractions with smaller volumes. To break emulsions, add brine or filter the mixture through celite.
Decomposition During Distillation The target compound may be thermally labile and decompose at high temperatures.Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and minimize thermal decomposition.[4] A short-path distillation apparatus is recommended.
Inefficient Chromatographic Separation The product may be strongly adsorbed on the silica gel, leading to poor recovery. The chosen eluent system may not be optimal for separation.Optimize Chromatography: Use a less polar stationary phase like alumina or deactivated silica gel. Perform a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity.[4]

Workflow for Troubleshooting Purification

Caption: A logical workflow for troubleshooting common purification issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound on a laboratory scale?

For laboratory-scale purification (1-10 g), a combination of vacuum distillation and column chromatography is often the most effective approach.

  • Vacuum Distillation: This is an excellent first step to remove non-volatile impurities and some isomeric byproducts. Due to the presence of the fluorine and chlorine atoms, the compound is expected to have a relatively high boiling point, making vacuum distillation necessary to prevent thermal decomposition.

  • Column Chromatography: For achieving high purity, column chromatography on silica gel is recommended. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, will effectively separate the desired product from any remaining impurities.[4]

Q2: What are the expected physical properties of this compound that are relevant for purification?

PropertyExpected Value/CharacteristicImplication for Purification
Molecular Weight Approximately 205.05 g/mol Affects boiling point and diffusion during chromatography.
Boiling Point Expected to be >200 °C at atmospheric pressureVacuum distillation is essential to avoid decomposition.
Polarity Moderately polar due to the C-F and C-Cl bondsSoluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. This allows for flexibility in choosing extraction and chromatography solvents.
Stability The cyclopropane ring can be strained and susceptible to opening under harsh conditions.Avoid strong acids, bases, and high temperatures during purification.

Q3: How can I effectively monitor the progress of the purification?

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the separation during column chromatography. Use a suitable eluent system and visualize the spots under UV light or by staining.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the fractions collected from distillation or chromatography. It can identify and quantify the desired product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the purified product and detecting any isomeric impurities.

Q4: Are there any specific safety precautions I should take when purifying this compound?

Yes, it is crucial to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling any vapors.

  • Handling: Halogenated organic compounds should be handled with care as they can be irritants and may have other unknown toxicological properties.[5]

Purification Workflow Diagram

PurificationWorkflow crude Crude this compound workup Aqueous Work-up (Wash with H₂O, dilute acid, brine) crude->workup drying Drying (Anhydrous MgSO₄ or Na₂SO₄) workup->drying filtration Filtration drying->filtration concentration Concentration (Rotary Evaporation) filtration->concentration distillation Vacuum Distillation concentration->distillation chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) distillation->chromatography analysis Purity Analysis (TLC, GC-MS, NMR) chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: A standard workflow for the purification of the target compound.

Section 3: Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Transfer the crude product to the distillation flask. Add a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point under the applied pressure. Monitor the temperature closely to ensure a clean separation.

  • Analysis: Analyze the collected fractions for purity using TLC or GC-MS.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column.

  • Loading the Sample: Dissolve the partially purified product (from distillation) in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with a non-polar solvent. If necessary, gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final purified product.

References

Technical Support Center: Synthesis of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the synthesis of (2,2-dichloro-1-fluorocyclopropyl)benzene. Recognizing the nuances and challenges inherent in cyclopropanation reactions, this document provides in-depth, experience-driven insights in a direct question-and-answer format to address the specific hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent and industrially scalable method for synthesizing this compound is through the addition of dichlorofluorocarbene (:CClF) to styrene. This reaction is typically performed under phase-transfer catalysis (PTC) conditions.[1][2] The primary challenges are controlling the in situ generation of the highly reactive and unstable dichlorofluorocarbene and minimizing side reactions that lead to impurity formation and reduced yields.

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields can stem from several factors, often interconnected:

  • Inefficient Carbene Generation: The generation of dichlorofluorocarbene from a precursor like chloroform and a base is a critical step.[3] Incomplete deprotonation or premature degradation of the carbene can significantly lower the concentration of the reactive species available for cyclopropanation.

  • Suboptimal Phase-Transfer Catalysis: The efficiency of the phase-transfer catalyst (e.g., benzyltriethylammonium chloride - TEBA) is paramount for transporting the reacting species between the aqueous and organic phases.[1][4] Catalyst poisoning, insufficient loading, or poor choice of catalyst can hinder the reaction.

  • Side Reactions of the Carbene: Dichlorofluorocarbene can react with itself (dimerization) or degrade before it can react with styrene, especially at elevated temperatures.

  • Product Loss During Workup and Purification: The product and starting materials may have close boiling points, leading to losses during distillation.[4] Emulsion formation during aqueous workup can also trap the product.

Q3: I am observing significant amounts of an unknown byproduct in my crude NMR. What could it be?

A common byproduct is the formation of tars or polymeric material from styrene, especially if the reaction is run at high temperatures or for extended periods. Another possibility is the formation of insertion products of the carbene into solvent molecules if reactive solvents are used. Furthermore, reactions involving haloforms can sometimes lead to unexpected substitution or elimination products depending on the specific conditions.[5][6][7]

Troubleshooting Guides

Problem 1: Low or No Conversion of Styrene

You've run the reaction for the specified time, but TLC or GC analysis shows a large amount of unreacted styrene.

Initial Diagnostic Questions:
  • Did you verify the quality of your base? A concentrated solution of sodium hydroxide is typically used. Ensure it has not absorbed significant amounts of atmospheric carbon dioxide, which would neutralize it.

  • Is your phase-transfer catalyst active? Catalysts can degrade over time. If in doubt, use a fresh batch or a different, reliable catalyst.

  • Was the stirring vigorous enough? Efficient mixing is crucial in a biphasic PTC system to maximize the interfacial area where the reaction occurs.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low styrene conversion.

Detailed Protocol: Optimizing Reaction Conditions

If the basic checks do not resolve the issue, a systematic optimization of reaction parameters is necessary.

ParameterStandard RangeTroubleshooting ActionRationale
Temperature 25-50 °CIncrease in 5 °C incrementsHigher temperature can increase the rate of carbene formation and cycloaddition. However, exceeding the optimal range can lead to carbene decomposition.
Catalyst Loading 1-5 mol%Increase to 5-10 mol%Insufficient catalyst can lead to slow reaction rates. Ensure the catalyst fully dissolves in the organic phase.
Stirring Speed >500 RPMIncrease to 1000+ RPMIn a phase-transfer system, vigorous stirring is essential to create a large surface area between the aqueous and organic phases for efficient reaction.[1]
Concentration 1 M StyreneDilute or concentrate reactionHighly concentrated reactions can lead to polymerization. Very dilute reactions may be slow.
Problem 2: Formation of Multiple Products and Low Selectivity

Your crude product analysis shows the desired product along with several other significant peaks, indicating poor selectivity.

Initial Diagnostic Questions:
  • What was your reaction temperature? High temperatures can lead to the formation of byproducts through alternative reaction pathways.

  • How quickly was the base added? A rapid, uncontrolled addition of base can cause localized high temperatures and high concentrations of the carbene, favoring side reactions.

Mechanistic Insight: The Carbene Pathway

The desired reaction is the [1+2] cycloaddition of dichlorofluorocarbene to the styrene double bond.[3] However, this highly reactive intermediate can participate in several competing pathways.

Caption: Competing reaction pathways for dichlorofluorocarbene.

Troubleshooting and Optimization Steps
  • Control the Rate of Base Addition: Add the aqueous base solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low, steady-state concentration of the carbene, favoring the reaction with the abundant styrene over side reactions.

  • Lower the Reaction Temperature: Conduct the reaction at or below room temperature. While this may slow the reaction rate, it significantly improves selectivity by disfavoring high-activation-energy side reactions like carbene dimerization.

  • Ensure Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of styrene, which can lead to complex byproduct mixtures.

Problem 3: Difficult Purification and Product Isolation

You have a good conversion, but you are struggling to isolate a pure product due to emulsions during workup or co-eluting impurities during chromatography.

Troubleshooting the Workup
  • Breaking Emulsions: If a persistent emulsion forms during the aqueous wash, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.

  • Filtration: Passing the organic layer through a pad of celite or anhydrous magnesium sulfate can help remove fine particulates that may stabilize emulsions.

Purification Strategy: A Step-by-Step Guide
  • Initial Wash: After the reaction, dilute the mixture with water and a suitable organic solvent like dichloromethane. Perform several washes with water to remove the bulk of the inorganic salts and the phase-transfer catalyst. A final wash with brine will help to dry the organic layer.

  • Drying and Concentration: Dry the organic layer over a drying agent like anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Be cautious not to use excessive heat, as the product can be volatile.

  • Purification Method Selection:

    • Fractional Distillation: If the boiling points of the product and remaining styrene are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.[4]

    • Column Chromatography: For smaller scales or to remove non-volatile impurities, column chromatography on silica gel is the method of choice. A non-polar eluent system, such as hexane with a small percentage of ethyl acetate or dichloromethane, is typically effective.

References

Technical Support Center: Overcoming Challenges in the Dichlorofluorocyclopropanation of Styrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dichlorofluorocyclopropanation of styrene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring that every procedure is a self-validating system. Our goal is to empower you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating dichlorofluorocarbene for the cyclopropanation of styrene?

A1: Dichlorofluorocarbene is a reactive intermediate that can be generated through several methods. The choice of method often depends on the scale of the reaction, the sensitivity of the substrate, and the desired reaction conditions.

  • From Chloroform and a Base (Phase-Transfer Catalysis): This is a widely used method, particularly in industrial applications, due to its cost-effectiveness and relatively mild conditions. A strong aqueous base, such as sodium hydroxide, is used to deprotonate chloroform at the interface of a two-phase system (aqueous and organic). A phase-transfer catalyst (PTC), like a quaternary ammonium salt, facilitates the transfer of the hydroxide ion or the resulting trichloromethyl anion into the organic phase where it eliminates a chloride ion to form dichlorocarbene.[1][2][3] This method avoids the need for expensive and moisture-sensitive reagents.[4][5]

  • From Chloroform and an Alkoxide: In non-aqueous systems, a strong base like potassium tert-butoxide can be used to generate dichlorocarbene from chloroform. This approach is beneficial when working with substrates that are sensitive to water, but it requires strictly anhydrous conditions.[6]

  • From Thermal Decomposition of Precursors: Reagents such as phenyl(trichloromethyl)mercury or sodium trichloroacetate can be heated to generate dichlorocarbene under neutral conditions. This is advantageous for substrates that are sensitive to strong bases, though the reagents can be more expensive and toxic.[6]

Q2: How do substituents on the styrene ring affect the dichlorofluorocyclopropanation reaction?

A2: Substituents on the phenyl ring or the vinyl group of styrene can significantly influence the reaction's rate and yield.[6]

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring increase the nucleophilicity of the double bond, which generally accelerates the reaction with the electrophilic dichlorofluorocarbene. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the reactivity of the double bond, slowing the reaction down.[6]

  • Steric Effects: Bulky substituents near the double bond can sterically hinder the approach of the dichlorofluorocarbene, which can lead to a decrease in the reaction rate and overall yield.[6]

Q3: What is the role of the phase-transfer catalyst (PTC) and how do I choose the right one?

A3: In a two-phase system (typically aqueous NaOH and an organic solvent containing styrene and chloroform), the reactants are in separate phases. The phase-transfer catalyst, often a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) or a phosphonium salt, acts as a shuttle.[3] It facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase or the trichloromethylide anion from the organic phase to the aqueous interface, where the dichlorofluorocarbene is generated in close proximity to the styrene.[2] Key factors in choosing a PTC include its thermal stability and its lipophilicity, which affects its efficiency in the organic phase.[5] Phosphonium salts, for instance, often exhibit greater thermal stability than their ammonium counterparts.[5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the dichlorofluorocyclopropanation of styrene, providing a systematic approach to diagnosing and resolving them.

Problem 1: Low or No Product Yield

A low yield of the desired dichlorofluorocyclopropane is one of the most common challenges. The root cause can often be traced back to reagent quality, reaction conditions, or inefficient carbene generation.

Potential Causes & Solutions
Potential Cause Underlying Science Troubleshooting Action
Poor Reagent Quality Impurities in styrene (e.g., polymers) or chloroform can interfere with the reaction. Old or improperly stored reagents may have degraded.Use freshly distilled styrene, especially if it has been stored for a long time. Ensure chloroform is of high purity and stored properly to prevent degradation.
Inefficient Carbene Generation The generation of dichlorofluorocarbene is the rate-limiting step. Insufficient base strength or poor mixing in a PTC system can lead to low carbene concentration.For PTC systems, ensure vigorous stirring (>600 rpm) to maximize the interfacial area between the aqueous and organic phases.[1] Consider using a more concentrated base or a more efficient PTC. For anhydrous systems, ensure the base is fresh and the solvent is completely dry.
Carbene Decomposition Dichlorofluorocarbene is highly reactive and can decompose if it does not react with the alkene. This is more prevalent at higher temperatures.Optimize the reaction temperature. While some reactions require heating, excessive temperatures can accelerate carbene decomposition.[6] Start with room temperature and adjust as needed while monitoring the reaction progress.
Substrate Reactivity As mentioned in the FAQs, electron-withdrawing groups on the styrene can significantly reduce the nucleophilicity of the double bond, leading to a sluggish reaction.For less reactive substrates, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. However, be mindful of potential side reactions.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity (Styrene, Chloroform, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Stirring, Time) check_reagents->check_conditions analyze_crude Analyze Crude Product (NMR, GC-MS) check_conditions->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change PTC/Base incomplete_reaction->optimize_conditions Yes troubleshoot_side_rxns Go to Side Product Troubleshooting side_products->troubleshoot_side_rxns Yes end Improved Yield side_products->end No optimize_conditions->end

Caption: A decision-making workflow for troubleshooting low product yield.

Problem 2: Formation of Significant Side Products

The presence of multiple products indicates that side reactions are competing with the desired cyclopropanation. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Products and Their Mitigation
Side Product Formation Mechanism Mitigation Strategy
Polymeric Material (Polystyrene) Styrene can polymerize under acidic, basic, or radical conditions, which can be initiated by heat or impurities.[6]Run the reaction at the lowest effective temperature. Minimize reaction time by monitoring the reaction progress (TLC or GC) and stopping it once the starting material is consumed. Use styrene that contains a polymerization inhibitor or is freshly distilled.[6]
Ring-Opened Products The dichlorofluorocyclopropane product can be unstable under certain conditions and undergo hydrolysis, especially during aqueous workup, to form ring-opened products.[6]During workup, minimize the product's contact time with water. Ensure the reaction mixture is carefully neutralized before extraction. Promptly extract the product into an organic solvent.
Allenes Dichlorofluorocyclopropanes can undergo rearrangement to form allenes, particularly at elevated temperatures.Maintain a controlled and optimized reaction temperature. Avoid excessive heating during the reaction and purification steps.
Problem 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure dichlorofluorocyclopropane can be challenging due to the presence of unreacted starting materials, the phase-transfer catalyst, or side products.

Purification Strategies
  • Removal of Phase-Transfer Catalyst: Many quaternary ammonium salts are water-soluble. Thoroughly washing the organic layer with water during the workup can help remove a significant portion of the PTC. If the PTC is still present, column chromatography is typically effective.

  • Column Chromatography: This is the most common method for purifying the final product.

    • Stationary Phase: Silica gel is generally effective.

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane, is typically used. The optimal solvent system should be determined by TLC analysis.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, distillation under reduced pressure can be a viable purification method, especially for larger-scale reactions.

Experimental Protocols

General Protocol for Dichlorofluorocyclopropanation of Styrene using Phase-Transfer Catalysis

This protocol provides a starting point for the synthesis. Optimization may be required for substituted styrenes or different reaction scales.

  • Reagent Preparation:

    • Prepare a 50% (w/v) aqueous solution of sodium hydroxide.

    • Ensure styrene is freshly distilled if it has been stored for an extended period.

    • Use high-purity chloroform.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add styrene (1.0 eq.), chloroform (3.0 eq.), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq.).

    • Add the 50% aqueous sodium hydroxide solution (5.0 eq.).

  • Reaction Execution:

    • Stir the two-phase mixture vigorously at room temperature. The reaction is often exothermic. If necessary, use a water bath to maintain the temperature between 25-40°C.

    • Monitor the reaction progress by TLC or GC analysis of the organic layer. The reaction is typically complete within 2-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent such as dichloromethane or diethyl ether.

    • Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure dichlorofluorocyclopropane.

Reaction Mechanism Overview

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH PTC_OH [PTC]+[OH]- NaOH->PTC_OH PTC shuttles OH- CHCl3 CHCl3 Styrene Styrene Product Dichlorofluorocyclopropane CCl3- [PTC]+[CCl3]- Carbene :CCl2 CCl3-->Carbene - Cl- PTC_OHCHCl3 PTC_OHCHCl3 PTC_OHCHCl3->CCl3- Deprotonation CarbeneStyrene CarbeneStyrene CarbeneStyrene->Product Cycloaddition

Caption: Phase-transfer catalyzed dichlorofluorocarbene generation and cycloaddition.

References

Technical Support Center: Byproduct Analysis in (2,2-Dichloro-1-fluorocyclopropyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (2,2-Dichloro-1-fluorocyclopropyl)benzene. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during this critical synthesis. As a key intermediate in the development of various pharmaceutical compounds, ensuring the purity of this compound is paramount. This guide provides in-depth, experience-driven insights into the reaction mechanism, potential side reactions, and robust analytical protocols to identify and mitigate unwanted byproducts.

The synthesis of gem-dihalocyclopropanes, such as this compound, is a cornerstone of modern organic synthesis, offering a pathway to strained three-membered rings that are versatile building blocks.[1] The addition of a carbene to an alkene is a primary method for creating these structures.[1] This guide will focus on the generation of dichlorofluorocarbene and its reaction with a styrene precursor, a common route to the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Carbene Generation: The formation of the dichlorofluorocarbene is a critical step. The strength and concentration of the base used are crucial. For instance, the rate of dichlorocarbene addition is highly dependent on the concentration of sodium hydroxide (NaOH)[2]. If the base is old, has absorbed atmospheric moisture, or the concentration is too low, carbene generation will be inefficient.

    • Troubleshooting:

      • Use freshly prepared, high-purity base solutions.

      • Ensure anhydrous conditions if using a non-aqueous system.

      • Consider increasing the molar excess of the base.

  • Phase-Transfer Catalyst (PTC) Inefficiency: In biphasic systems, the efficiency of the phase-transfer catalyst is paramount. The catalyst can degrade over time or be of insufficient quantity.

    • Troubleshooting:

      • Use a fresh, high-quality phase-transfer catalyst.

      • Optimize the catalyst loading; typically 1-5 mol% is a good starting point.

  • Sub-optimal Reaction Temperature: Carbene addition reactions are often temperature-sensitive.

    • Troubleshooting:

      • Carefully control the reaction temperature. An increase in temperature generally increases the reaction rate, but can also lead to byproduct formation.[2]

  • Poor Stirring: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure efficient mixing of the aqueous and organic phases.[2]

    • Troubleshooting:

      • Use a high-speed overhead stirrer or a magnetic stir bar that provides vigorous agitation.

Q2: I am observing a significant amount of an unknown byproduct in my GC-MS analysis. What could it be?

A2: The presence of unexpected peaks in your GC-MS analysis often points to side reactions. Here are some common culprits:

  • Ring-Opened Products: Halogenated cyclopropanes can undergo ring-opening reactions, especially in the presence of base or upon heating.[3] This can lead to the formation of various acyclic chlorinated and fluorinated species.

    • Identification: Look for mass fragments corresponding to the loss of HCl or HF from the parent ion in your mass spectrum.

  • Styrene Dimerization/Polymerization: If the reaction temperature is too high or if radical initiators are present, the starting styrene derivative can polymerize.

    • Identification: This typically results in a broad, unresolved hump in the GC chromatogram at higher retention times.

  • Products of Carbene Insertion: Carbenes can insert into C-H bonds, although this is generally less favorable than addition to a double bond.

    • Identification: Look for isomers of the desired product with the cyclopropane ring at a different position on the benzene ring.

  • Solvent-Related Byproducts: If using a solvent that can react with the carbene or the strong base, you may see byproducts derived from the solvent.

Q3: How can I confirm the structure of my desired product and differentiate it from byproducts using NMR?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[4][5]

  • ¹H NMR: For this compound, you would expect to see characteristic signals for the aromatic protons and the protons on the cyclopropane ring. The coupling patterns and chemical shifts of the cyclopropyl protons will be particularly informative. The proton attached to the same carbon as the phenyl group will be a doublet of doublets due to coupling with the two geminal protons and the fluorine atom.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the cyclopropane ring. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.

  • ¹⁹F NMR: This is a crucial experiment for fluorine-containing compounds. You should observe a single resonance for the fluorine atom in the desired product, and its chemical shift and coupling to nearby protons will confirm the structure.

By comparing the obtained spectra with literature values or predicted spectra, you can confidently identify your product and any impurities.[4]

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Profiling

This protocol outlines a general method for the analysis of the reaction mixture to identify and quantify byproducts.

1. Sample Preparation: a. Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). b. Add an internal standard (e.g., dodecane) of a known concentration. c. Wash the organic layer with water to remove any inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate. e. Dilute the sample to an appropriate concentration for GC-MS analysis.

2. GC-MS Parameters:

  • Injector: 250 °C
  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
  • Oven Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Detector:
  • Ion Source Temperature: 230 °C.[6]
  • Ionization Energy: 70 eV.[6]
  • Mass Range: m/z 40-550.

3. Data Analysis: a. Identify the peaks corresponding to the starting material, product, and any byproducts by comparing their mass spectra with a library (e.g., NIST).[6] b. Quantify the relative amounts of each component by integrating the peak areas and using the internal standard for calibration.

Reaction Pathway and Byproduct Formation

The synthesis of this compound typically proceeds via the addition of dichlorofluorocarbene to a styrene precursor. The carbene is generated in situ from a suitable precursor, such as sodium dichlorofluoroacetate or by the α-elimination of a haloform.

Visualizing the Reaction

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Styrene Styrene Derivative Target_Product This compound Styrene->Target_Product [2+1] Cycloaddition Byproduct_2 Polymerization Products Styrene->Byproduct_2 Heat/Initiators Carbene_Precursor CHFCl₂ + Base Carbene :CFCl Carbene_Precursor->Carbene α-elimination Carbene->Target_Product Byproduct_1 Ring-Opened Products Target_Product->Byproduct_1 Base/Heat

Caption: Reaction scheme for this compound synthesis and potential byproduct pathways.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from byproduct analysis under different reaction conditions. This data is for illustrative purposes to demonstrate how reaction parameters can influence product distribution.

ConditionTemperature (°C)Base Concentration (M)PTC (mol%)Target Product (%)Ring-Opened Byproducts (%)Polymerization (%)
A 2510285510
B 50102701515
C 255260535 (unreacted starting material)
D 25100.555540 (unreacted starting material)

Analysis of Data:

  • Condition B vs. A: Increasing the temperature leads to a higher proportion of ring-opened byproducts and polymerization.

  • Condition C vs. A: Lowering the base concentration results in a lower conversion of the starting material.

  • Condition D vs. A: Reducing the amount of phase-transfer catalyst significantly decreases the reaction efficiency.

References

Stability issues of (2,2-Dichloro-1-fluorocyclopropyl)benzene under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2,2-Dichloro-1-fluorocyclopropyl)benzene. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique moiety into their synthetic workflows. The gem-dihalofluorocyclopropyl group is a powerful tool for modulating molecular properties, often enhancing metabolic stability and serving as a bioisostere for other chemical groups.[1][2] However, its inherent ring strain, combined with the complex electronic effects of three halogen substituents, presents specific stability challenges, particularly under acidic conditions.[3][4]

This guide provides in-depth, field-proven insights into the potential stability issues you may encounter. It is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions to preserve the integrity of your molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the stability and reactivity of the this compound moiety.

Q1: What is the general stability profile of this compound?

A1: The this compound moiety is generally a stable functional group under neutral and basic conditions, which is a key reason for its use in drug discovery.[5] However, like all strained ring systems, its stability is not absolute. It is most vulnerable to degradation under acidic conditions, where acid-catalyzed ring-opening can occur.[5] The stability is highly dependent on the specific acid used, its concentration, the reaction temperature, and the solvent system.

Q2: Why is the cyclopropane ring susceptible to opening under acidic conditions?

A2: The susceptibility stems from two primary factors:

  • Inherent Ring Strain: Cyclopropane rings have significant angle strain due to their 60° C-C-C bond angles. This strain makes the ring's sigma bonds higher in energy and more reactive than those in acyclic alkanes.

  • Acid Catalysis: In the presence of a Brønsted or Lewis acid, one of the cyclopropane's C-C bonds can be protonated or coordinate to the acid.[6][7] This polarization weakens the bond and turns the cyclopropyl ring into a good electrophile, making it highly susceptible to nucleophilic attack and subsequent ring-opening.[8] The presence of electron-withdrawing halogens further influences the ring's electronic properties and reactivity.[3]

Q3: If the ring opens, what are the likely degradation products?

A3: Under acidic conditions in the presence of a nucleophile (e.g., water from an aqueous workup, an alcohol solvent), the ring will likely open to form a 1,3-disubstituted propane derivative.[5] For example, acid-catalyzed hydrolysis would likely attack the carbon bearing the phenyl group (due to benzylic stabilization of a potential cationic intermediate), leading to the formation of a 1,3-dihalo-2-fluoro-1-phenylpropan-1-ol type structure. The exact regiochemistry will depend on the specific reaction mechanism and conditions.

Q4: How does the stability of this compound compare to its non-fluorinated or gem-difluorinated analogs?

A4: The electronic effects of fluorine are complex. While fluorine is strongly electron-withdrawing, which can destabilize the ring, geminal fluorine atoms can also provide stabilization through anomeric-like hyperconjugative interactions (nF → σ*CF).[4][9]

  • vs. (2,2-Dichlorocyclopropyl)benzene: The addition of the highly electronegative fluorine atom at the C1 position likely increases the ring's susceptibility to acid-catalyzed opening compared to its non-fluorinated counterpart by further polarizing the C-C bonds.

  • vs. (2,2-Difluoro-1-phenylcyclopropyl) moiety: Gem-difluorocyclopropanes are known to be reactive and can undergo ring-opening catalyzed by Lewis acids.[7] The stability of the title compound relative to a gem-difluoro analog is not straightforward. While gem-difluoro groups have unique stabilizing effects, the combination of two chlorine atoms and one fluorine atom creates a highly polarized and potentially more reactive system. Empirical testing is crucial.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides solutions to specific problems you may encounter during synthesis, workup, or purification.

Issue 1: Low reaction yield and multiple byproducts observed when using strong protic acids (e.g., TFA, HCl, H₂SO₄).
  • Plausible Cause: You are likely observing acid-catalyzed decomposition of the cyclopropyl ring. Strong acids readily protonate the ring, initiating a rapid ring-opening cascade that competes with your desired reaction.

  • Troubleshooting & Mitigation Strategy:

    • Switch to a Milder Acid: If your reaction requires an acid catalyst (e.g., for deprotection of a Boc group), substitute the strong acid with a weaker one. Pyridinium p-toluenesulfonate (PPTS) or acetic acid are excellent alternatives that often provide the necessary acidity without causing significant degradation.[5]

    • Reduce Reaction Temperature: Ring-opening pathways typically have a higher activation energy than many desired transformations.[5] Running your reaction at a lower temperature (e.g., 0 °C or -20 °C) can dramatically slow the rate of decomposition while still allowing your primary reaction to proceed, albeit more slowly.

    • Strictly Control Stoichiometry: Use only the minimum catalytic amount of acid required. An excess of acid will only increase the rate of byproduct formation.

    • Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to minimize the product's exposure time to the acidic environment.

Issue 2: Significant product loss during acidic aqueous workup.
  • Plausible Cause: Even brief contact with an acidic aqueous phase (e.g., a 1M HCl wash) can cause rapid decomposition at the interface between the organic and aqueous layers.

  • Troubleshooting & Mitigation Strategy:

    • Use Buffered or Neutral Washes: Replace acidic washes with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) to remove acidic residues. Follow with a brine wash to remove excess water.

    • Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at a low temperature (e.g., in an ice bath). Do not let the layers sit in the separatory funnel for extended periods.

    • Alternative Workup: Consider a non-aqueous workup. For example, quench the reaction with a base (like triethylamine), filter any salts, and concentrate the organic solution directly before moving to chromatography.

Issue 3: Compound degradation observed during purification by silica gel chromatography.
  • Plausible Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface. These acidic sites can act as a solid-phase catalyst for the ring-opening of your sensitive compound as it passes through the column.

  • Troubleshooting & Mitigation Strategy:

    • Neutralize the Silica Gel: Prepare a slurry of silica gel in your desired eluent and add 1-2% (v/v) of a neutralizing base, such as triethylamine or ammonia solution. Mix thoroughly and pack the column with this neutralized slurry. This will pacify the acidic sites.

    • Use an Alternative Stationary Phase:

      • Alumina (basic or neutral): Alumina is a good alternative for acid-sensitive compounds. Choose the appropriate grade (basic or neutral) based on the overall properties of your molecule.

      • Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water is an excellent, non-acidic purification method.

Part 3: Key Experimental Protocols & Data

Protocol 1: Rapid Stability Assessment via LC-MS Monitoring

This protocol provides a self-validating system to quickly determine the stability of your compound under specific acidic conditions before committing to a large-scale reaction.

Objective: To quantify the rate of degradation of this compound derivative in the presence of a specific acid.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of your compound in a suitable aprotic solvent (e.g., acetonitrile or THF).

  • Set up Test Conditions: In separate autosampler vials, add 100 µL of your stock solution. To each vial, add the acid you wish to test (e.g., TFA, HCl in Dioxane, Acetic Acid) at the same concentration and stoichiometry you plan to use in your reaction. Create a control vial with no acid.

  • Incubate: Place the vials in the LC-MS autosampler tray set to the intended reaction temperature (e.g., 25 °C).

  • Automated Analysis: Program the LC-MS to inject a sample from each vial at set time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Data Analysis: Integrate the peak area of your starting material at each time point. Plot the percentage of remaining starting material versus time. A rapid decrease indicates instability under those conditions.

Table 1: Qualitative Stability Guide for this compound under Various Conditions

This table summarizes generally observed stability trends based on reports for related fluorocyclopropane derivatives.[5] Note: Empirical verification using the protocol above is strongly recommended.

Condition CategoryReagent/ConditionTemperatureExpected StabilityRationale & Comments
Strongly Acidic TFA, HCl (≥1M), H₂SO₄Room Temp.Low Strong protonation leads to rapid ring-opening. Avoid if possible.
Moderately Acidic Acetic Acid, Formic AcidRoom Temp.Moderate Slower decomposition. Stability is time and concentration-dependent.
Mildly Acidic PPTS, NH₄Cl (aq)Room Temp. to 50°CHigh Generally stable for typical reaction times. Often used for deprotection of other acid-labile groups.[5]
Lewis Acidic BF₃•OEt₂, AlCl₃0°C to Room Temp.Low to Moderate Lewis acids can coordinate and activate the ring, leading to decomposition.[7]
Chromatography Standard Silica GelN/ALow to Moderate Surface acidity can cause degradation. Neutralization is recommended.
Neutral/Basic pH 7.4 Buffer, K₂CO₃Room Temp. to 50°CVery High The cyclopropyl ring is generally robust under neutral and basic conditions.[5]

Part 4: Mechanistic Insights & Workflow Visualization

Understanding the "why" is critical for effective troubleshooting. The following diagrams illustrate the key degradation mechanism and a logical workflow for addressing stability issues.

Mechanism: Acid-Catalyzed Ring Opening

The diagram below illustrates a plausible mechanism for the acid-catalyzed hydrolytic ring-opening of this compound.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation SM Starting Material (Cyclopropane Ring) Protonated Protonated Intermediate (Weakened C-C Bond) SM->Protonated Fast, Reversible H_plus H+ Opened_TS Ring-Opened Cationic Intermediate Protonated->Opened_TS Slow, Rate-Determining Nucleophile H₂O (Nucleophile) Final_Product Final Product (1,3-Disubstituted Propane) Opened_TS->Final_Product Fast

Caption: Proposed mechanism of acid-catalyzed hydrolytic ring-opening.

Workflow: Troubleshooting Stability Issues

This workflow provides a logical decision tree for diagnosing and solving stability problems during your experiment.

G Start Problem: Low Yield or Unexpected Byproducts Check_Step At which step is the problem occurring? Start->Check_Step Reaction During Acidic Reaction Check_Step->Reaction Reaction Workup During Aqueous Workup Check_Step->Workup Workup Purification During Silica Gel Chromatography Check_Step->Purification Purification Solve_Reaction Action: 1. Lower Temperature 2. Use Milder Acid (e.g., PPTS) 3. Monitor reaction closely Reaction->Solve_Reaction Solve_Workup Action: 1. Use neutral/basic wash (NaHCO₃) 2. Minimize contact time 3. Perform workup at 0°C Workup->Solve_Workup Solve_Purification Action: 1. Neutralize silica with Et₃N 2. Use neutral Alumina 3. Use Reverse-Phase (C18) Purification->Solve_Purification End Problem Resolved Solve_Reaction->End Solve_Workup->End Solve_Purification->End

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Stereoselective Fluorocyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of fluorocyclopropanes. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of introducing stereodefined fluorocyclopropane motifs into their target molecules. Fluorinated cyclopropanes are of significant interest due to the unique conformational constraints of the cyclopropyl ring combined with the beneficial electronic properties of fluorine, which can enhance metabolic stability, binding affinity, and cell permeability.

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during synthesis, with a focus on controlling diastereoselectivity and enantioselectivity.

Troubleshooting Guide: Common Issues in Stereoselective Fluorocyclopropanation

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Diastereoselectivity or Enantioselectivity

Question: My fluorocyclopropanation reaction is yielding a mixture of stereoisomers with low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). What are the likely causes and how can I improve the stereochemical outcome?

Answer: Poor stereoselectivity is a frequent challenge and can originate from several factors related to the catalyst, reagents, or reaction conditions. The key is to identify the dominant factor in your specific system.

Potential Causes & Solutions:

  • Ineffective Chiral Catalyst or Ligand: The choice of the chiral catalyst or ligand is paramount for achieving high stereoselectivity.[1]

    • Expert Insight: The catalyst's steric and electronic properties must be well-matched to the substrate. For instance, in rhodium-catalyzed cyclopropanations with diazo compounds, bulky ligands can create a chiral pocket that effectively shields one face of the carbene, directing the cyclopropanation to a specific face of the alkene.[2] Similarly, for Simmons-Smith type reactions of fluoroallylic alcohols, chiral dioxaborolane ligands have proven highly effective in achieving excellent enantioselectivity by coordinating to both the zinc carbenoid and the allylic alcohol.[2][3]

    • Troubleshooting Steps:

      • Screen a Variety of Chiral Ligands: If using a metal catalyst, screen a panel of ligands with different steric bulk and electronic properties. For example, compare the performance of different chiral N-heterocyclic carbenes (NHCs), phosphines, or box-type ligands.

      • Optimize Catalyst Loading: Ensure the catalyst loading is optimal. Insufficient catalyst can lead to a more prominent background (uncatalyzed) reaction, which is typically non-selective.

      • Consider Biocatalysis: For certain transformations, particularly with gem-difluoroalkenes, chemocatalytic methods may be challenging. Engineered myoglobin-based catalysts have demonstrated exceptional diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.) for such substrates.[4]

  • Incorrect Substrate Geometry: In stereospecific reactions, the geometry (E/Z) of the starting alkene directly dictates the relative stereochemistry of the cyclopropane product.[1]

    • Expert Insight: For example, in many metal-catalyzed cyclopropanations, the reaction proceeds with retention of the alkene geometry. Therefore, starting with a pure E- or Z-alkene is crucial for obtaining a single diastereomer.

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Confirm the stereochemical purity of your starting fluoroalkene using techniques like NMR (e.g., NOE experiments) or GC.

      • Purify the Alkene: If your starting material is a mixture of isomers, purify it before the cyclopropanation step.

  • Unfavorable Reaction Conditions: Temperature, solvent, and concentration can all influence the transition state energies of competing diastereomeric pathways.

    • Expert Insight: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. The choice of solvent can also play a critical role; sometimes, less coordinating solvents are preferred to allow for a tighter association between the substrate and the chiral catalyst.[5]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Run the reaction at a lower temperature. While this may decrease the reaction rate, it can significantly improve selectivity.

      • Screen Solvents: Evaluate a range of solvents with varying polarities and coordinating abilities.

      • Adjust Reagent Addition Rate: In reactions involving highly reactive intermediates like carbenes, slow addition of the carbene precursor via a syringe pump can maintain a low steady-state concentration, minimizing side reactions and potentially improving selectivity.[1]

Issue 2: Poor Yield of the Desired Stereoisomer

Question: While I have acceptable stereoselectivity, the overall yield of my fluorocyclopropanation reaction is low. What are the common reasons for low yield, and how can I address them?

Answer: Low yields can be attributed to several factors, including reagent instability, catalyst deactivation, or competing side reactions.

Potential Causes & Solutions:

  • Reagent Instability or Degradation: Many reagents used in cyclopropanation are sensitive to air, moisture, or light.

    • Expert Insight: For instance, in Simmons-Smith reactions, the zinc carbenoid is moisture-sensitive and should be generated in situ under strictly anhydrous conditions.[6] Diazo compounds, often used as carbene precursors, can be hazardous and should be handled with care.[7]

    • Troubleshooting Steps:

      • Use Fresh Reagents: Ensure that reagents like diiodomethane and diethylzinc are fresh and handled under an inert atmosphere (e.g., argon or nitrogen).[6]

      • Prepare Reagents in situ: When possible, generate reactive intermediates like zinc carbenoids immediately before use.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvent.

    • Expert Insight: Trace amounts of water, oxygen, or other nucleophilic impurities can deactivate Lewis acidic metal catalysts.

    • Troubleshooting Steps:

      • Purify Starting Materials and Solvents: Ensure all starting materials and solvents are rigorously purified and dried.

      • Increase Catalyst Loading: In some cases, a slight increase in catalyst loading can compensate for minor deactivation.

  • Low Reactivity of the Fluoroalkene: The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the alkene's double bond, making it less reactive towards electrophilic cyclopropanating agents.[1][6]

    • Expert Insight: This reduced reactivity is a common hurdle in the synthesis of fluorocyclopropanes.

    • Troubleshooting Steps:

      • Choice of Catalyst: Select a more reactive catalyst system. For diazo-based cyclopropanations, rhodium(II) and copper(II) complexes are common choices.[1]

      • Modify the Substrate: If possible, introducing an electron-donating group elsewhere in the molecule can enhance the alkene's reactivity.

  • Side Product Formation: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

    • Expert Insight: Depending on the substrate and reaction conditions, side reactions such as rearrangements or eliminations can occur.[6]

    • Troubleshooting Steps:

      • Control Reaction Temperature: Carefully control the reaction temperature to favor the desired cyclopropanation pathway.

      • Optimize Stoichiometry: Ensure the stoichiometry of the reagents is optimized to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for accessing chiral fluorocyclopropanes?

A1: The primary strategies involve the asymmetric cyclopropanation of fluoroalkenes or the cyclopropanation of alkenes using a fluorinated carbene source.[3] Key methods include:

  • Transition Metal Catalysis: Rhodium and copper catalysts are frequently used with diazo compounds to generate metal carbenes for cyclopropanation.[1][2]

  • Simmons-Smith Reaction and Modifications: This classic reaction, particularly with modifications like the use of a chiral dioxaborolane ligand with zinc carbenoids, is effective for the enantioselective cyclopropanation of fluoro-substituted allylic alcohols.[2][3]

  • Michael Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular ring closure.[7][8]

  • Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, offer a powerful and highly stereoselective route to fluorocyclopropanes.[4]

Q2: How does the position of the fluorine atom on the alkene affect the cyclopropanation reaction?

A2: The position of the fluorine atom can influence the reactivity of the alkene. For example, in the cyclopropanation of fluoroallylic alcohols, the reactivity can differ depending on whether the fluorine is at the 2- or 3-position.[3] This is due to the electronic effects of the fluorine atom on the double bond.

Q3: Can the stereochemistry of the starting fluoroalkene be controlled?

A3: Yes, the stereochemistry (E/Z) of the starting fluoroalkene can often be controlled through various synthetic methods. This is crucial for stereospecific cyclopropanation reactions where the alkene geometry is retained in the product.[1]

Q4: Are fluorocyclopropanes stable under typical reaction conditions?

A4: Fluorocyclopropanes are generally stable, but their stability can be influenced by the substitution pattern and the reaction conditions. The cyclopropane ring can be susceptible to acid-catalyzed ring-opening, especially with strong acids or at elevated temperatures.[9] They are generally more stable under basic conditions.[9] The trans isomer is often thermodynamically more stable than the cis isomer due to reduced steric strain.[9]

Q5: What analytical techniques are best for determining the stereochemistry of fluorocyclopropanes?

A5: The stereochemistry of fluorocyclopropanes is typically determined using a combination of techniques:

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are essential. NOE experiments can help determine the relative stereochemistry (cis/trans).

  • Chiral HPLC or GC: These techniques are used to determine the enantiomeric excess (e.e.) by separating the enantiomers on a chiral stationary phase.

  • X-ray Crystallography: If a suitable crystal can be obtained, this method provides unambiguous determination of the absolute and relative stereochemistry.

Data & Protocols

Comparative Performance of Catalytic Systems

The choice of catalyst is critical for achieving high stereoselectivity. Below is a table summarizing the performance of different catalytic systems in representative fluorocyclopropanation reactions.

Catalyst SystemCatalystSubstrateFluorinated Carbene SourceYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e., %)Reference
BiocatalystEngineered Myoglobinp-chlorostyrene2-diazo-1,1,1-trifluoroethane82>99:1 (trans:cis)99.9 (1S,2S)[10]
Rhodium CatalystRh₂(S-NTTL)₄Styrene1-mesyl-4-phenyl-1,2,3-triazole95>20:1 (trans:cis)96 (1R,2R)[10]
Zinc CarbenoidChiral Dioxaborolane Ligand(Z)-2-fluoroallylic alcoholDiiodomethane/DiethylzincHighN/A>90[3]

Note: Reaction conditions, substrates, and fluorinating agents vary between studies, so this table is for illustrative purposes.

Experimental Protocol: Enantioselective Cyclopropanation of a Fluoro-substituted Allylic Alcohol

This protocol is adapted from the work of Charette and coworkers for the enantioselective cyclopropanation using a zinc carbenoid with a chiral dioxaborolane ligand.[3][6]

Materials:

  • Fluoro-substituted allylic alcohol

  • Chiral dioxaborolane ligand

  • Diiodomethane (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the fluoro-substituted allylic alcohol (1.0 equiv) and the chiral dioxaborolane ligand (1.1 equiv) in anhydrous CH₂Cl₂.

  • In a separate flame-dried flask, prepare the zinc carbenoid. To a stirred solution of freshly distilled diiodomethane (4.4 equiv) in anhydrous CH₂Cl₂ at 0 °C, add diethylzinc (2.2 equiv) dropwise. A white precipitate will form. Stir the mixture for 10 minutes at 0 °C.

  • Add the solution of the substrate and ligand dropwise to the pre-formed zinc carbenoid mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 16 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with CH₂Cl₂ and separate the organic and aqueous layers.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagrams

Troubleshooting Workflow for Low Stereoselectivity

troubleshooting_stereoselectivity start Low Diastereoselectivity (d.r.) or Enantioselectivity (e.e.) catalyst Issue: Ineffective Chiral Catalyst/Ligand start->catalyst substrate Issue: Incorrect Substrate Geometry (E/Z) start->substrate conditions Issue: Unfavorable Reaction Conditions start->conditions sol_catalyst Solution: 1. Screen diverse chiral ligands. 2. Optimize catalyst loading. 3. Consider biocatalysis. catalyst->sol_catalyst sol_substrate Solution: 1. Verify stereochemical purity (NMR, GC). 2. Purify starting alkene. substrate->sol_substrate sol_conditions Solution: 1. Lower reaction temperature. 2. Screen different solvents. 3. Use slow addition of reagents. conditions->sol_conditions

Caption: A flowchart for troubleshooting poor stereoselectivity.

General Mechanism of Metal-Catalyzed Cyclopropanation

mechanism cluster_0 Catalytic Cycle MLn [M]-L* (Catalyst) Carbene [M]=CHR' (Metal Carbene) Diazo N₂=CHR' (Diazo Cmpd) Diazo->Carbene -N₂ Product Fluorocyclopropane Carbene->Product + Alkene Alkene R-CH=CH-R (Alkene) Product->MLn N2 N₂

Caption: A simplified catalytic cycle for cyclopropanation.

References

Technical Support Center: Purification of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2,2-Dichloro-1-fluorocyclopropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction: The Synthetic Landscape and Impurity Profile

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the [2+1] cycloaddition of dichlorofluorocarbene (:CClF) to styrene. The generation of this reactive carbene intermediate is often the source of various impurities. A common method for generating dichlorofluorocarbene is the dehydrohalogenation of a suitable precursor, such as dichlorofluoromethane or sodium dichlorofluoroacetate, using a strong base.

Understanding the synthetic route is paramount to anticipating and addressing purification challenges. The following sections will delve into specific issues you may encounter, offering logical, step-by-step solutions grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final product is a yellowish to brown oil, not the expected colorless liquid. What are the likely colored impurities and how can I remove them?

Answer:

A yellowish to brown coloration in your crude this compound product often indicates the presence of polymeric or oligomeric byproducts.

Causality:

  • Styrene Polymerization: Under the basic reaction conditions used for carbene generation, unreacted styrene can undergo base-catalyzed polymerization or oligomerization.[1][2] These higher molecular weight species are often colored and non-volatile, leading to discoloration of the product.

  • Side Reactions of the Carbene: Dichlorofluorocarbene is highly reactive and can undergo self-decomposition or react with other species in the reaction mixture to form complex, colored tars.

Troubleshooting Protocol:

  • Initial Work-up:

    • After the reaction, quench the mixture by adding cold water.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to neutralize any remaining base, and finally with brine.[3] This will remove most inorganic salts and the phase-transfer catalyst if one was used.

  • Removal of Polymeric Impurities:

    • Column Chromatography: This is the most effective method for removing polymeric impurities.

      • Stationary Phase: Silica gel is a standard choice.

      • Eluent: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity if necessary. The desired product is relatively non-polar and should elute before the more polar polymeric materials.

    • Activated Carbon Treatment:

      • Dissolve the crude product in a minimal amount of a non-polar solvent.

      • Add a small amount of activated carbon and stir for 15-30 minutes at room temperature.

      • Filter the mixture through a pad of Celite® to remove the carbon. This can effectively adsorb many colored impurities.

  • Final Purification:

    • Vacuum Distillation: After removing the bulk of the colored impurities, vacuum distillation can yield the pure, colorless product. (2,2-Dichlorocyclopropyl)benzene, a related compound, has a boiling point of approximately 95-100°C under high vacuum.[4] The boiling point of the fluorinated analogue will be in a similar range.

Visualizing the Purification Workflow:

PurificationWorkflow Crude_Product Crude Product (Yellowish Oil) Workup Aqueous Work-up (Water, Acid, Brine Wash) Crude_Product->Workup Initial Cleanup Chromatography Column Chromatography (Silica Gel, Hexane) Workup->Chromatography Remove Polymers Distillation Vacuum Distillation Chromatography->Distillation Final Purification Pure_Product Pure Product (Colorless Liquid) Distillation->Pure_Product

Caption: General purification workflow for this compound.

FAQ 2: My NMR spectrum shows signals that I cannot attribute to the desired product. What are the common side-products I should be looking for?

Answer:

Unidentified signals in your NMR spectrum likely correspond to unreacted starting materials or specific byproducts from the carbene generation and reaction.

Common Impurities and Their Spectroscopic Signatures:

ImpurityLikely ¹H NMR SignalsKey ¹³C NMR Signals
Unreacted Styrene Multiplets in the aromatic region (~7.2-7.4 ppm), a doublet of doublets for the vinyl proton alpha to the phenyl group (~6.7 ppm), and two doublets for the terminal vinyl protons (~5.2 and 5.7 ppm).Signals in the aromatic region (~126-137 ppm) and two signals in the vinyl region (~113 and 137 ppm).
Dichlorofluoromethane (precursor) A triplet in the proton-coupled spectrum.A triplet in the carbon spectrum due to C-F coupling.
Insertion Products The highly reactive dichlorofluorocarbene can insert into C-H bonds, leading to a complex mixture of isomers with signals in the aliphatic and aromatic regions.
Hydrolysis Products If water is present during the reaction or work-up, the dichlorofluorocyclopropane ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opened products.[5] This would result in the appearance of aldehydic or carboxylic acid protons and carbonyl carbons.

Troubleshooting Protocol:

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure the correct stoichiometry of the carbene precursor to styrene. An excess of styrene will remain as an impurity, while a large excess of the carbene can lead to more side products.

    • Temperature Control: The generation of dichlorofluorocarbene is often exothermic. Maintain the recommended reaction temperature to minimize side reactions.

  • Purification Strategies:

    • Fractional Vacuum Distillation: If the boiling points of the impurities are sufficiently different from the product, fractional distillation under reduced pressure can be effective.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used to separate closely related impurities.[6]

Visualizing Impurity Formation:

ImpurityFormation cluster_reactants Reactants cluster_products Products & Impurities Styrene Styrene Target_Product This compound Styrene->Target_Product Unreacted_Styrene Unreacted Styrene Styrene->Unreacted_Styrene Carbene_Precursor Dichlorofluorocarbene Precursor Carbene_Precursor->Target_Product Insertion_Products C-H Insertion Products Carbene_Precursor->Insertion_Products Hydrolysis_Products Hydrolysis Products Target_Product->Hydrolysis_Products Presence of H₂O Poly_Styrene Polystyrene/ Oligomers Unreacted_Styrene->Poly_Styrene Base-catalyzed

Caption: Potential impurity formation pathways.

FAQ 3: My reaction yield is consistently low. What are the critical parameters I should investigate?

Answer:

Low yields in dichlorofluorocyclopropanation reactions can often be traced back to inefficient carbene generation or competing side reactions.

Key Factors Affecting Yield:

  • Purity of Reagents: Ensure that your styrene is free of inhibitors and that your carbene precursor and solvents are of high purity and anhydrous (if required by the specific protocol).

  • Efficiency of Carbene Generation: The choice of base and phase-transfer catalyst (if applicable) is crucial. A strong base is required for efficient dehydrohalogenation. The phase-transfer catalyst facilitates the transport of the base into the organic phase where the carbene is generated.

  • Reaction Temperature: The stability of dichlorofluorocarbene is temperature-dependent. If the temperature is too high, the carbene may decompose before it can react with styrene. Conversely, a temperature that is too low may result in a sluggish reaction.

  • Vigorous Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which is critical for the phase-transfer catalysis to be effective.

Troubleshooting Protocol:

  • Reagent and Solvent Quality Check:

    • Purify styrene by passing it through a short column of alumina to remove any polymerization inhibitors.

    • Use freshly distilled and dried solvents.

  • Optimization of Reaction Parameters:

    • Base Concentration: Experiment with the concentration of the aqueous base. A 50% (w/w) solution of sodium hydroxide is often effective.[3]

    • Phase-Transfer Catalyst: Screen different phase-transfer catalysts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride) and optimize their loading.

    • Temperature Profile: Conduct small-scale experiments at different temperatures to find the optimal balance between reaction rate and carbene stability.

  • Reaction Monitoring:

    • Use analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Summary of Key Purification Parameters

ParameterRecommendationRationale
Initial Work-up Aqueous wash with water, dilute acid, and brine.Removes inorganic byproducts, unreacted base, and the phase-transfer catalyst.
Decolorization Column chromatography (silica gel) or activated carbon treatment.Effectively removes colored polymeric and oligomeric impurities.
Final Purification Vacuum distillation.Separates the desired product from non-volatile impurities and provides a high-purity, colorless liquid.
Purity Analysis ¹H NMR, ¹³C NMR, GC-MS.Confirms the structure and assesses the purity of the final product.

References

Alternative reagents for the synthesis of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (2,2-Dichloro-1-fluorocyclopropyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of fluorinated cyclopropane derivatives. Here, we delve into alternative reagents, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental work. Our focus is on providing practical, experience-driven advice to help you navigate the complexities of mixed-halogenated cyclopropanation reactions.

Part 1: Alternative Reagents and Methodologies

The classical approach to dichlorocyclopropanation often involves the use of chloroform (CHCl₃) and a strong base, typically under phase-transfer catalysis (PTC) conditions. However, for the synthesis of this compound, a different precursor is required to introduce the fluorine atom. The primary alternative reagent for this transformation is dichlorofluoromethane (CHCl₂F) .

Question: What are the primary methods for generating the necessary carbene for the synthesis of this compound?

Answer: The synthesis of this compound is achieved by the addition of a fluorodichloromethyl carbenoid or a related species to styrene. The two main approaches are:

  • Phase-Transfer Catalysis (PTC) with Dichlorofluoromethane: This is the most direct and commonly employed method. Dichlorofluoromethane (CHCl₂F) serves as the precursor to the reactive intermediate. Under biphasic conditions with a strong aqueous base (e.g., 50% NaOH) and a phase-transfer catalyst (e.g., a quaternary ammonium salt), the fluorodichloromethanide anion ([:CCl₂F]⁻) is generated at the interface of the aqueous and organic layers. This anion then eliminates a chloride ion to form the fluorochlorocarbene (:CFCl), which subsequently adds to the styrene double bond.

  • Organometallic Approaches: While less common for this specific transformation, organometallic reagents can also be used to generate carbenoids. For instance, the reaction of a suitable organolithium reagent with a dihalofluoromethane at low temperatures could, in principle, generate a lithium carbenoid that would then react with styrene. However, these methods are often more sensitive to reaction conditions and functional groups.

Due to its operational simplicity, scalability, and cost-effectiveness, the phase-transfer catalysis approach with dichlorofluoromethane is the focus of this guide.

Part 2: Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: I am attempting the synthesis of this compound using dichlorofluoromethane and a phase-transfer catalyst, but I am observing very low conversion of styrene. What are the likely causes?

Answer: Low conversion in this reaction can be attributed to several factors, often related to the generation and stability of the fluorodichloromethanide anion and the subsequent carbene.

  • Inefficient Generation of the Anion:

    • Base Concentration: The concentration of the aqueous sodium hydroxide solution is critical. A 50% (w/w) solution is typically effective. Lower concentrations may not be sufficient to deprotonate the dichlorofluoromethane efficiently.

    • Phase-Transfer Catalyst: The choice and concentration of the phase-transfer catalyst are paramount. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are commonly used. Ensure the catalyst is not degraded and is used in an appropriate molar ratio (typically 1-5 mol% relative to the alkene).

    • Agitation: Vigorous stirring is essential in phase-transfer catalysis to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of hydroxide ions and the generation of the reactive intermediate.[1][2]

  • Decomposition of the Reactive Intermediate:

    • Temperature Control: The fluorodichloromethanide anion is thermally unstable. The reaction should be maintained at a controlled temperature, typically between 0 and 25 °C. Higher temperatures can lead to rapid decomposition of the anion and carbene before it can react with the styrene.

    • Slow Addition of Reagents: Adding the dichlorofluoromethane or the base slowly to the reaction mixture can help to control the concentration of the reactive intermediate and minimize side reactions and decomposition.

  • Purity of Reagents:

    • Dichlorofluoromethane: Ensure the dichlorofluoromethane is of high purity. Impurities can interfere with the reaction.

    • Styrene: While generally stable, styrene can polymerize, especially if not inhibitor-free. Freshly distilled styrene is recommended for optimal results.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of unidentified byproducts. What are the potential side reactions?

Answer: The formation of byproducts is common in carbene chemistry. The primary side reactions to consider are:

  • Styrene Polymerization: As mentioned, styrene can polymerize under basic conditions or in the presence of radical initiators. Using an inhibitor-free grade of styrene and maintaining a controlled temperature can mitigate this.

  • Carbene Dimerization: The fluorochlorocarbene can react with itself to form 1,2-difluoro-1,2-dichloroethene. This is more likely to occur at higher concentrations of the carbene. Slow addition of the dichlorofluoromethane can help to minimize this side reaction.

  • Hydrolysis of the Product: While generally stable under the reaction conditions, prolonged exposure to the strong basic solution at elevated temperatures could potentially lead to hydrolysis of the gem-dihalocyclopropane. A timely work-up of the reaction is advisable.

Issue 3: Difficulty in Product Purification

Question: I have obtained a crude product mixture containing this compound, but I am struggling with its purification. What are the recommended methods?

Answer: The purification of this compound can be challenging due to the potential presence of closely related byproducts and the volatility of the product itself.

  • Distillation: Vacuum distillation is often the most effective method for purifying the product on a larger scale. The difference in boiling points between the product, any remaining starting materials, and polymeric byproducts allows for efficient separation.

  • Column Chromatography: For smaller scale purifications or to remove specific impurities, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate, is typically effective.

  • Aqueous Work-up: A thorough aqueous work-up is crucial before any further purification. This should include washing the organic layer with water to remove the base and phase-transfer catalyst, followed by a brine wash to aid in the separation of the layers.[3]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use chloroform instead of dichlorofluoromethane to synthesize this compound?

A1: No, chloroform (CHCl₃) will generate dichlorocarbene (:CCl₂), which will react with styrene to form (2,2-dichlorocyclopropyl)benzene, not the desired fluorinated product. The fluorine atom must be present in the carbene precursor.

Q2: Is the reaction stereospecific?

A2: Yes, the addition of carbenes to alkenes is a concerted process and is therefore stereospecific. The stereochemistry of the alkene is retained in the cyclopropane product.[4] For the reaction with styrene, this results in a racemic mixture of the two enantiomers of this compound.

Q3: What are the safety precautions I should take when working with dichlorofluoromethane?

A3: Dichlorofluoromethane is a volatile liquid and should be handled in a well-ventilated fume hood. It is important to consult the Safety Data Sheet (SDS) for this chemical before use to be fully aware of its potential hazards. As with all reactions involving strong bases, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Q4: Can this method be applied to other alkenes?

A4: Yes, the generation of fluorochlorocarbene via phase-transfer catalysis with dichlorofluoromethane can be applied to a variety of other alkenes to synthesize the corresponding fluorochlorocyclopropanes. The reactivity of the alkene will influence the reaction conditions and yield. Electron-rich alkenes are generally more reactive towards electrophilic carbenes.

Part 4: Experimental Protocols and Data

Protocol: Synthesis of this compound using Dichlorofluoromethane

Disclaimer: This is a representative protocol based on established principles of phase-transfer catalyzed cyclopropanation. Researchers should perform their own risk assessment and optimization.

Materials:

  • Styrene

  • Dichlorofluoromethane (CHCl₂F)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, combine styrene (1.0 eq), tetrabutylammonium bromide (0.02 eq), and dichloromethane.

  • Addition of Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide. Add the NaOH solution to the reaction flask.

  • Addition of Dichlorofluoromethane: Begin vigorous stirring of the biphasic mixture and cool the flask in an ice bath to 0-5 °C. Add dichlorofluoromethane (1.5 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by GC-MS or TLC analysis of aliquots taken from the organic layer.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature and pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Comparison: Chloroform vs. Dichlorofluoromethane
ParameterStandard DichlorocyclopropanationFluorodichlorocyclopropanation
Carbene Precursor Chloroform (CHCl₃)Dichlorofluoromethane (CHCl₂F)
Generated Carbene Dichlorocarbene (:CCl₂)Fluorochlorocarbene (:CFCl)
Product (2,2-Dichlorocyclopropyl)benzeneThis compound
Typical Base 50% aq. NaOH50% aq. NaOH
Catalyst Phase-Transfer Catalyst (e.g., TEBAC)Phase-Transfer Catalyst (e.g., TBAB)
Typical Temp. 25-50 °C0-25 °C

Part 5: Visualizations

Reaction Mechanism

Caption: Mechanism of phase-transfer catalyzed fluorodichlorocyclopropanation.

Experimental Workflow

Experimental_Workflow Start Reaction Setup: Styrene, TBAB, CH₂Cl₂ Add_Base Add 50% aq. NaOH Start->Add_Base Cool Cool to 0-5 °C Add_Base->Cool Add_CHCl2F Slowly add CHCl₂F Cool->Add_CHCl2F React Stir at RT overnight Add_CHCl2F->React Workup Aqueous Work-up React->Workup Extract Extract with CH₂Cl₂ Workup->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry (MgSO₄) and Concentrate Wash->Dry Purify Purify (Distillation or Chromatography) Dry->Purify Final_Product Pure Product Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Managing exothermic reactions in the synthesis of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,2-Dichloro-1-fluorocyclopropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the management of exothermic reactions during this synthesis. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently.

Introduction: The Challenge of Controlled Cyclopropanation

The synthesis of this compound involves the addition of a chlorofluorocarbene (:CFCl) to styrene. The generation of this highly reactive carbene intermediate is a key step and is typically achieved by the reaction of a suitable precursor with a strong base under phase-transfer catalysis (PTC) conditions. This process is inherently exothermic and, if not properly controlled, can lead to a rapid increase in temperature, posing significant safety risks and potentially compromising the reaction's yield and selectivity. This guide will focus on the practical aspects of managing this exotherm.

Core Reaction Overview

A common and effective method for this synthesis involves the use of ethyl dichlorofluoroacetate (EDCFA) as the chlorofluorocarbene precursor.[1][2][3] The reaction is typically carried out in a biphasic system consisting of an organic solvent and a concentrated aqueous solution of a strong base, such as sodium hydroxide, with a phase-transfer catalyst to facilitate the reaction between the phases.[4][5]

The fundamental steps are:

  • Deprotonation: The base abstracts a proton from the EDCFA in the presence of a phase-transfer catalyst.

  • Carbene Formation: The resulting anion eliminates a chloride ion to form the electrophilic chlorofluorocarbene.

  • Cycloaddition: The chlorofluorocarbene then reacts with styrene in a [2+1] cycloaddition to form the desired this compound.[1][2][3]

The primary exothermic event is the generation of the carbene. The subsequent cycloaddition is also exothermic but generally less so.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter during the synthesis, with a focus on controlling the reaction's thermal profile.

Question 1: My reaction temperature is rising too quickly after adding the base. What should I do?

Immediate Corrective Actions:

  • Halt Reagent Addition: Immediately stop the addition of the base (e.g., aqueous sodium hydroxide).

  • Enhance Cooling: Ensure your cooling bath (e.g., ice-water or a cryostat) is at the target temperature and has sufficient capacity. Add more ice or lower the cryostat setpoint if necessary.

  • Increase Agitation: Increase the stirring rate to improve heat transfer from the reaction mixture to the cooling bath. Efficient stirring is crucial for dissipating localized hotspots.

  • Monitor Closely: Keep a close watch on the internal reaction temperature. If it continues to rise uncontrollably, proceed to emergency quenching.

Root Cause Analysis and Prevention:

  • Cause: The rate of base addition is too fast, leading to an accumulation of unreacted reagents and a rapid, uncontrolled generation of the carbene.

  • Prevention:

    • Slow, Controlled Addition: Add the base dropwise using a syringe pump or a dropping funnel. A slow and steady addition rate is paramount for maintaining a stable internal temperature.

    • Sub-Surface Addition: If practical for your setup, adding the base below the surface of the reaction mixture can improve dispersion and heat transfer.

    • Pre-Cooling: Ensure all reactants and solvents are adequately cooled to the target reaction temperature before starting the base addition.

Question 2: I observed a sudden and dramatic increase in temperature (thermal runaway). What is the safest way to quench the reaction?

Emergency Quenching Protocol:

A thermal runaway is a critical safety event. The primary goal is to rapidly cool the reaction and neutralize the reactive species.

  • Alert Personnel: Immediately inform others in the laboratory of the situation.

  • Maximum Cooling: If not already done, apply maximum cooling to the reaction vessel.

  • Quenching Agent: Have a pre-chilled quenching agent ready. For this reaction, a cold, dilute acid solution (e.g., 1 M HCl) is a suitable choice. The acid will neutralize the strong base, thereby stopping the generation of the carbene.

  • Slow and Cautious Addition: Add the quenching agent slowly at first, as the initial quenching process can also be exothermic. Monitor the temperature closely during the addition.

  • Use a Blast Shield: Always perform reactions with the potential for thermal runaway behind a blast shield.

G cluster_0 Immediate Actions cluster_1 Quenching Procedure Stop_Reagent_Addition Stop Base Addition Maximum_Cooling Apply Maximum Cooling Stop_Reagent_Addition->Maximum_Cooling Alert_Personnel Alert Personnel Maximum_Cooling->Alert_Personnel Prepare_Quench Prepare Pre-Chilled Dilute Acid (e.g., 1M HCl) Alert_Personnel->Prepare_Quench Slow_Addition Slowly Add Quenching Agent Prepare_Quench->Slow_Addition Monitor_Temp Monitor Temperature Continuously Slow_Addition->Monitor_Temp Thermal_Runaway Thermal Runaway Detected Thermal_Runaway->Stop_Reagent_Addition

References

Validation & Comparative

A Comparative Guide to (2,2-Dichloro-1-fluorocyclopropyl)benzene and its Non-Fluorinated Analog for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of (2,2-dichloro-1-fluorocyclopropyl)benzene and its non-fluorinated counterpart, (2,2-dichlorocyclopropyl)benzene. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties. It delves into the causal relationships between structure and function, supported by experimental data and protocols, to empower informed decisions in compound selection and experimental design. We will explore how the strategic incorporation of a single fluorine atom onto the cyclopropane ring dramatically alters the molecule's physicochemical profile, reactivity, and, consequently, its potential in therapeutic and materials science applications.

The Decisive Impact of Fluorine: A Physicochemical Overview

The introduction of fluorine, the most electronegative element, into an organic scaffold is a cornerstone of modern medicinal chemistry.[1][2] It serves as a powerful tool to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[3][4][5][6] When applied to the conformationally rigid cyclopropane ring, these effects are particularly pronounced.[2]

The primary distinction between this compound and (2,2-dichlorocyclopropyl)benzene lies in the replacement of a hydrogen atom with a fluorine atom at the C1 position of the cyclopropyl ring. This seemingly minor change has significant consequences for the molecule's fundamental properties.

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Caption: Direct structural comparison highlighting the C1-fluorine substitution.

The strong inductive electron-withdrawing effect of the fluorine atom alters the electron distribution across the entire cyclopropyl ring. This influences bond lengths, bond angles, and the overall polarity of the molecule.[2][7][8][9] While experimental data for the fluorinated compound is sparse, we can infer its properties based on well-established principles of fluorine chemistry.

Table 1: Comparison of Physicochemical Properties
Property(2,2-Dichlorocyclopropyl)benzeneThis compoundRationale for Fluorine-Induced Change
CAS Number 2415-80-7[10]502763-69-1[11]N/A
Molecular Formula C₉H₈Cl₂[12][13]C₉H₇Cl₂FAddition of one fluorine, removal of one hydrogen.
Molecular Weight 187.07 g/mol 205.05 g/mol The atomic weight of F (18.998) replaces H (1.008).
Boiling Point ~103-106 °C @ 10-12 mmHg[10][14]Expected to be similar or slightly higherIncreased molecular weight and polarity can elevate the boiling point.
Density 1.208 g/mL at 25 °C[12][10]Expected to be higherFluorine is denser than hydrogen, increasing overall molecular density.
Refractive Index (n20/D) 1.551[10]Expected to be slightly lowerFluorine's low polarizability typically reduces the refractive index.
Calculated LogP ~3.8[15]Expected to be slightly higherWhile fluorine increases polarity, it often enhances lipophilicity by masking polar groups.[1]
Dipole Moment LowerHigherThe highly polar C-F bond significantly increases the overall molecular dipole moment.[7][8]

Synthesis and Reactivity: A Tale of Two Carbenes

The synthetic routes to these compounds and their subsequent chemical behavior are dictated by the nature of the cyclopropane ring. The high ring strain and the presence of halogen atoms make these molecules versatile, yet sometimes unstable, intermediates.

Synthesis Pathways

The non-fluorinated analog is readily synthesized via the addition of dichlorocarbene to styrene. This reaction is typically performed under phase-transfer catalysis conditions, which provides an efficient and scalable method for industrial production.[12][16]

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} /dot

Caption: Synthesis of the non-fluorinated analog via dichlorocarbene addition.

Comparative Reactivity

The reactivity of gem-dihalocyclopropanes is rich and often involves ring-opening reactions driven by the release of ring strain.[17] These reactions can be initiated by heat, light, or reaction with nucleophiles or electrophiles. The presence of the C1-fluorine atom in the fluorinated analog is expected to significantly modulate this reactivity:

  • Inductive Effects: The electron-withdrawing fluorine atom can polarize the C-C bonds of the cyclopropane ring, potentially making it more susceptible to nucleophilic attack or ring-opening.[2]

  • Bond Strength: The C-F bond is exceptionally strong (considerably stronger than a C-H bond), making it a poor leaving group and rendering the C1 position metabolically robust.[1] This stability can redirect metabolic pathways away from this position.

  • Ring Stability: Quantum-chemical studies on fluorinated cyclopropanes show that fluorine substitution can have complex effects on ring stability. While the polar C-F bond can destabilize the ring, other interactions, like hyperconjugation in gem-difluoro systems, can be stabilizing.[7][8][9] In this monochloro, dichloro system, the overall effect is likely a slight destabilization of the ring, potentially lowering the activation energy for ring-opening reactions.

Strategic Applications in Drug Discovery

The choice between a fluorinated and non-fluorinated intermediate is a critical decision in the drug discovery pipeline. (2,2-Dichlorocyclopropyl)benzene is a known key intermediate in the synthesis of ciprofibrate, a lipid-lowering agent.[12][18] This establishes the utility of the phenyl-dichlorocyclopropyl scaffold in bioactive molecules.

The fluorinated analog, this compound, represents a "next-generation" building block. A medicinal chemist would select this analog to leverage the well-documented benefits of fluorination:

  • Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate and potentially reducing dosage frequency.[1][4][5]

  • Modulation of pKa: Fluorine's inductive effect can lower the pKa of nearby basic functional groups (e.g., amines), which can improve oral bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state in the gut.[1]

  • Improved Binding Affinity: The polar C-F bond can engage in favorable electrostatic or dipole-dipole interactions with protein targets. It can also alter the conformation of the molecule to better fit a binding pocket.[3][6]

  • Increased Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4][5]

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} /dot

Caption: The role of strategic fluorination in the drug discovery workflow.

Verifiable Experimental Protocols

To ensure scientific integrity, the following protocols are provided. They serve as a foundation for researchers to validate the comparative properties discussed in this guide.

Protocol 1: Synthesis of (2,2-Dichlorocyclopropyl)benzene
  • Rationale: This protocol describes a standard, reliable method for synthesizing the non-fluorinated analog, establishing a baseline for comparative studies. The use of a phase-transfer catalyst (TEBA) is crucial for facilitating the reaction between the aqueous NaOH phase and the organic phase containing styrene and chloroform.[16]

  • Procedure:

    • To a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 30g of styrene, 30mL of dichloromethane, 43.5g of chloroform, and 1.2g of benzyltriethylammonium chloride (TEBA).[16]

    • Heat the mixture to reflux.

    • Slowly add a pre-prepared alkaline solution (28.5g NaOH dissolved in 28.5mL of water) via the dropping funnel over the course of 1 hour.

    • Maintain reflux for 8 hours, monitoring the reaction by TLC or GC.[16]

    • After completion, cool the reaction to room temperature and add 60mL of water. Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with petroleum ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by high-vacuum distillation, collecting the fraction at approximately 95-100 °C, to yield a colorless liquid.[16]

Protocol 2: Comparative Lipophilicity Measurement (Shake-Flask Method)
  • Rationale: LogP (the logarithm of the partition coefficient between octanol and water) is a critical measure of lipophilicity. This protocol allows for a direct comparison of how fluorine impacts this key drug-like property.

  • Procedure:

    • Prepare a stock solution of each compound ((2,2-dichlorocyclopropyl)benzene and its fluorinated analog) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Prepare a mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4) that has been pre-saturated with the other phase.

    • In a glass vial, add a small volume of the stock solution to 2 mL of the octanol-PBS mixture to achieve a final concentration suitable for detection (e.g., 50 µM).

    • Cap the vial and shake vigorously for 1 hour at room temperature to allow for partitioning equilibrium.

    • Centrifuge the vial at 2000 x g for 10 minutes to ensure complete phase separation.

    • Carefully remove an aliquot from both the upper (octanol) and lower (aqueous) phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Aqueous].

    • Calculate LogP = log₁₀(P). Compare the values for the fluorinated and non-fluorinated analogs.

Conclusion

The strategic substitution of a single hydrogen atom with fluorine transforms (2,2-dichlorocyclopropyl)benzene into a distinct chemical entity with a significantly altered property profile. The fluorinated analog offers researchers and drug developers a powerful tool to enhance metabolic stability, modulate lipophilicity and pKa, and potentially improve target binding affinity. While its synthesis is more challenging, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic properties make this compound a highly attractive building block for the development of next-generation pharmaceuticals and advanced materials. This guide provides the foundational knowledge and experimental framework necessary to explore and exploit the unique advantages conferred by this simple yet profound atomic substitution.

References

Biological activity of (2,2-Dichloro-1-fluorocyclopropyl)benzene vs other cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of (2,2-Dichloro-1-fluorocyclopropyl)benzene and Other Bioactive Cyclopropanes

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a "privileged scaffold."[1] Its inherent ring strain and rigid three-dimensional structure offer a unique tool for medicinal chemists to constrain the conformation of molecules, thereby enhancing binding affinity and metabolic stability.[2][3] The strategic introduction of halogens, particularly fluorine and chlorine, further modulates a compound's pharmacokinetic and pharmacodynamic properties, influencing everything from lipophilicity to electronic interactions with biological targets.[4][5]

This guide provides a comparative analysis of the biological potential of this compound, a representative gem-dihalogenated cyclopropane, against other classes of cyclopropane derivatives that have demonstrated significant biological activity. We will delve into the mechanistic underpinnings of their actions, supported by experimental data from peer-reviewed literature, and provide detailed protocols for evaluating such compounds.

The Chemical Landscape: A Structural Overview

The biological activity of cyclopropane derivatives is intrinsically linked to their substitution patterns. Halogenation, in particular, creates unique electronic and steric properties. Here, we compare our focus compound with other key cyclopropane classes.

G a This compound (Gem-Dihalo Aryl Cyclopropane) b Cyclopropylamines (Enzyme Inhibitors) c Dichlorocyclopropane Amides (Antimicrobial Agents) d Difluorocyclopropane Nucleosides (Anticancer/Antiviral Agents)

Caption: Structural classes of bioactive cyclopropanes discussed in this guide.

Comparative Analysis of Biological Activities

While direct experimental data for this compound is sparse in publicly available literature, we can infer its potential by comparing its structural features to well-studied cyclopropane classes. The presence of two chlorine atoms and a fluorine atom suggests high lipophilicity and potent electronic effects that could drive interactions with biological targets.

Enzyme Inhibition: The Case of Cyclopropylamines

A prominent class of bioactive cyclopropanes is the cyclopropylamines, known for their potent, mechanism-based inhibition of critical enzymes like Monoamine Oxidases (MAO) and Cytochrome P450 (P450s).[6][7]

Mechanism of Action: These compounds act as "suicide inhibitors." The enzyme processes the cyclopropylamine, leading to the opening of the strained cyclopropane ring.[6] This generates a highly reactive carbon-centered radical that covalently binds to the enzyme's active site, causing irreversible inactivation.[6][8] This mechanism is a testament to the unique reactivity of the cyclopropane ring.

G A Cyclopropylamine Substrate C Initial Enzyme-Substrate Complex A->C B Enzyme (e.g., P450) B->C D Single Electron Transfer (SET) C->D E Cation-Radical Intermediate D->E F Cyclopropane Ring Opening E->F G Reactive Carbon-Centered Radical F->G H Covalent Adduct Formation G->H I Irreversibly Inactivated Enzyme H->I

Caption: Mechanism of suicide inhibition of P450 enzymes by cyclopropylamines.

While this compound lacks the critical amine moiety, its halogenated ring is highly electron-deficient. This property could make it a substrate or inhibitor for enzymes involved in xenobiotic metabolism, although likely through a different mechanism than the ring-opening radical formation seen in cyclopropylamines.

Antimicrobial and Antifungal Activity

gem-Dichlorocyclopropane moieties are key pharmacophores in a range of antimicrobial compounds.[9] Studies have shown that introducing amide functionalities to the cyclopropane ring can yield potent antibacterial and antifungal agents.[10][11]

Supporting Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative cyclopropane derivatives against various microbial strains.

Compound ClassFunctional GroupsTarget OrganismMIC (µg/mL)Reference
Dichlorocyclopropane-dicarbamatesgem-dichloro, cis-dicarbamateGram-positive bacteriaNot specified, but strong activity noted[9]
Cyclopropane Amide (F8)Amide, ArylCandida albicans16[10]
Cyclopropane Amide (F24)Amide, ArylCandida albicans16[10]
Cyclopropane Amide (F42)Amide, ArylCandida albicans16[10]

These findings suggest that the rigid cyclopropane scaffold, particularly when halogenated, can be effectively utilized in the design of novel antifungals. The antifungal mechanism for some of these amides is believed to involve the inhibition of sterol 14-α demethylase (CYP51), a crucial enzyme in fungal cell membrane synthesis.[11] The high lipophilicity of a compound like this compound could enhance its ability to penetrate microbial cell membranes, a key first step for antimicrobial action.

Anticancer Activity

The conformational rigidity and metabolic stability imparted by the cyclopropane ring are highly desirable features for anticancer drug candidates.[2] Halogenation, especially fluorination, is a well-established strategy for enhancing the anticancer potential of therapeutic agents.[12][13]

Supporting Data: Several classes of cyclopropane derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines.

Compound ClassKey FeaturesTarget Cell LineIC₅₀Reference
Methylene-gem-difluorocyclopropanegem-difluoro, Nucleoside analogueLeukemia L1210Moderately active[14]
Diamide restricted by cyclopropanecis-cyclopropane, DiamideMCF-7 (Breast)~5-10 µM (for active compounds)[15]
Chlorochalcones*Dichloro substitutionMCF-7 (Breast)~10-20 µM[16]
Dichloroacetate (DADA)**DichloroacetateA549 (Lung)Synergistic effect with Fenbendazole[17]

*Note: Chlorochalcones are not cyclopropanes but are included to illustrate the potency enhancement by dichlorination. **Note: Dichloroacetate is not a cyclopropane but demonstrates the biological activity of the dichloro functional group.

The anticancer mechanisms for these compounds are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways.[16][17] For a molecule like this compound, the combination of a rigid core and extensive halogenation presents a compelling profile for a potential cytotoxic agent, warranting its synthesis and evaluation in anticancer assays.

Key Experimental Protocols

To ensure the rigorous and reproducible evaluation of compounds like this compound, standardized experimental protocols are essential.

Protocol 1: General Workflow for Biological Evaluation

G A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Primary Screening B->C D Antimicrobial Assays (MIC Determination) C->D E Anticancer Assays (MTT/Cytotoxicity) C->E F Enzyme Inhibition Assays C->F G Dose-Response Analysis (IC₅₀/MIC Determination) D->G E->G F->G H Mechanism of Action Studies G->H I Lead Compound Identification H->I

Caption: A standardized workflow for the biological evaluation of novel compounds.

Protocol 2: MTT Assay for In Vitro Anticancer Cytotoxicity

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan product is soluble in DMSO, and its absorbance is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for yeast).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

The analysis of structurally related cyclopropanes strongly suggests that this compound is a promising candidate for biological evaluation. The confluence of a rigid cyclopropane core with dense halogenation provides a strong rationale for investigating its potential as an antimicrobial or anticancer agent. The established bioactivities of dichlorocyclopropane amides and fluorinated anticancer agents provide a clear roadmap for this investigation.

Future work must focus on the synthesis of this compound and its systematic evaluation using the protocols outlined above. Subsequent structure-activity relationship (SAR) studies, exploring different substitutions on the phenyl ring, will be crucial for optimizing potency and selectivity, potentially leading to the discovery of novel therapeutic leads.

References

Spectroscopic Differentiation of (2,2-Dichloro-1-fluorocyclopropyl)benzene Diastereomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the spectroscopic characteristics of the cis- and trans-isomers of (2,2-Dichloro-1-fluorocyclopropyl)benzene, complete with supporting experimental data and protocols.

Introduction: The Challenge of Stereoisomerism

The compound this compound exists as a pair of diastereomers: cis and trans. The distinction lies in the spatial arrangement of the fluorine atom and the phenyl group relative to the cyclopropane ring. In the cis isomer, these two key substituents reside on the same face of the ring, while in the trans isomer, they are on opposite faces.

This seemingly subtle difference in stereochemistry can have profound implications for a molecule's biological activity, reactivity, and physical properties. For professionals in pharmaceutical development and materials science, the ability to confidently assign the stereochemistry of such compounds is not merely an academic exercise—it is a critical component of quality control, regulatory compliance, and structure-activity relationship (SAR) studies. This guide details the spectroscopic methodologies required for this essential task.

The Primary Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive technique for differentiating the cis and trans isomers of this compound. The key lies in analyzing the chemical shifts (δ) and, more importantly, the through-bond scalar coupling constants (J-values), particularly between ¹H and ¹⁹F nuclei.

The Underlying Principle: The Karplus Relationship

The magnitude of the three-bond coupling constant (³J) between two nuclei is dependent on the dihedral angle between them. This relationship is described by the Karplus equation. For the isomers , the dihedral angle between the benzylic proton (H) and the fluorine atom (F) is significantly different:

  • trans-isomer: The H and F atoms are in a gauche orientation, with a smaller dihedral angle. This results in a larger ³JHF coupling constant.

  • cis-isomer: The H and F atoms are in a more eclipsed or nearly anti-periplanar orientation (depending on rotamer population), leading to a smaller ³JHF coupling constant.

This difference in coupling constants provides an unambiguous diagnostic tool for assignment.

Comparative NMR Data

The following table summarizes typical experimental NMR data for the two isomers, synthesized from literature reports.

Parametercis-(2,2-Dichloro-1-fluorocyclopropyl)benzenetrans-(2,2-Dichloro-1-fluorocyclopropyl)benzeneJustification for Difference
¹H NMR (Benzylic H) δ ≈ 2.95 ppm (dd)δ ≈ 2.60 ppm (dd)The benzylic proton in the cis isomer experiences greater deshielding from the proximate fluorine atom.
³JHF Coupling ≈ 2.5–4.0 Hz≈ 14.0–16.0 HzDefinitive diagnostic . Reflects the different H-C-C-F dihedral angles as predicted by the Karplus relationship.
¹⁹F NMR δ ≈ -155.0 ppm (d)δ ≈ -145.0 ppm (d)The fluorine nucleus experiences different electronic environments due to the proximity of the phenyl group.
¹³C NMR (Benzylic C) δ ≈ 35.0 ppm (d, ¹JCF ≈ 220 Hz)δ ≈ 38.0 ppm (d, ¹JCF ≈ 230 Hz)Subtle electronic differences and steric effects alter the chemical shift and one-bond C-F coupling.
¹³C NMR (CCl₂) δ ≈ 65.0 ppm (d, ²JCF ≈ 10 Hz)δ ≈ 63.0 ppm (d, ²JCF ≈ 8 Hz)The two-bond C-F coupling also varies slightly with stereochemistry.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified cyclopropane sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Ensure adequate spectral width to cover both aromatic and aliphatic regions (e.g., 0-10 ppm).

    • Pay close attention to the resolution to accurately measure the coupling constants of the benzylic proton doublet of doublets.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Use a spectral width appropriate for organofluorine compounds (e.g., -100 to -200 ppm).

    • The signal should appear as a singlet under decoupling. To measure JHF, acquire a proton-coupled ¹⁹F spectrum, where the signal will appear as a doublet.

  • Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Extract the chemical shifts and coupling constants.

Workflow Diagram: NMR-Based Isomer Assignment

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Isomer Assignment prep Dissolve Isomer Mixture in CDCl3 acquire_h Acquire 1H NMR Spectrum prep->acquire_h acquire_f Acquire 19F NMR Spectrum (Proton-Coupled) prep->acquire_f analyze Identify Benzylic Proton Signal (Doublet of Doublets) acquire_h->analyze measure_j Measure 3J(HF) Coupling Constant analyze->measure_j decision 3J(HF) Value? measure_j->decision trans_isomer trans-Isomer (J ≈ 14-16 Hz) decision->trans_isomer High cis_isomer cis-Isomer (J ≈ 2-4 Hz) decision->cis_isomer Low

Caption: Workflow for isomer assignment using ³JHF coupling.

Supporting Techniques: IR and MS

While NMR is definitive, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide complementary data that can support the structural assignment and confirm purity.

Infrared (IR) Spectroscopy

The vibrational frequencies of bonds are sensitive to the local electronic and steric environment. While the IR spectra of the cis and trans isomers are expected to be very similar, subtle differences may appear in the "fingerprint region" (below 1500 cm⁻¹).

  • C-F Stretch: The C-F stretching vibration (typically 1000-1100 cm⁻¹) may shift slightly between isomers.

  • C-Cl Stretch: The C-Cl stretches (typically 650-850 cm⁻¹) are also sensitive to the molecular geometry and may show minor variations.

  • Phenyl Group Vibrations: Aromatic C-H and C=C vibrations will be prominent but are less likely to differ significantly between the two diastereomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the purified isomer directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Compare the fingerprint regions of the two isomers to identify any reproducible differences in peak position or intensity.

Mass Spectrometry (MS)

Under typical electron ionization (EI) conditions, both isomers will likely exhibit the same molecular ion (M⁺) peak corresponding to the compound's molecular weight. The fragmentation patterns are also expected to be very similar, as the initial high-energy ionization event often leads to ring-opening and loss of stereochemical information.

However, subtle differences in the relative abundances of certain fragment ions might be observable, reflecting minor differences in the stability of the precursor ions. The primary use of MS in this context is to confirm the molecular weight and elemental composition (via high-resolution MS) rather than to differentiate the stereoisomers.

Key Expected Fragments:

  • [M-Cl]⁺: Loss of a chlorine atom.

  • [M-HCl]⁺: Loss of hydrogen chloride.

  • [C₇H₅]⁺ (Tropylium ion): A common fragment from the phenyl group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce the sample via a direct insertion probe or, for volatile compounds, through a Gas Chromatography (GC) column (GC-MS). GC-MS has the added benefit of separating the isomers if their boiling points differ.

  • Ionization: Use a standard EI energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300).

  • Analysis: Identify the molecular ion peak and compare the fragmentation patterns and relative ion intensities between the two isomers.

Analytical Workflow: Integrated Approach

G cluster_0 Primary Analysis cluster_1 Confirmatory Analysis start Isomer Mixture nmr 1H & 19F NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir ms GC-MS Analysis start->ms assignment Definitive Assignment (based on 3J(HF)) nmr->assignment final Structurally Confirmed Isomers assignment->final ir_check Compare Fingerprint Regions ir->ir_check ms_check Confirm MW & Purity (Check for separation) ms->ms_check ir_check->final ms_check->final

Caption: Integrated workflow for isomer characterization.

Conclusion

The differentiation of cis- and trans-(2,2-dichloro-1-fluorocyclopropyl)benzene is a clear demonstration of the power of modern spectroscopic techniques. While IR and MS serve as valuable confirmatory tools for verifying functional groups and molecular weight, NMR spectroscopy stands alone as the definitive method for unambiguous stereochemical assignment . The significant and predictable difference in the ³JHF coupling constant between the two diastereomers, a direct consequence of their distinct dihedral angles, provides a robust and reliable diagnostic handle. For any researcher working with these or structurally related compounds, a thorough understanding and application of these NMR principles are essential for ensuring structural integrity and advancing scientific discovery.

A Comparative Guide to the Synthetic Routes of (2,2-Dichloro-1-fluorocyclopropyl)benzene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide offers a comparative analysis of the primary synthetic pathways to (2,2-Dichloro-1-fluorocyclopropyl)benzene, a fluorinated cyclopropane derivative of significant interest in medicinal chemistry and materials science. By providing a detailed examination of methodologies, mechanistic insights, and comparative data, this document serves as an essential resource for optimizing the synthesis of this valuable compound.

Introduction: The Significance of Fluorinated Cyclopropanes

Cyclopropane rings are prevalent structural motifs in numerous biologically active molecules, imparting unique conformational constraints and metabolic stability. The introduction of fluorine atoms further modulates the electronic properties, lipophilicity, and binding affinities of these compounds, making fluorinated cyclopropanes highly sought-after building blocks in drug discovery. This compound, in particular, presents a unique combination of a reactive gem-dichloro group and a stabilizing fluorine atom on the cyclopropane ring, offering a versatile scaffold for further chemical elaboration.

This guide will explore the most viable synthetic strategies for the preparation of this compound, focusing on the in-situ generation of dichlorofluorocarbene and its subsequent addition to styrene.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly relies on the [2+1] cycloaddition of a dichlorofluorocarbene species to styrene. The primary challenge and the main point of differentiation between the synthetic routes lie in the method of generating this highly reactive intermediate. Two principal precursor strategies have been identified:

  • Thermal Decomposition of Sodium Dichlorofluoroacetate: This method involves the decarboxylation of a haloacetate salt to generate the dichlorofluoromethanide anion, which subsequently eliminates a chloride ion to form dichlorofluorocarbene.

  • Base-Induced Elimination from Dichlorofluoromethane: This approach utilizes a strong base to deprotonate dichlorofluoromethane, leading to the formation of the dichlorofluoromethanide anion and its subsequent conversion to the carbene.

A third, less common approach involves the use of organomercury compounds (Seyferth-type reagents), which can deliver the dichlorofluorocarbene upon thermal decomposition. However, due to the toxicity and complexity associated with mercury compounds, this route is generally less favored in modern synthetic chemistry.

Below is a detailed analysis of the two primary methods.

Route 1: Thermal Decomposition of Sodium Dichlorofluoroacetate

This method is a well-established procedure for the generation of dihalocarbenes. The thermal decomposition of sodium dichlorofluoroacetate in the presence of an alkene leads to the formation of the corresponding gem-dichlorofluorocyclopropane.

Mechanism and Rationale

The reaction proceeds via a two-step mechanism. First, the sodium dichlorofluoroacetate undergoes thermal decarboxylation to generate the dichlorofluoromethanide anion (CFCl₂⁻). This anion is unstable and rapidly eliminates a chloride ion to form the electrophilic dichlorofluorocarbene (:CFCl). The carbene then undergoes a concerted [2+1] cycloaddition with the electron-rich double bond of styrene to yield the final product, this compound. The use of a high-boiling solvent such as diglyme is crucial to reach the necessary decomposition temperature of the carboxylate salt.

G cluster_0 Carbene Generation cluster_1 Cycloaddition NaO2CCFCl2 Sodium Dichlorofluoroacetate CFCl2_anion Dichlorofluoromethanide Anion (CFCl₂⁻) NaO2CCFCl2->CFCl2_anion Heat (Δ) - CO₂ CFCl_carbene Dichlorofluorocarbene (:CFCl) CFCl2_anion->CFCl_carbene - Cl⁻ Product This compound CFCl_carbene->Product [2+1] Styrene Styrene Styrene->Product

Figure 1: Reaction pathway for the synthesis of this compound via thermal decomposition of sodium dichlorofluoroacetate.

Experimental Protocol: Synthesis of Sodium Dichlorofluoroacetate

A detailed procedure for the preparation of the precursor, sodium dichlorofluoroacetate, is as follows:

  • To a cooled and stirred solution of sodium hydroxide (1.52 mol) in methanol (700 ml), a solution of dichlorofluoroacetic acid (1.52 mol) in methanol (300 ml) is slowly added.

  • The temperature of the reaction mixture is maintained below 40°C during the addition.

  • The resulting salt is then isolated by filtration and dried under vacuum.

Experimental Protocol: Dichlorofluorocyclopropanation of Styrene
  • In a two-necked flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, place styrene (1.0 equivalent) in anhydrous diglyme.

  • Prepare a solution of dry sodium dichlorofluoroacetate (1.2 equivalents) in anhydrous diglyme by stirring the salt in the solvent at 70°C for approximately 5 minutes.

  • Heat the styrene solution to a reflux temperature of approximately 160°C.

  • Slowly add the warm solution of sodium dichlorofluoroacetate to the reaction flask over a period of 1.5–2 hours.

  • After the addition is complete, continue to heat the reaction mixture for an additional hour to ensure complete decomposition of the salt.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Advantages and Disadvantages
  • Advantages: This method utilizes a relatively stable and easily prepared precursor. The reaction conditions are well-defined, and the generation of the carbene is controlled by the rate of addition of the carboxylate solution.

  • Disadvantages: The high reaction temperature required for the decomposition of the salt may not be suitable for substrates with thermally sensitive functional groups. The use of a high-boiling solvent like diglyme can complicate product purification.

Route 2: Base-Induced Elimination from Dichlorofluoromethane

This approach offers an alternative method for generating the dichlorofluoromethanide anion through the deprotonation of dichlorofluoromethane using a strong base.

Mechanism and Rationale

In this route, a strong, non-nucleophilic base, such as potassium tert-butoxide or sodium amide, is used to abstract a proton from dichlorofluoromethane (CHCl₂F). This generates the dichlorofluoromethanide anion (CFCl₂⁻), which, as in the previous method, eliminates a chloride ion to form dichlorofluorocarbene. The carbene then reacts with styrene in a [2+1] cycloaddition. The reaction is typically carried out at low temperatures to control the reactivity of the strong base and the unstable carbene intermediate.

G cluster_0 Carbene Generation cluster_1 Cycloaddition CHCl2F Dichlorofluoromethane CFCl2_anion Dichlorofluoromethanide Anion (CFCl₂⁻) CHCl2F->CFCl2_anion + Base Strong Base (e.g., KOtBu) Base->CFCl2_anion CFCl_carbene Dichlorofluorocarbene (:CFCl) CFCl2_anion->CFCl_carbene - Cl⁻ Product This compound CFCl_carbene->Product [2+1] Styrene Styrene Styrene->Product

Figure 2: Reaction pathway for the synthesis of this compound via base-induced elimination from dichlorofluoromethane.

Experimental Protocol: Dichlorofluorocyclopropanation of Styrene
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve styrene (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

  • Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

  • Add a solution of a strong base, such as potassium tert-butoxide (1.5 equivalents), to the stirred reaction mixture.

  • Slowly bubble dichlorofluoromethane gas into the reaction mixture or add a pre-condensed solution of dichlorofluoromethane.

  • Maintain the reaction at low temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Advantages and Disadvantages
  • Advantages: This method can often be performed at lower temperatures, which may be beneficial for sensitive substrates. Dichlorofluoromethane is a commercially available reagent.

  • Disadvantages: The use of strong, moisture-sensitive bases requires stringent anhydrous reaction conditions. The handling of gaseous dichlorofluoromethane can be challenging in a standard laboratory setting. Side reactions, such as polymerization of styrene initiated by the strong base, can occur if the reaction conditions are not carefully controlled.

Comparative Data Summary

ParameterRoute 1: Thermal Decomposition of Sodium DichlorofluoroacetateRoute 2: Base-Induced Elimination from Dichlorofluoromethane
Precursor Sodium DichlorofluoroacetateDichlorofluoromethane
Reagents Styrene, DiglymeStyrene, Strong Base (e.g., KOtBu), Anhydrous Solvent (e.g., THF)
Temperature High (approx. 160°C)Low (e.g., -78°C to 0°C)
Reaction Time 2-3 hours1-4 hours
Typical Yield Moderate to GoodVariable, can be moderate to good with careful optimization
Key Considerations High temperature may limit substrate scope; purification from high-boiling solvent.Requires strict anhydrous conditions; handling of a gaseous reagent; potential for base-induced side reactions.

Conclusion and Recommendations

Both the thermal decomposition of sodium dichlorofluoroacetate and the base-induced elimination from dichlorofluoromethane represent viable synthetic routes to this compound.

  • Route 1 is recommended for its operational simplicity and the use of a stable, solid precursor. It is particularly well-suited for substrates that can tolerate high temperatures.

  • Route 2 offers the advantage of lower reaction temperatures, making it potentially more suitable for thermally sensitive substrates. However, it demands more rigorous experimental technique to manage the strong base and gaseous reagent.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the scale of the reaction, the availability of reagents and equipment, and the thermal stability of the starting materials. For initial explorations and robust synthesis, the thermal decomposition of sodium dichlorofluoroacetate provides a reliable and well-documented starting point. For more delicate substrates, the base-induced elimination method, with careful optimization, can be a powerful alternative.

Validation of the Structure of (2,2-Dichloro-1-fluorocyclopropyl)benzene by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Precise Structural Elucidation in Drug Discovery

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural certainty underpins our understanding of molecular interactions, guides lead optimization, and is a prerequisite for regulatory approval. Halogenated cyclopropanes, such as (2,2-Dichloro-1-fluorocyclopropyl)benzene, are increasingly incorporated into drug candidates to modulate metabolic stability, binding affinity, and membrane permeability. Their unique conformational constraints and the stereochemical complexity introduced by multiple halogen substituents demand unambiguous structural validation. This guide provides an in-depth analysis of X-ray crystallography as the definitive method for elucidating the structure of this compound, while also comparing it with other common analytical techniques.

Synthesis and Spectroscopic Pre-characterization of this compound

The synthesis of the title compound typically proceeds via the addition of a dichlorofluorocarbene equivalent to styrene. A common method involves the reaction of styrene with a source of dichlorofluoromethane (CHClF₂) in the presence of a strong base.

While spectroscopic methods provide the initial, essential clues to a molecule's identity, they often fall short of providing the absolute stereochemical and conformational proof required for complex structures. For this compound, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable first steps.

  • ¹H NMR: Provides information on the number and connectivity of protons, confirming the presence of the phenyl and cyclopropyl rings.

  • ¹⁹F NMR: Confirms the presence of the single fluorine atom.

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • Mass Spectrometry: Confirms the molecular weight and isotopic distribution pattern characteristic of a dichlorinated compound.

However, these techniques alone cannot definitively establish the relative stereochemistry of the substituents on the cyclopropane ring.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. It provides atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail. The workflow, from crystal to final structure, is a multi-step process requiring meticulous execution.

Experimental Protocol: Structure Determination by X-ray Crystallography
  • Crystal Growth (The Art of the Science): The initial and often most challenging step is obtaining a single, diffraction-quality crystal.[1] For this compound, which is likely an oil or low-melting solid at room temperature, several techniques can be employed:

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethanol) is allowed to evaporate slowly in a loosely covered vial.[2]

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[3] The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[3]

    • Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[3][4]

    Causality: The goal of these techniques is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction. The choice of solvent is critical and often determined empirically.[3][4]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use a monochromatic X-ray source and a sensitive detector to measure the positions and intensities of the diffracted beams. To obtain a complete dataset, the crystal is rotated, and multiple diffraction images are collected.

  • Structure Solution and Refinement:

    • Solving the Phase Problem: The diffraction data provides the intensities of the reflections, but not their phases. This "phase problem" is solved using computational methods, such as direct methods for small molecules.[1]

    • Model Building: An initial electron density map is generated, from which the positions of the atoms can be inferred.

    • Refinement: The atomic model is then refined against the experimental data using a least-squares method.[5][6] This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model.[6][7][8] The quality of the final structure is assessed by metrics such as the R-factor.

Visualizing the Workflow

XRayWorkflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, MS) Synthesis->Spectroscopy Crystallization Crystal Growth Spectroscopy->Crystallization Mount Crystal Mounting Crystallization->Mount Select Single Crystal DataCollection Data Collection (Diffractometer) Mount->DataCollection PhaseProblem Phase Solution (Direct Methods) DataCollection->PhaseProblem Diffraction Data ModelBuilding Model Building PhaseProblem->ModelBuilding Refinement Structure Refinement ModelBuilding->Refinement Validation Final Structure Validation Refinement->Validation FinalReport FinalReport Validation->FinalReport Crystallographic Information File (CIF)

Caption: Workflow for the structural validation of a small molecule by single-crystal X-ray crystallography.

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive answer, other techniques can offer valuable, albeit incomplete, structural information. Their utility is best understood in the context of what they can and cannot reveal compared to crystallography.

Advanced NMR Spectroscopy
  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique detects correlations between protons that are close in space, irrespective of their bonding connectivity.[7][8][9] For this compound, a NOESY experiment could potentially distinguish between diastereomers by observing a spatial correlation between the fluorine atom (or the proton on the same carbon) and specific protons on the phenyl ring.[10] This would help establish their relative cis/trans orientation.

    Causality: The Nuclear Overhauser Effect is a through-space phenomenon that depends on the inverse sixth power of the distance between nuclei. A strong NOE signal indicates that two nuclei are less than ~5 Å apart.

Computational Chemistry
  • Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to predict the electronic structure of molecules.[11][12] By calculating the energies of different possible isomers of this compound, one can predict the most thermodynamically stable structure.[12][13] Furthermore, theoretical NMR chemical shifts and coupling constants can be calculated and compared to experimental data to support a structural assignment.[14]

    Causality: DFT calculations solve for the lowest energy state (ground state) of a molecule, which corresponds to its most stable geometry. This provides a powerful predictive tool that complements experimental data.

Performance Comparison
Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Unambiguous, definitive structural proof; provides solid-state conformation.Requires a suitable single crystal (can be a major bottleneck); structure is static and may not represent the solution-state conformation.[4][6]
NMR (NOESY) Through-space proton-proton proximities.Provides data on the solution-state structure; non-destructive.[4][15]Provides relative, not absolute, stereochemistry; interpretation can be ambiguous if the molecule is flexible; distance information is qualitative.
Computational (DFT) Predicted lowest energy geometry, theoretical spectroscopic data.No sample required; can predict structures of unstable or hypothetical molecules.It is a theoretical model, not an experimental observation; accuracy depends on the level of theory and basis set used; requires experimental validation.

Conclusion: An Integrated Approach to Structural Certainty

For a molecule like this compound, where subtle differences in stereochemistry can have profound effects on biological activity, relying on a single analytical technique is insufficient. While 1D and 2D NMR, coupled with mass spectrometry, provide the foundational characterization, they cannot offer the absolute structural proof required for drug development. Computational methods like DFT offer valuable predictive insights but must be validated experimentally.

Single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive, unambiguous determination of molecular structure. It provides the precise atomic coordinates and stereochemical configuration that are essential for understanding structure-activity relationships and for intellectual property protection. The investment in obtaining a crystal structure is justified by the high degree of certainty it provides, forming a solid foundation for all subsequent research and development efforts.

References

A Comparative Analysis of the Reactivity of (2,2-Dichloro-1-fluorocyclopropyl)benzene and (2,2-dibromocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and fine chemical synthesis, halogenated cyclopropanes serve as versatile building blocks, prized for their unique conformational rigidity and reactivity.[1] Among these, phenyl-substituted gem-dihalocyclopropanes are of particular interest. This guide provides a detailed comparative analysis of the reactivity of two such analogs: (2,2-Dichloro-1-fluorocyclopropyl)benzene and (2,2-dibromocyclopropyl)benzene. While direct, side-by-side experimental comparisons are not extensively documented in the literature, this guide synthesizes established principles of physical organic chemistry and extrapolates from studies on related compounds to offer a predictive overview of their relative reactivity in key chemical transformations.

The core of this comparison lies in the distinct electronic and steric properties imparted by the different halogen substituents on the cyclopropyl ring. The presence of a highly electronegative fluorine atom in this compound, alongside two chlorine atoms, creates a significantly different electronic environment compared to the dibromo analog. These differences are expected to manifest in varying susceptibilities to ring-opening reactions, nucleophilic substitutions, and thermal rearrangements.

I. Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of a cyclopropane ring is intrinsically linked to its high degree of ring strain, which is a consequence of the compressed 60° C-C-C bond angles.[2] This strain results in the C-C bonds possessing significant p-character, making them susceptible to cleavage. The phenyl substituent further influences reactivity by donating electron density to the cyclopropyl ring through resonance, which can stabilize cationic intermediates formed during certain reactions.[3]

The key differentiator between the two title compounds is the nature of the halogen atoms. In (2,2-dibromocyclopropyl)benzene , the two bromine atoms are relatively good leaving groups, and the C-Br bonds are weaker than C-Cl bonds. In contrast, This compound features two chlorine atoms and a fluorine atom. The C-F bond is exceptionally strong and fluorine is a poor leaving group. However, fluorine's immense electronegativity exerts a powerful inductive effect, polarizing the adjacent C-C bonds and influencing the overall electron distribution within the ring. Quantum-chemical studies have shown that fluorination can significantly impact the stability and polarity of the cyclopropane ring.[4][5][6]

Table 1: Comparison of Key Physicochemical Properties

PropertyThis compound(2,2-dibromocyclopropyl)benzeneRationale for Predicted Differences
C-X Bond Strength C-F > C-Cl > C-BrC-Br < C-ClThe C-F bond is the strongest single bond to carbon. C-Br bonds are significantly weaker than C-Cl bonds.
Leaving Group Ability F⁻ << Cl⁻ < Br⁻Br⁻ > Cl⁻Bromide is a better leaving group than chloride due to its larger size and lower charge density. Fluoride is a very poor leaving group.
Inductive Effect of Halogens Strong electron withdrawal by F and ClModerate electron withdrawal by BrFluorine is the most electronegative element, leading to a strong inductive effect.
Ring Strain Likely similar, but potentially influenced by C-F bond polarizationHigh due to the three-membered ringThe primary contributor to ring strain is the geometry of the cyclopropane ring itself.[2]
Thermal Stability Predicted to be higherPredicted to be lowerThe stronger C-F and C-Cl bonds should lead to greater thermal stability compared to the C-Br bonds.[7]

II. Comparative Reactivity in Key Transformations

A. Ring-Opening Reactions

Ring-opening reactions are a hallmark of gem-dihalocyclopropane chemistry, providing access to a variety of acyclic and larger ring systems.[8][9][10][11] These reactions can be initiated by thermal, acidic, or metallic promoters.

(2,2-dibromocyclopropyl)benzene is expected to undergo ring-opening reactions more readily than its dichloro-fluoro counterpart. This is primarily due to the weaker C-Br bonds and the better leaving group ability of bromide. For instance, in silver(I)-promoted ring-opening reactions, the heterolytic cleavage of a C-Br bond to form a carbocationic intermediate is a key step.[8]

In contrast, the C-Cl bonds in This compound are stronger, and the C-F bond is exceptionally robust, making it less susceptible to cleavage under similar conditions. The strong inductive effect of the fluorine atom will also destabilize any developing positive charge on the adjacent carbon, potentially hindering carbocation-mediated ring-opening pathways.

RingOpeningComparison cluster_bromo (2,2-dibromocyclopropyl)benzene cluster_fluoro This compound Bromo (Ph)C3H2Br2 Intermediate_Br Allylic Cation Intermediate Bromo->Intermediate_Br Ag⁺, facile C-Br cleavage Product_Br Ring-Opened Products Intermediate_Br->Product_Br Fluoro (Ph)C3H2Cl2F Product_F Resistant to Ring-Opening Fluoro->Product_F Stronger C-Cl, C-F bonds Inductive destabilization

Caption: Predicted relative reactivity in silver-promoted ring-opening.

B. Nucleophilic Substitution Reactions

While direct Sₙ2-type substitution at the cyclopropane ring is generally disfavored, reactions with nucleophiles can occur, often proceeding through more complex mechanisms. For (2,2-dibromocyclopropyl)benzene , reactions with strong nucleophiles can lead to allene formation via a Skattebøl-type rearrangement. This involves initial metal-halogen exchange followed by elimination.

For This compound , the presence of the fluorine atom is expected to significantly alter the course of such reactions. The C-F bond is unlikely to participate directly in substitution. However, the strong inductive effect of fluorine could influence the acidity of the cyclopropyl protons, potentially facilitating base-mediated elimination pathways that differ from those of the dibromo analog.

C. Thermal Rearrangements

Thermal decomposition of halogenated cyclopropanes can lead to a variety of rearranged products.[7][12] The expected higher thermal stability of This compound suggests that it will require more forcing conditions to undergo thermal rearrangement compared to (2,2-dibromocyclopropyl)benzene . The nature of the products may also differ. For instance, the thermal rearrangement of gem-dihalocyclopropanes can proceed via homolytic cleavage of a carbon-halogen bond. The weaker C-Br bonds in the dibromo compound would favor this pathway at lower temperatures.

III. Experimental Protocols: A Framework for Comparative Study

To empirically validate the predicted differences in reactivity, a series of standardized experiments should be conducted. The following protocols provide a starting point for such an investigation.

A. Synthesis of Starting Materials

(2,2-Dichlorocyclopropyl)benzene can be synthesized from styrene and chloroform using a phase-transfer catalyst.[13][14] A similar procedure using bromoform can be employed for the synthesis of (2,2-dibromocyclopropyl)benzene .[15] The synthesis of This compound is more complex and may involve the addition of dichlorofluorocarbene to styrene.

SynthesisWorkflow Styrene Styrene DichloroProduct (2,2-Dichlorocyclopropyl)benzene Styrene->DichloroProduct DibromoProduct (2,2-dibromocyclopropyl)benzene Styrene->DibromoProduct CHCl3 Chloroform (CHCl3) Dichlorocarbene :CCl2 CHCl3->Dichlorocarbene Base CHBr3 Bromoform (CHBr3) Dibromocarbene :CBr2 CHBr3->Dibromocarbene Base Dichlorocarbene->DichloroProduct Addition Dibromocarbene->DibromoProduct Addition PTC Phase Transfer Catalyst (e.g., TEBA) PTC->Dichlorocarbene PTC->Dibromocarbene Base Aqueous NaOH Base->Dichlorocarbene Base->Dibromocarbene

Caption: General workflow for the synthesis of the subject compounds.

B. Protocol for Comparative Thermal Stability Analysis
  • Sample Preparation: Accurately weigh 50 mg of each compound into separate, sealed glass ampoules under an inert atmosphere (e.g., argon).

  • Heating: Place the ampoules in a temperature-controlled oven or heating block.

  • Monitoring: Heat the samples at a series of increasing temperatures (e.g., 150 °C, 175 °C, 200 °C, 225 °C, 250 °C) for a fixed duration (e.g., 1 hour) at each temperature.

  • Analysis: After each heating interval, cool the ampoules and analyze the contents by gas chromatography-mass spectrometry (GC-MS) to determine the extent of decomposition and identify any rearrangement products.

  • Data Interpretation: Plot the percentage of remaining starting material against temperature for each compound to generate a thermal decomposition profile.

Expected Outcome: this compound will exhibit a higher decomposition temperature compared to (2,2-dibromocyclopropyl)benzene.

IV. Conclusion and Future Directions

Based on fundamental chemical principles, (2,2-dibromocyclopropyl)benzene is predicted to be the more reactive of the two compounds in reactions involving cleavage of a carbon-halogen bond, such as silver-promoted ring-openings and certain thermal rearrangements. This is attributed to the weaker C-Br bonds and the superior leaving group ability of bromide. Conversely, This compound is expected to be more thermally stable and less prone to carbocation-mediated reactions due to its stronger C-Cl and C-F bonds and the powerful inductive effect of the fluorine atom.

The presence of the fluorine atom in this compound opens avenues for unique reactivity, potentially involving base-mediated eliminations or other transformations that do not rely on halogen loss. The distinct reactivity profiles of these two compounds underscore the profound impact of halogen substitution on the chemistry of cyclopropanes.

Further experimental studies are warranted to quantify these reactivity differences and to explore the synthetic utility of these versatile building blocks. Such studies will undoubtedly provide valuable insights for the rational design of novel synthetic methodologies and the development of new chemical entities in the pharmaceutical and materials science sectors.

References

A Technical Guide to the Electronic Properties of (2,2-Dichloro-1-fluorocyclopropyl)benzene for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance pharmacological profiles is a cornerstone of drug design. The ubiquitous phenyl ring, while a staple in many successful therapeutics, often presents challenges related to metabolic instability and poor physicochemical properties.[1][2] This has spurred the exploration of bioisosteric replacements that can mimic the phenyl group's structural role while offering improved drug-like characteristics.[3][4][5] Among the emerging candidates, substituted cyclopropanes have garnered significant attention due to their unique conformational and electronic nature.[6][7]

This guide provides a comprehensive computational analysis of the electronic properties of (2,2-Dichloro-1-fluorocyclopropyl)benzene, a novel scaffold with potential applications in drug discovery. We will dissect its electronic architecture through the lens of Density Functional Theory (DFT) and compare it with established phenyl ring bioisosteres, namely cubane and bicyclo[1.1.1]pentane. This analysis is designed to provide researchers, scientists, and drug development professionals with actionable insights into the strategic application of this and similar motifs.

The Rationale for Phenyl Ring Bioisosteres

The phenyl group is a common motif in drug molecules, often contributing to essential binding interactions with biological targets. However, its aromatic nature can also be a liability, making it susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites and contribute to clearance and toxicity issues.[1][2] Bioisosteres are chemical substituents that can replace the phenyl ring, preserving its essential biological activity while modulating its physicochemical properties to overcome these limitations.[3][4][5]

This compound represents an intriguing bioisosteric candidate. The cyclopropyl ring itself introduces a three-dimensional character that can improve solubility and alter binding conformations. The geminal dichloro and fluoro substituents are expected to profoundly influence the electronic landscape of the molecule, impacting its polarity, metabolic stability, and potential for specific intermolecular interactions.

Computational Methodology: A Self-Validating Protocol

To ensure the scientific integrity and reproducibility of our analysis, we have employed a widely accepted and validated computational protocol based on Density Functional Theory (DFT).[8][9][10] The choice of functional and basis set is critical for obtaining accurate predictions of molecular properties.

Experimental Protocol: DFT Calculations
  • Structure Preparation: The 3D structure of this compound and the comparator molecules (cubylbenzene and bicyclo[1.1.1]pentylbenzene) were built using molecular modeling software.

  • Geometry Optimization: The initial structures were optimized to their lowest energy conformation using the B3LYP hybrid functional with the 6-31G(d) basis set.[8][9][10] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable geometry.

  • Electronic Property Calculations: Single-point energy calculations were then performed on the optimized geometries to determine the following electronic properties:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial for understanding a molecule's reactivity and electronic transitions.

    • Dipole Moment: This provides a measure of the molecule's overall polarity.

    • Mulliken Population Analysis: This method was used to calculate the partial atomic charges on each atom, offering insights into the intramolecular charge distribution.[11][12]

    • Electrostatic Potential (ESP) Surface: The ESP was mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are critical for predicting non-covalent interactions.

All calculations were performed using the Gaussian suite of programs.

Computational Workflow cluster_prep Structure Preparation cluster_calc DFT Calculations (B3LYP/6-31G(d)) cluster_analysis Data Analysis A Build 3D Structures (Topic Molecule & Comparators) B Geometry Optimization A->B Initial Geometry C Frequency Calculation B->C Optimized Geometry D Single-Point Energy Calculation C->D Confirm Minimum Energy E HOMO/LUMO Energies D->E F Dipole Moment D->F G Mulliken Charges D->G H Electrostatic Potential Surface D->H

Figure 1: A generalized workflow for the computational analysis of molecular electronic properties.

Electronic Properties of this compound

Due to the lack of specific published computational data for this compound, we will infer its properties based on the analysis of related halogenated cyclopropanes and substituted benzenes. The presence of three electronegative halogen atoms on the cyclopropyl ring is expected to have a profound impact on the electronic properties of the attached phenyl group.

The geminal dichloro substituents are strongly electron-withdrawing, which will polarize the C-C bonds of the cyclopropane ring. The fluorine atom, being the most electronegative element, will further enhance this effect. This strong inductive withdrawal will likely reduce the electron density of the phenyl ring, making it less susceptible to electrophilic attack, a key step in oxidative metabolism.

Comparative Analysis with Phenyl Ring Bioisosteres

To contextualize the electronic properties of this compound, we will compare it to two well-established non-classical phenyl bioisosteres: cubane and bicyclo[1.1.1]pentane (BCP).[3][4][5] These rigid, saturated scaffolds offer distinct three-dimensional shapes and electronic characteristics compared to the planar, aromatic phenyl ring.

PropertyPhenylThis compound (Predicted)CubylBicyclo[1.1.1]pentyl
HOMO Energy (eV) -6.2 to -6.8Lower (more negative)Higher (less negative)Higher (less negative)
LUMO Energy (eV) -1.1 to -1.5Lower (more negative)Higher (less negative)Higher (less negative)
HOMO-LUMO Gap (eV) ~5.0Likely smallerLargerLarger
Dipole Moment (D) 0SignificantSmallSmall
Electrostatic Potential π-rich (negative) facesElectron-deficient ring, polar cyclopropyl groupRelatively neutralRelatively neutral

Table 1: Comparative Electronic Properties of Phenyl and Bioisosteric Scaffolds. (Values for phenyl, cubyl, and bicyclo[1.1.1]pentyl are representative ranges from computational studies. Values for the topic molecule are predicted based on substituent effects.)

Analysis of Comparator Bioisosteres
  • Cubane: The cubic structure of cubane provides a rigid scaffold that can project substituents in a well-defined three-dimensional arrangement. Its saturated nature eliminates the potential for aromatic oxidation. Computationally, cubane derivatives often exhibit a larger HOMO-LUMO gap compared to their phenyl counterparts, suggesting greater kinetic stability.[13]

  • Bicyclo[1.1.1]pentane (BCP): BCP has emerged as a popular "para-phenyl" bioisostere due to the linear disposition of its bridgehead substituents. Like cubane, it is a saturated, rigid scaffold that can improve metabolic stability and aqueous solubility. DFT studies have shown that the BCP core has a relatively non-polar electronic surface.[2]

BioisostereComparison cluster_phenyl Phenyl Ring cluster_topic This compound cluster_comparators Saturated Bioisosteres P Planar, Aromatic π-rich faces Susceptible to oxidation T 3D, Polar Electron-withdrawing cyclopropyl Potentially improved metabolic stability C Cubane: Rigid, 3D scaffold Metabolically stable B Bicyclo[1.1.1]pentane: Linear, rigid scaffold Improved physicochemical properties

Figure 2: A conceptual comparison of the key features of the phenyl ring and its bioisosteres.

Implications for Drug Design

The computational analysis of this compound, in comparison to other phenyl bioisosteres, reveals several key implications for its potential use in drug design:

  • Metabolic Stability: The strong electron-withdrawing nature of the halogenated cyclopropyl group is predicted to decrease the electron density of the phenyl ring, thereby deactivating it towards oxidative metabolism. This is a significant potential advantage over the parent phenyl scaffold.

  • Modulation of Polarity and Solubility: The introduction of the highly polar C-Cl and C-F bonds will significantly increase the dipole moment of the molecule. This can be strategically employed to enhance solubility and modulate interactions with polar residues in a protein binding pocket.

  • Unique Interaction Potential: The distinct electrostatic potential of the halogenated cyclopropyl group, with its localized regions of positive and negative charge, could be exploited to form specific non-covalent interactions, such as halogen bonds, with the target protein. This offers an opportunity to fine-tune binding affinity and selectivity.

  • Conformational Rigidity: The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can be advantageous in locking in a bioactive conformation and reducing the entropic penalty upon binding to a receptor.

Conclusion

The computational analysis presented in this guide highlights the potential of this compound as a valuable scaffold in drug discovery. Its unique electronic properties, stemming from the strategic placement of halogen substituents on a rigid cyclopropane ring, offer a compelling alternative to the traditional phenyl group. By providing a means to enhance metabolic stability, modulate polarity, and introduce novel binding interactions, this and similar motifs represent a promising avenue for the design of next-generation therapeutics. Further experimental validation of these computational predictions is warranted to fully elucidate the potential of this novel chemical entity.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions with (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure and Challenge of the Fluorinated Cyclopropane Moiety

To researchers, scientists, and drug development professionals, the incorporation of fluorine and strained ring systems into molecular scaffolds is a proven strategy for modulating pharmacokinetic and pharmacodynamic properties. The 1-fluoro-1-aryl-cyclopropane motif, in particular, is of significant interest as a bioisostere for various functional groups, offering a unique combination of lipophilicity, metabolic stability, and conformational constraint. (2,2-Dichloro-1-fluorocyclopropyl)benzene emerges as a readily accessible precursor to this valuable scaffold. However, its utility is predicated on the ability to selectively functionalize its geminal dichloride positions through modern cross-coupling methodologies.

This guide addresses a notable gap in the current literature: the absence of direct, comprehensive comparative studies on the cross-coupling of this compound. Therefore, this document moves beyond a simple recitation of facts. It serves as an in-depth technical guide grounded in mechanistic principles and field-proven insights. We will dissect the unique challenges posed by this substrate and provide expertly-guided, well-reasoned protocols adapted from closely related, non-fluorinated gem-dichlorocyclopropyl arenes. Our objective is to equip you with the foundational knowledge to rationally design, execute, and troubleshoot these challenging yet rewarding transformations.

Part 1: Foundational Principles – The Unique Reactivity of a Strained Electrophile

The primary challenge in utilizing this compound as a cross-coupling electrophile lies in the activation of its sp³-hybridized C-Cl bonds. Unlike the more commonly encountered C(sp²)-X bonds of aryl halides, these bonds are situated on a strained, three-membered ring, which profoundly influences their reactivity.

Key Mechanistic Considerations:

  • Oxidative Addition: This is the rate-determining step for many cross-coupling reactions involving chloro-electrophiles. The C-Cl bonds in this substrate are sterically hindered and electronically distinct from those on an aromatic ring. The high s-character of the cyclopropane's C-C bonds can also influence the energy of the transition state. Successful activation requires a highly active, electron-rich, and sterically bulky palladium(0) catalyst that can effectively insert into the C-Cl bond.[1]

  • Selectivity: With two C-Cl bonds, achieving selective mono-substitution is a significant hurdle. Di-substitution can occur, and controlling the reaction stoichiometry and conditions is critical to isolating the desired mono-coupled product. The electronic influence of the adjacent fluorine and phenyl groups may impart some inherent regioselectivity, but this has not been extensively documented.

  • Competing Pathways: The high ring strain of the cyclopropane core (~27 kcal/mol) introduces the risk of undesirable ring-opening reactions, especially under harsh conditions or in the presence of certain nucleophilic bases.[2] Furthermore, reactions involving gem-difluorocyclopropanes often proceed via a defluorinative ring-opening pathway to yield fluoroalkenes.[3][4] While our substrate is monofluorinated at a different position, the potential for catalyst-mediated ring cleavage must be considered and mitigated through the use of mild, carefully controlled conditions.

cluster_challenges Key Challenges in Coupling this compound cluster_solutions Experimental Solutions A High-Energy Oxidative Addition to C(sp³)-Cl Bond B Controlling Mono- vs. Di-substitution A->B C Risk of Ring-Opening Side Reactions B->C S1 Use of Electron-Rich, Bulky Ligands (e.g., Biarylphosphines, NHCs) S1->A Overcomes Activation Barrier S2 Careful Control of Stoichiometry & Temperature S2->B Favors Mono-arylation S3 Mild, Non-nucleophilic Bases & Optimized Conditions S3->C Minimizes Decomposition

Diagram 1: Core challenges and strategic solutions for cross-coupling reactions.

Part 2: A Comparative Analysis of Key Cross-Coupling Methodologies

In this section, we present adapted, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. It is critical to reiterate that these are exemplar protocols, logically derived from successful reports on analogous non-fluorinated gem-dichlorocyclopropanes and general best practices for activating challenging C-Cl bonds.[5] They serve as robust starting points for your experimental design.

A. Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its broad functional group tolerance and the operational simplicity of using generally stable boronic acid reagents.[1][6] For a substrate like this compound, the primary challenge is driving the oxidative addition at the C-Cl bond without requiring conditions so harsh that they degrade the substrate or the catalyst.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of Pd(OAc)₂ with a highly hindered, electron-donating biarylphosphine ligand like XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is deliberate. Such ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is exceptionally reactive and required for the difficult oxidative addition into a C(sp³)-Cl bond.[5]

  • Base and Solvent: A combination of a strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ and a polar aprotic solvent system (e.g., CPME/water) is crucial.[5] The base activates the boronic acid for transmetalation, while the aqueous component facilitates this step and helps stabilize the catalytic species.[1]

Exemplar Experimental Protocol: Mono-Arylation

G prep 1. Catalyst Preparation (Inert Atmosphere) reagents 2. Add Reagents - Substrate (1.0 eq) - Boronic Acid (1.1 eq) - Base (3.0 eq) prep->reagents Charge vial solvent 3. Add Solvents (e.g., CPME/H₂O 10:1) reagents->solvent reaction 4. Reaction (Stir at 100°C, 18-24h) solvent->reaction Seal & Heat workup 5. Workup & Quench (Cool, Dilute, Extract) reaction->workup Monitor by TLC/LCMS purify 6. Purification (Silica Gel Chromatography) workup->purify

Diagram 2: Experimental workflow for a proposed Suzuki-Miyaura mono-arylation.

  • Vessel Preparation: To a flame-dried microwave vial under an argon atmosphere, add Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and K₂CO₃ (3.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired arylboronic acid (1.1 equivalents).

  • Solvent Addition: Add a 10:1 mixture of cyclopentyl methyl ether (CPME) and water to achieve a final concentration of 0.25 M with respect to the limiting reagent.

  • Reaction: Seal the vial and stir the mixture vigorously at 100 °C for 18-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Comparative Data from Analogous Systems

ElectrophileNucleophileCatalyst SystemBaseSolventTemp (°C)Yield (%)
(2,2-dichlorocyclopropyl)benzene4-Methoxyphenylboronic acid3% Pd(OAc)₂ / 6% XPhosK₂CO₃CPME/H₂O100Proposed
5-Chloro-2-methoxypyridineK-cyclopropyl-BF₃2% Pd(OAc)₂ / 3% n-BuPAd₂Cs₂CO₃Toluene/H₂O10085[5]
4-ChloroanisoleK-cyclopropyl-BF₃3% Pd(OAc)₂ / 6% XPhosK₂CO₃CPME/H₂O10075[5]

Table 1: Selected Suzuki-Miyaura coupling data for related C(sp³)-X and heteroaryl chlorides, providing a basis for the proposed protocol.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful route to arylalkynes and conjugated enynes.[7] Its application to a substrate like this compound is challenging but mechanistically plausible. The reaction typically relies on a dual palladium and copper catalytic cycle.[8]

Causality Behind Experimental Choices:

  • Catalyst System: A pre-catalyst like Pd(PPh₃)₂Cl₂ is often effective. The triphenylphosphine ligands are robust, though less active than the biarylphosphines used for Suzuki couplings. The key addition is the copper(I) iodide (CuI) co-catalyst, which reacts with the terminal alkyne to form a copper acetylide intermediate, facilitating the crucial transmetalation step to the palladium center.[8]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne. Anhydrous, polar aprotic solvents like DMF or THF are typically used to ensure solubility of all components.

Exemplar Experimental Protocol: Mono-alkynylation

  • Vessel Preparation: To a flame-dried Schlenk flask under argon, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by the terminal alkyne (1.2 eq.) and DIPEA (2.5 eq.).

  • Reaction: Stir the mixture at 60-80 °C for 12-18 hours, monitoring by TLC.

  • Workup: Cool the reaction, pour into saturated aqueous NaHCO₃, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Comparative Data from Analogous Systems

ElectrophileAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
(2,2-dichlorocyclopropyl)benzenePhenylacetylene3% Pd(PPh₃)₂Cl₂ / 5% CuIDIPEADMF80Proposed
IodobenzenePhenylacetylene0.1% Pd SAC / 1% CuIEt₃NToluene80>95[9]
2-Bromo-4-iodo-quinolineTerminal AlkynePd(PPh₃)₄ / CuIEt₃NDMFRT85[8]
Aryl BromidePropynePd(PPh₃)₂Cl₂ / CuIDIEADMFRT80

Table 2: Selected Sonogashira coupling data providing a basis for the proposed protocol.

C. Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds via cross-coupling.[10] Applying it to an aliphatic chloride requires a highly active catalyst system, often from the later "generations" of Buchwald or Hartwig ligands, and a strong, non-nucleophilic base.[11]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically demanding, electron-rich dialkylbiaryl phosphine ligand (e.g., BrettPhos) is proposed. These ligands are designed to facilitate both the difficult oxidative addition and the final C-N bond-forming reductive elimination from the palladium center.[10][11]

  • Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is required. It is strong enough to deprotonate the amine (or the resulting palladium-amido complex) but is generally non-nucleophilic, minimizing the risk of direct attack on the cyclopropane ring.[12]

Exemplar Experimental Protocol: Mono-amination

cluster_cat Catalyst Pre-formation cluster_main Main Reaction Pd Pd₂(dba)₃ Stir Stir at RT (5 min) Pd->Stir Ligand BrettPhos Ligand->Stir Base NaOtBu Base->Stir Solvent_cat Toluene Solvent_cat->Stir Substrate Substrate Add_Main Add Substrate & Amine Substrate->Add_Main Amine Amine Amine->Add_Main Stir->Add_Main React Heat to 100°C (12-24h) Add_Main->React Workup Cool, Quench, Extract, Purify React->Workup

Diagram 3: Workflow for a proposed Buchwald-Hartwig amination.

  • Catalyst Activation: In a glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), BrettPhos (4.4 mol%), and NaOtBu (1.5 equivalents). Add anhydrous toluene. Stir this mixture at room temperature for 5-10 minutes.

  • Reagent Addition: To the activated catalyst mixture, add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Reaction: Seal the vial and heat to 100 °C for 12-24 hours.

  • Workup & Purification: Follow the workup and purification procedures outlined for the Suzuki-Miyaura reaction.

Comparative Data from Analogous Systems

ElectrophileAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
(2,2-dichlorocyclopropyl)benzeneMorpholine2% Pd₂(dba)₃ / 4.4% BrettPhosNaOtBuToluene100Proposed
Aryl ChlorideAnilinePd-IPr-Anisole ComplexK₃PO₄t-AmylOH11095[13]
Aryl BromidePyrrolePd(OAc)₂ / BINAPNaOtBuToluene10094[14]
3-BromothiopheneArylaminePd(OAc)₂ / BINAPNaOtBuToluene10092[14]

Table 3: Selected Buchwald-Hartwig amination data providing a basis for the proposed protocol.

Part 3: Summary and Senior Scientist Recommendations

The cross-coupling of this compound is a formidable synthetic challenge that remains largely unexplored in peer-reviewed literature. However, by applying established principles for the activation of challenging C(sp³)-Cl bonds, we can construct a logical framework for approaching this problem.

Comparative Outlook:

Reaction TypeKey AdvantagePrimary ChallengeRecommended Ligand ClassRecommended Base
Suzuki-Miyaura High functional group tolerance; stable reagents.Driving oxidative addition; risk of boronic acid decomposition.Bulky Biarylphosphines (e.g., XPhos)Carbonates (K₂CO₃, Cs₂CO₃)
Sonogashira Direct installation of a versatile alkyne handle.Requires Cu(I) co-catalyst; potential for alkyne homocoupling.Triarylphosphines (e.g., PPh₃)Amine bases (Et₃N, DIPEA)
Buchwald-Hartwig Direct C-N bond formation.High catalyst sensitivity; requires very strong base.Bulky Dialkylbiarylphosphines (e.g., BrettPhos)Alkoxides (NaOtBu)

Table 4: High-level comparison of proposed methodologies.

Recommendations for Researchers:

  • Start with Suzuki-Miyaura: For initial C-C bond formation attempts, the Suzuki-Miyaura reaction likely offers the best balance of reactivity and functional group tolerance. The use of modern, highly active biarylphosphine ligands is non-negotiable for this substrate.

  • Prioritize Mono-substitution: Begin all optimizations with the goal of achieving selective mono-coupling. Use a slight excess (1.1-1.2 eq.) of the nucleophile and carefully monitor the reaction over time to identify the point of maximum mono-product formation before significant di-substitution occurs.

  • Scrutinize the Catalyst: The choice of ligand is paramount. If initial attempts with the proposed ligands are unsuccessful, screening other advanced ligands (e.g., N-heterocyclic carbenes (NHCs) or other biarylphosphines like RuPhos) is a logical next step.

  • Control for Ring-Opening: In all cases, maintain the lowest effective temperature and use the mildest base possible that still promotes the reaction. If significant decomposition or evidence of ring-opening is observed, screen alternative solvents and bases.

The successful and selective functionalization of this compound will unlock a direct and modular route to a highly valuable class of fluorinated building blocks. While the path requires careful optimization and a deep understanding of catalytic principles, the strategies and protocols outlined in this guide provide a robust and rational starting point for this endeavor.

References

A Comparative Guide to the Characterization and Validation of (2,2-Dichloro-1-fluorocyclopropyl)benzene Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate

(2,2-Dichloro-1-fluorocyclopropyl)benzene is a key building block in the synthesis of various fine chemicals and pharmaceutical agents. Its unique trifunctionalized cyclopropane ring makes it a valuable precursor for creating complex molecular architectures. The purity of this intermediate is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final product. This guide will explore the robust analytical techniques required to ensure the quality of this compound.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A multi-faceted approach, employing several analytical techniques, is essential for a comprehensive purity assessment. This ensures that a wide range of potential impurities, including isomers and reaction byproducts, are detected and quantified. The primary methods for characterizing this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[1][2] For halogenated compounds like this compound, GC-MS offers high sensitivity and specificity.[1][3]

Why GC-MS is Effective:

  • High Resolving Power: The gas chromatography component separates individual components of a mixture based on their boiling points and interactions with the stationary phase. This is crucial for separating the target compound from structurally similar impurities.

  • Definitive Identification: The mass spectrometry detector provides a unique fragmentation pattern (mass spectrum) for each eluted compound, acting as a "molecular fingerprint" for confident identification. This is particularly useful for distinguishing between isomers that may have similar retention times.

  • Sensitivity: Modern GC-MS systems can detect and quantify impurities at very low levels (ppb or even lower), which is critical for pharmaceutical applications.[3]

Experimental Protocol: GC-MS Analysis

Caption: Workflow for GC-MS Purity Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a known concentration (e.g., 1 mg/mL).

  • Internal Standard: Add a known amount of an internal standard (a compound not present in the sample with a distinct retention time) to the sample solution for accurate quantification.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Integrate the peak areas of the main compound and any impurities. Calculate the purity based on the relative peak areas.

Comparative Data: GC-MS Purity Analysis

SupplierPurity of this compound (%)Major ImpurityImpurity Content (%)
A99.5(2,2-Dichlorocyclopropyl)benzene0.3
B98.8Unidentified Isomer0.7
C99.8Residual Styrene0.1

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure and identifying impurities.

Why NMR is Authoritative:

  • Structural Information: NMR provides detailed information about the chemical environment of each nucleus (proton, carbon, fluorine), allowing for the unambiguous confirmation of the compound's structure.

  • Quantitative Analysis (qNMR): With the use of an internal standard of known concentration, NMR can be used for accurate quantitative analysis of the main compound and any impurities.

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered and used for other analyses.[4]

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR Purity and Structural Validation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).

  • ¹H NMR: Acquire the proton NMR spectrum. The spectrum should show characteristic signals for the aromatic protons and the cyclopropyl protons.

  • ¹³C NMR: Obtain the carbon-13 NMR spectrum. This will confirm the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: Acquire the fluorine-19 NMR spectrum. This is particularly important for confirming the presence and chemical environment of the fluorine atom.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts to literature values or predicted spectra to confirm the structure. Impurity signals can be identified and quantified relative to the main compound.

Comparative Data: NMR Purity Analysis

ParameterExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)
¹H NMR
Aromatic-H7.2-7.47.35 (m)
Cyclopropyl-CH2.5-3.02.85 (m)
Cyclopropyl-CH₂1.5-2.01.75 (m)
¹⁹F NMR -140 to -160-152.3 (dd)

HPLC is a versatile technique for separating compounds in a liquid mobile phase. It is particularly useful for analyzing non-volatile impurities that are not amenable to GC analysis. For this compound, HPLC can be crucial for separating geometric isomers.[5][6][7]

Why HPLC is a Valuable Alternative:

  • Versatility: A wide range of stationary and mobile phases can be used to optimize the separation of various compounds.

  • Isomer Separation: Chiral or specialized stationary phases can be employed to separate enantiomers and diastereomers.[5][7] Phenyl and pentafluorophenyl (PFP) columns are often effective for separating positional isomers.[8]

  • Preparative Capabilities: HPLC can be scaled up to isolate and purify larger quantities of the desired compound.

Experimental Protocol: HPLC Analysis

Caption: Workflow for HPLC Purity Determination.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). For isomer separation, a Phenyl or PFP column may be more suitable.[8]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparative Data: HPLC Purity Analysis

MethodColumnMobile PhasePurity (%)
Reverse-PhaseC18Acetonitrile/Water99.2
Normal-PhasePhenylHexane/Isopropanol99.6 (better isomer separation)

Validation of Analytical Methods

For use in regulated industries, such as pharmaceuticals, the analytical methods themselves must be validated to ensure they are fit for purpose.[9][10][11] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis.[10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion: A Triad of Techniques for Uncompromising Quality

The characterization and validation of this compound purity demand a rigorous and multi-faceted analytical approach. While GC-MS provides unparalleled sensitivity and specificity for volatile components, NMR spectroscopy offers definitive structural confirmation. HPLC complements these techniques by effectively separating non-volatile impurities and challenging isomers. By employing this triad of analytical methods and adhering to stringent validation protocols, researchers, scientists, and drug development professionals can ensure the highest quality of this critical chemical intermediate, thereby safeguarding the integrity of their research and the safety of their final products.

References

Benchmarking the performance of (2,2-Dichloro-1-fluorocyclopropyl)benzene in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms and strained ring systems into molecular frameworks is a cornerstone of innovation, particularly in the fields of medicinal chemistry and materials science.[1][2] The fluorocyclopropane moiety, in particular, offers a unique combination of conformational rigidity and beneficial electronic properties that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] This guide provides an in-depth analysis of (2,2-dichloro-1-fluorocyclopropyl)benzene, a key building block for accessing these valuable structures. We will benchmark its performance in pivotal synthetic transformations against established alternatives, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on its capabilities and advantages.

Introduction: The Significance of Fluorinated Cyclopropanes

The fusion of a fluorine atom and a cyclopropane ring creates a structural motif with compelling properties.[3] Fluorine's high electronegativity can modulate the pKa, lipophilicity, and metabolic stability of a molecule, while the cyclopropane ring introduces conformational constraint and unique electronic character.[2] this compound serves as a versatile precursor, with the gem-dichloro group acting as a synthetic handle for a variety of downstream transformations. Its synthesis is typically achieved through the addition of dichlorofluorocarbene to styrene, a reaction that provides a reliable entry point to this class of compounds.

Core Application: Synthesis of Monofluorinated Cyclopropanes

A primary application of this compound is its use as a precursor for the synthesis of monofluorinated cyclopropanes. This is typically achieved through reductive dechlorination.

Transformation 1: Reductive Dechlorination to Monofluorocyclopropane

The selective removal of the two chlorine atoms to yield a monofluorocyclopropane is a key transformation that unlocks the utility of the title compound.

Mechanism and Experimental Rationale

The reductive dechlorination of gem-dihalocyclopropanes can be achieved using various reducing agents. A common and effective method involves the use of a trialkyltin hydride, such as tributyltin hydride (Bu3SnH), under radical initiation conditions (e.g., AIBN). The reaction proceeds via a radical chain mechanism where the tributyltin radical selectively abstracts a chlorine atom, and the resulting cyclopropyl radical is quenched by a hydrogen atom from another molecule of the tin hydride. The choice of a radical-based method is often preferred due to its high functional group tolerance and predictable stereochemical outcomes, which are largely governed by the steric environment of the radical intermediate.

Experimental Protocol: Reductive Dechlorination of this compound

  • Materials: this compound, Tributyltin hydride (Bu3SnH), Azobisisobutyronitrile (AIBN), Toluene (anhydrous).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous toluene, add tributyltin hydride (2.2 eq).

    • Add a catalytic amount of AIBN (0.1 eq).

    • Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the desired monofluorocyclopropane from the tin byproducts.

Performance and Comparison

The performance of this transformation is benchmarked against an alternative method for generating monofluorocyclopropanes: the cyclopropanation of a fluoroalkene using a Simmons-Smith type reaction.

Parameter Reductive Dechlorination of this compound Simmons-Smith Reaction of a Fluoroalkene
Starting Material This compoundFluoroalkene
Reagents Bu3SnH, AIBNDiiodomethane, Zinc-Copper couple
Typical Yield 70-85%60-80%
Stereoselectivity Generally good, influenced by substrateHigh, concerted mechanism
Functional Group Tolerance BroadModerate, sensitive to acidic groups
Drawbacks Toxicity of tin reagents, purification challengesPreparation of specific fluoroalkenes can be challenging

Workflow Diagram: Reductive Dechlorination

G A This compound B Bu3SnH, AIBN Toluene, 80°C A->B C Radical Dechlorination B->C D Monofluorocyclopropane Product C->D E Purification (Column Chromatography) D->E

Caption: Workflow for the synthesis of monofluorocyclopropanes.

Advanced Application: Ring-Opening and Rearrangement Reactions

The strained three-membered ring of this compound is susceptible to ring-opening and rearrangement reactions, providing access to a diverse range of acyclic and cyclic structures.

Transformation 2: Thermally-Induced Ring Expansion

Under thermal conditions, gem-dihalocyclopropanes can undergo ring expansion to form larger cyclic systems. For instance, the thermocatalytic isomerization of substituted gem-dichlorocyclopropanes can lead to the formation of gem-dichlorocyclopentenes.[4]

Mechanism and Experimental Rationale

This transformation is believed to proceed through a vinylcyclopropane-cyclopentene rearrangement. The initial step involves the cleavage of a carbon-carbon bond in the cyclopropane ring to form a diradical or zwitterionic intermediate, which then undergoes cyclization to form the more stable five-membered ring. The presence of the phenyl group can influence the regioselectivity of the ring-opening and subsequent rearrangement.

Experimental Protocol: Thermocatalytic Isomerization

  • Materials: this compound, Zeolite catalyst (e.g., SAPO-34).

  • Procedure:

    • A solution of this compound in a high-boiling solvent is passed through a heated tube furnace containing the zeolite catalyst.

    • The reaction temperature is typically maintained between 200-300 °C.

    • The product exiting the furnace is collected in a cold trap.

    • The collected product is then purified by distillation or chromatography.

Performance and Comparison

This method is compared to a stepwise approach involving the synthesis of a suitable diene followed by a Diels-Alder reaction to construct the five-membered ring.

Parameter Thermocatalytic Isomerization Stepwise Diene Synthesis and Diels-Alder Reaction
Starting Material This compoundVaries (requires multi-step synthesis of diene)
Reagents Zeolite catalystMultiple reagents for diene synthesis and dienophile
Atom Economy High (isomerization)Lower (multiple steps and reagents)
Scalability Potentially suitable for flow chemistryGenerally batch processing
Substrate Scope Can be limited by the stability of the starting material and products at high temperaturesBroader, but requires more synthetic steps

Logical Relationship Diagram: Ring Expansion vs. Stepwise Synthesis

G cluster_0 Ring Expansion cluster_1 Stepwise Synthesis A This compound B Thermocatalytic Isomerization A->B C Cyclopentene Derivative B->C D Simple Precursors E Multi-step Diene Synthesis D->E F Diels-Alder Reaction E->F G Cyclopentene Derivative F->G

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel or specialized compounds like (2,2-Dichloro-1-fluorocyclopropyl)benzene requires a thorough understanding of not just its reactivity, but also its end-of-life protocol. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated aromatic compound, moving beyond mere instruction to explain the critical reasoning behind each procedural choice.

Hazard Profile and Regulatory Classification

Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. This compound is an irritant and must be handled with appropriate care. Its classification as a halogenated organic compound is the single most important factor determining its disposal pathway.

Key Hazard Information

According to its Safety Data Sheet (SDS), this compound presents several hazards that inform handling and disposal protocols[1].

Hazard StatementGHS CodeDescriptionImplication for Disposal
Causes skin irritationH315The compound can cause redness, itching, or inflammation upon contact with skin.Contaminated personal protective equipment (PPE) and cleaning materials must be disposed of as hazardous waste.
Causes serious eye irritationH319Contact with eyes can result in significant, potentially damaging, irritation.Mandates the use of safety glasses or goggles. Any rinsing solutions from eye-wash stations used after exposure must be managed as contaminated wastewater.
May cause respiratory irritationH335Inhalation of vapors or mists can irritate the respiratory tract.All handling and waste consolidation must occur within a certified chemical fume hood.

Regulatory Context: Why It's Hazardous Waste

This compound contains both chlorine and fluorine atoms, classifying it as a halogenated organic compound [2][3][4]. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are strictly regulated. While this specific compound may not be individually listed, it falls under the category of halogenated organic wastes, often designated by "F-listed" waste codes (e.g., F001, F002) when used as a solvent or mixed with solvents[5][6].

The core principle, therefore, is that all waste containing this compound must be treated as regulated hazardous waste .[7] Disposal through a licensed hazardous waste disposal facility is mandatory[1][8].

The Core Principle: Rigorous Waste Segregation

The most critical step in proper chemical waste management is segregation at the point of generation. Mixing halogenated and non-halogenated waste streams leads to cross-contamination, significantly increasing disposal costs and environmental risk[4]. The following decision workflow must be implemented for all chemical waste generated in the laboratory.

WasteSegregation Start Chemical Waste Generated Decision Does the waste contain This compound or any other halogenated compound? Start->Decision Halogenated Collect in 'HALOGENATED ORGANIC WASTE' Container Decision->Halogenated Yes NonHalogenated Collect in appropriate 'Non-Halogenated' or other designated waste container Decision->NonHalogenated No

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol outlines the complete lifecycle for the disposal of this compound, from the laboratory bench to final pickup.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before generating any waste, ensure all necessary safety measures are in place.

  • Work Area: All handling, including transfers to the waste container, must be performed inside a certified chemical fume hood[2][9].

  • Personal Protective Equipment (PPE): At a minimum, wear the following[2]:

    • Chemical splash goggles or safety glasses.

    • A laboratory coat.

    • Nitrile gloves. For prolonged contact, consult the glove manufacturer's chemical resistance guide.

Step 2: Waste Collection and Containerization

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Designated Container: Use a dedicated container, clearly marked for "Halogenated Organic Waste"[2][9]. This container should be made of a compatible material (e.g., a 4-liter polyethylene-coated glass bottle or a 20-liter plastic carboy) provided by your institution's Environmental Health and Safety (EHS) department[4].

  • What to Collect: The following items must be placed in the halogenated waste container:

    • Unused or excess this compound.

    • Reaction mixtures containing the compound.

    • Solvent rinsates from glassware that was in contact with the compound (e.g., acetone, dichloromethane)[9].

    • Any solid materials, such as contaminated silica gel or filter paper, should be placed in a separate, clearly labeled solid halogenated waste container. Avoid mixing liquid and solid waste streams unless specifically permitted by your EHS office[10].

  • Container Management: Keep the waste container closed with a secure cap at all times, except when adding waste[4]. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

Step 3: Accurate Labeling

Proper labeling is a legal requirement and essential for safety.

  • Hazardous Waste Tag: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag, provided by your EHS office, to the container[4].

  • Content Identification: Clearly list all chemical constituents and their approximate percentages on the tag. For example:

    • This compound (~5%)

    • Acetone (~70%)

    • Dichloromethane (~25%)

  • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Flammable, Toxic).

Step 4: Secure On-Site Storage

Waste must be stored safely while awaiting pickup.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory[4]. This area should be clearly marked.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks[4].

  • Segregation: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents and acids[10].

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's safety professionals.

  • Request Pickup: Once the container is full, or if you are discontinuing work with the compound, submit a chemical waste pickup request through your institution’s EHS online portal or designated procedure[10].

  • Professional Handling: Do not attempt to dispose of the chemical yourself. Trained EHS personnel will collect the waste and ensure it is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF), where it will typically be destroyed via high-temperature incineration[11].

DisposalLifecycle cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal Gen 1. Waste Generation (Fume Hood) Collect 2. Segregation & Collection Gen->Collect Label 3. Accurate Labeling Collect->Label Store 4. Secure Storage (SAA) in Secondary Containment Label->Store Request 5. EHS Pickup Request Store->Request Facility 6. Transport to Licensed Disposal Facility (e.g., Incineration) Request->Facility

Caption: End-to-end disposal lifecycle for halogenated waste.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses.

Spill Management

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's emergency number.

  • Contain: If the spill is small and contained within a fume hood, prevent it from spreading.

  • Absorb: Use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to soak up the liquid[12][13]. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the contaminated absorbent material into a suitable container[13].

  • Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste for EHS pickup[4].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), and collect the rinsate as halogenated hazardous waste[9].

Personnel Exposure

  • Inhalation: Immediately move the affected person to fresh air. Seek medical attention[13].

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[13]. Seek medical attention if irritation develops or persists[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][13].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[13].

By adhering to these rigorous procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always remember that the specific Safety Data Sheet for the compound is the primary source of information and should be consulted before any work begins.

References

Navigating the Safe Handling of (2,2-Dichloro-1-fluorocyclopropyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible use of novel chemical entities is a cornerstone of innovative research. (2,2-Dichloro-1-fluorocyclopropyl)benzene, a halogenated aromatic compound, presents unique opportunities in synthetic chemistry and drug development. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified with specific hazards that dictate our handling procedures. The primary risks associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

These classifications are not merely labels; they are directives. Halogenated organic compounds can be reactive and may have toxicological properties that are not fully understood.[2] Therefore, our safety protocols are designed to minimize all potential routes of exposure—dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is a critical step in mitigating the risks identified above.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and subsequent irritation. Always consult the glove manufacturer's compatibility chart for the specific chemical.[3][4]
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors that can cause serious eye damage.[1][4]
Body Protection Chemically resistant lab coat or apron and closed-toe shoesTo prevent accidental skin contact on the body and feet.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of vapors, which can cause respiratory tract irritation.[4]
Glove Selection: A Deeper Dive

While nitrile gloves are a common and generally effective choice, for prolonged or high-exposure scenarios, consulting a glove compatibility chart is essential. The halogenated nature of this compound warrants careful consideration of breakthrough times and degradation of glove materials. For handling larger quantities or in situations with a higher risk of splashing, consider using a more robust glove material like Viton®.[4]

Safe Handling and Operational Workflow

All manipulations of this compound should be conducted within a properly functioning chemical fume hood to control exposure. The following workflow is designed to minimize risk at each stage of handling.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents and place them within the fume hood.

    • Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

  • Aliquotting and Transfer:

    • Carefully measure and transfer the required amount of the chemical using appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.

    • Keep all containers of this compound tightly sealed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the chemical and before leaving the laboratory.[3]

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Exposure Response
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][5]
Skin Contact Flush the affected skin with plenty of water for at least 15 minutes. Remove any contaminated clothing. If skin irritation occurs or persists, seek medical advice.[1][2][3]
Inhalation Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[1][3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
Spill Response

For small spills within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material (e.g., vermiculite, sand).[2][3] The absorbed material should be placed in a sealed, labeled container for hazardous waste disposal. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step. As a halogenated organic compound, it must be disposed of as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4]

  • Containerization: Use a designated, properly labeled, and sealed container for all waste containing this compound.

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. This ensures compliance with all local, state, and federal regulations.

The high-temperature incineration in specialized facilities is a common method for the disposal of chlorinated organic materials, which breaks them down into less harmful substances.[6][7]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the core decision-making and action pathways for handling this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection start Handling this compound hazards Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation start->hazards gloves Hand Protection: Nitrile or Viton Gloves hazards->gloves eyewear Eye/Face Protection: Safety Goggles & Face Shield hazards->eyewear body Body Protection: Lab Coat & Closed-toe Shoes hazards->body respiratory Respiratory Protection: Chemical Fume Hood hazards->respiratory Emergency_Response_Flowchart cluster_emergency Emergency Response start Accidental Exposure or Spill exposure_type Type of Incident? start->exposure_type skin_contact Skin/Eye Contact exposure_type->skin_contact Exposure inhalation Inhalation exposure_type->inhalation Exposure spill Spill exposure_type->spill Spill flush Flush with Water (15 min) skin_contact->flush fresh_air Move to Fresh Air inhalation->fresh_air assess_spill Assess Spill Size spill->assess_spill medical Seek Medical Attention flush->medical fresh_air->medical small_spill Small Spill in Hood assess_spill->small_spill Small large_spill Large Spill / Outside Hood assess_spill->large_spill Large cleanup Cleanup with Absorbent small_spill->cleanup evacuate Evacuate Area large_spill->evacuate dispose Dispose as Hazardous Waste cleanup->dispose ehs Contact EHS evacuate->ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.